Product packaging for 9-Undecynoic acid(Cat. No.:CAS No. 22202-65-9)

9-Undecynoic acid

Cat. No.: B126792
CAS No.: 22202-65-9
M. Wt: 182.26 g/mol
InChI Key: ZOYDMFOVPQMSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

9-undecynoic acid is a medium-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B126792 9-Undecynoic acid CAS No. 22202-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-9-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYDMFOVPQMSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365100
Record name 9-Undecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22202-65-9
Record name 9-Hendecynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Undecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Undecynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-HENDECYNOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ4077274O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 9-Undecynoic Acid

This document provides a comprehensive overview of the chemical properties of this compound, a medium-chain fatty acid with a terminal alkyne group.[1] This unique bifunctional structure makes it a valuable building block in organic synthesis. The following sections detail its physicochemical properties, reactivity, and relevant experimental considerations.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. The majority of the available data is based on computational models.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₂[1]
Molecular Weight 182.26 g/mol [1]
IUPAC Name undec-9-ynoic acid[1]
CAS Number 22202-65-9[1]
Physical State Solid (predicted)
Polar Surface Area 37.3 Ų[1]
pKa (strongest acidic) ~4.8 (Estimated based on similar carboxylic acids)[2]

Chemical Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the terminal alkyne and the carboxylic acid.

2.1. Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group capable of undergoing a variety of transformations.

  • Acidity and Nucleophilicity: The proton on the sp-hybridized carbon of the terminal alkyne is weakly acidic, with a pKa of approximately 25.[3] It can be deprotonated by a strong base, such as sodium amide (NaNH₂), to form a sodium acetylide.[3] This resulting acetylide anion is a potent nucleophile and can participate in carbon-carbon bond-forming reactions, such as Sₙ2 reactions with primary alkyl halides.[3]

  • Oxidative Cleavage: The carbon-carbon triple bond can be cleaved by strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄).[4][5] This reaction breaks the triple bond to form two carboxylic acids.[3][6] In the case of a terminal alkyne like this compound, oxidative cleavage yields a dicarboxylic acid and carbon dioxide (from the terminal alkyne carbon).[5]

  • Addition Reactions: Like alkenes, alkynes undergo addition reactions where the π bonds are broken.[4] Hydrogenation in the presence of a metal catalyst can reduce the alkyne to an alkene and further to an alkane.[3]

2.2. Reactions of the Carboxylic Acid

The carboxylic acid group undergoes typical reactions for this functional group, including:

  • Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding ester.

  • Amide Formation: Reaction with amines, often activated by coupling agents, will yield amides.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.

The interplay of these two functional groups allows for the synthesis of a wide range of complex molecules.

Caption: General reactivity pathways of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, standard organic chemistry methodologies can be applied to study its properties and reactions.

3.1. General Protocol for Oxidative Cleavage with Ozone

This protocol describes a general procedure for the oxidative cleavage of a terminal alkyne to a carboxylic acid.

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) in a flask equipped with a gas dispersion tube and a cold bath.

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Workup: Add an oxidizing workup agent, such as hydrogen peroxide, to convert the ozonide intermediate to the carboxylic acid.

  • Isolation and Purification: After the workup, the product can be isolated by extraction and purified using techniques such as column chromatography or recrystallization.[7]

Oxidative_Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound dissolve Dissolve in DCM or MeOH start->dissolve cool Cool to -78°C dissolve->cool ozone Bubble O3 gas cool->ozone monitor Monitor by TLC ozone->monitor purge Purge with N2 monitor->purge workup Add H2O2 purge->workup extract Extract Product workup->extract purify Purify (Chromatography/Recrystallization) extract->purify product Purified Dicarboxylic Acid purify->product

Caption: Experimental workflow for oxidative cleavage.

Safety and Handling

Based on available safety data for similar compounds, this compound is expected to cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[8][9] All work should be conducted in a well-ventilated fume hood.[8]

Conclusion

This compound is a bifunctional molecule with significant potential in synthetic chemistry. Its terminal alkyne and carboxylic acid moieties offer orthogonal reactivity, enabling its use in the construction of complex molecular architectures. While detailed experimental data is limited, its chemical properties can be reliably predicted based on the known reactivity of its constituent functional groups. Further research into this compound is warranted to fully explore its synthetic utility.

References

An In-depth Technical Guide to the Synthesis and Purification of 9-Undecynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 9-undecynoic acid, a valuable alkynoic fatty acid. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows involved.

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from the readily available 10-undecenoic acid, which is commercially derived from the pyrolysis of castor oil.[1][2][3] The synthesis pathway includes the preparation of the terminal alkyne, 10-undecynoic acid, followed by a base-catalyzed isomerization to the internal alkyne, this compound.

Step 1: Synthesis of 10-Undecynoic Acid from 10-Undecenoic Acid

The initial step involves the conversion of 10-undecenoic acid to its corresponding terminal alkyne, 10-undecynoic acid. This is achieved through a bromination reaction across the double bond, followed by a dehydrobromination reaction.[4]

Experimental Protocol: Bromination and Dehydrobromination of 10-Undecenoic Acid

This protocol is adapted from a procedure for the synthesis of 10-undecynoic acid.[4]

Materials:

  • 10-Undecenoic acid

  • Dry ether

  • Bromine

  • Liquid ammonia

  • Ferric chloride (anhydrous)

  • Sodium metal

  • Ammonium chloride (solid)

  • 6N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Petroleum ether (b.p. 30-60°C)

Procedure:

  • Bromination: Dissolve 50 g (0.271 mole) of 10-undecenoic acid in 210 ml of dry ether in a flask equipped with a stirrer. Maintain the temperature below 0°C using an ice bath. Add bromine (approximately 15 ml) dropwise with constant stirring until the color of bromine persists. Remove excess bromine by adding a few drops of 10-undecenoic acid.

  • Preparation of Sodamide: In a 3-L three-necked flask equipped with a stirrer and a Dry Ice-acetone condenser, introduce 1.5 L of liquid ammonia. Add 1.2–1.5 g of anhydrous ferric chloride. After the iron salt dissolves, add 6 g of metallic sodium in two portions to catalyze the formation of sodamide. Once the hydrogen evolution ceases, add the remaining sodium (total of 27.7 g, 1.2 g atoms) in pieces and stir for an additional 30 minutes.

  • Dehydrobromination: Slowly add the ethereal solution of 10,11-dibromoundecanoic acid from the first step to the sodamide suspension in liquid ammonia. Stir the reaction mixture for 6 hours.

  • Work-up: After stirring, remove the cold-finger condenser and allow the ammonia to evaporate over an additional hour of stirring. Slowly add an excess of solid ammonium chloride (40 g, 0.74 mole) to destroy any remaining sodamide. Add 500 ml of water to dissolve the salts. Acidify the aqueous solution with 6N hydrochloric acid.

  • Extraction and Initial Purification: Extract the product with three 200-ml portions of ether. Combine the ethereal extracts, wash with water until the aqueous phase is pH 5–6, and dry over anhydrous sodium sulfate. Remove the ether by evaporation.

  • Purification: Fractionally distill the residual oil under vacuum. The fraction distilling at 124–130°C/3 mm Hg is collected. This product can be further purified by recrystallization from petroleum ether (b.p. 30–60°C) to yield white crystals of 10-undecynoic acid.

Quantitative Data for 10-Undecynoic Acid Synthesis

ParameterValueReference
Starting Material10-Undecenoic Acid (50 g)[4]
Key ReagentsBromine, Sodamide in liquid NH₃[4]
Reaction TimeBromination: ~1 hr; Dehydrobromination: 6 hrs[4]
Product10-Undecynoic Acid[4]
Yield26-28 g (52-56%)[4]
PurityHigh (after distillation and recrystallization)[4]
Boiling Point124-130°C at 3 mm Hg[4]
Step 2: Isomerization of 10-Undecynoic Acid to this compound

The conversion of the terminal alkyne, 10-undecynoic acid, to the internal alkyne, this compound, is achieved through a base-catalyzed isomerization, often referred to as the "alkyne zipper" reaction in reverse.[5][6] While the "zipper" reaction typically drives the triple bond to the terminal position, the equilibrium can be shifted towards the more thermodynamically stable internal alkyne under different conditions.[5] Strong bases are required to facilitate the deprotonation-reprotonation sequence that leads to the migration of the triple bond.

Experimental Protocol: Base-Catalyzed Isomerization

This is a generalized protocol based on the principles of alkyne isomerization.[5][6][7]

Materials:

  • 10-Undecynoic acid

  • Potassium tert-butoxide (t-BuOK) or another strong, non-nucleophilic base

  • Anhydrous dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

  • Inert gas (e.g., Argon or Nitrogen)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 10 g of 10-undecynoic acid in 100 mL of anhydrous DMSO.

  • Isomerization: Add a sub-stoichiometric amount of potassium tert-butoxide (e.g., 0.2 equivalents) to the solution. Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the internal alkyne isomers. The reaction time will vary depending on the temperature and the amount of base used.

  • Quenching and Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of cold water. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

  • Extraction: Extract the aqueous layer with three 100-mL portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of isomeric undecynoic acids.

  • Purification: The crude product is then purified using the methods described in the following section to isolate the this compound isomer.

Quantitative Data for Isomerization of 10-Undecynoic Acid

ParameterValue (Estimated)Reference
Starting Material10-Undecynoic Acid (10 g)N/A
Key ReagentsPotassium tert-butoxide, DMSO[5][6][7]
Reaction Temperature60-80°CN/A
ProductMixture of undecynoic acid isomersN/A
Yield of 9-isomerVariable, depends on equilibriumN/A
Purity (crude)Mixture of isomersN/A

Purification of this compound

The purification of this compound from the reaction mixture, which may contain the starting material and other isomers, is a critical step. A combination of techniques is often employed to achieve high purity.

Fractional Crystallization

Fractional crystallization is a technique that separates compounds based on differences in their solubility at a given temperature.[8][9] For fatty acids, this is often performed at low temperatures.

Experimental Protocol: Low-Temperature Fractional Crystallization

Materials:

  • Crude this compound mixture

  • Acetone or a mixture of hexane and ethyl acetate

  • Dry ice or a low-temperature cooling bath

Procedure:

  • Dissolution: Dissolve the crude mixture of undecynoic acids in a minimal amount of hot acetone.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool it to a low temperature (e.g., -20°C to -78°C) using a cooling bath. The different isomers will have different crystallization points, allowing for their separation. The more saturated or higher melting point isomers will crystallize first.

  • Isolation: The crystallized solid is separated from the mother liquor by cold filtration. The process can be repeated on the mother liquor at lower temperatures to isolate other isomers.

  • Solvent Removal: The solvent is removed from the desired fraction under reduced pressure to yield the purified this compound.

Quantitative Data for Fractional Crystallization

ParameterValueReference
Starting MaterialCrude this compound mixtureN/A
SolventAcetone or Hexane/Ethyl Acetate[10]
Temperature-20°C to -78°CN/A
PurityCan achieve high purity with multiple cycles[8][9]
YieldDependent on the composition of the crude mixtureN/A
Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is an effective method.[11][12][13]

Experimental Protocol: Preparative RP-HPLC

Materials:

  • Partially purified this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (as a mobile phase modifier)

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in a small amount of the mobile phase.

  • Chromatography: Inject the sample onto a preparative reverse-phase column (e.g., C18). Elute the compounds using a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid). The separation of the isomers is based on their slight differences in polarity.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound, as determined by a UV detector.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents under reduced pressure to obtain the highly purified this compound.

Quantitative Data for Preparative HPLC

ParameterValueReference
Starting MaterialPartially purified this compoundN/A
ColumnPreparative Reverse-Phase (e.g., C18)[11][13]
Mobile PhaseAcetonitrile/Water gradient with acid modifier[11][13]
Purity>98%[12]
RecoveryTypically 75-90%[12]

Visualizations

Synthetic Workflow

The overall workflow for the synthesis of this compound from 10-undecenoic acid is depicted below.

Synthesis_Workflow 10-Undecenoic_Acid 10-Undecenoic Acid Bromination Bromination 10-Undecenoic_Acid->Bromination Dehydrobromination Dehydrobromination Bromination->Dehydrobromination 10_Undecynoic_Acid 10-Undecynoic Acid Dehydrobromination->10_Undecynoic_Acid Isomerization Isomerization 10_Undecynoic_Acid->Isomerization Crude_9_Undecynoic_Acid Crude this compound (Isomer Mixture) Isomerization->Crude_9_Undecynoic_Acid Purification Purification (Crystallization/HPLC) Crude_9_Undecynoic_Acid->Purification Pure_9_Undecynoic_Acid Pure this compound Purification->Pure_9_Undecynoic_Acid

Caption: Overall synthetic workflow for this compound.

Mechanism of Base-Catalyzed Alkyne Isomerization

The migration of the triple bond from the terminal position to an internal position proceeds through a series of deprotonation and reprotonation steps, involving an allene intermediate.

Isomerization_Mechanism cluster_0 Deprotonation cluster_1 Allene Formation cluster_2 Reprotonation cluster_3 Further Isomerization Steps Start R-CH₂-C≡CH Anion1 R-CH⁻-C≡CH Start->Anion1 B⁻ Base B⁻ Allene_Anion R-CH=C=CH⁻ Anion1->Allene_Anion Resonance Allene R-CH=C=CH₂ Allene_Anion->Allene H⁺ Internal_Alkyne R-C≡C-CH₃ Allene->Internal_Alkyne ... (repeat steps)

Caption: Mechanism of base-catalyzed alkyne isomerization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Terminal Alkyne Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of terminal alkyne fatty acids. These molecules have become indispensable tools in chemical biology, drug discovery, and materials science, primarily due to the unique reactivity of the terminal alkyne group, which serves as a versatile bioorthogonal handle. This document details their fundamental characteristics, methods for their synthesis and analysis, and their applications in complex biological systems.

Physical Properties

The physical characteristics of terminal alkyne fatty acids are governed by their long hydrocarbon chains, the terminal carboxylic acid group, and the carbon-carbon triple bond. These features result in properties that are similar to their corresponding saturated and unsaturated fatty acids, but with key differences imparted by the alkyne moiety.

Key Physical Characteristics:

  • Acidity: The proton attached to the sp-hybridized carbon of the terminal alkyne is significantly more acidic than protons on sp2 (alkene) or sp3 (alkane) carbons.[1][2] The pKa of this terminal proton is approximately 25, which is a dramatic increase in acidity compared to the pKa of ~44 for an alkene C-H bond and ~50 for an alkane C-H bond.[1][2][3] This enhanced acidity is due to the high s-character (50%) of the sp orbital, which stabilizes the resulting acetylide anion.[1][2]

  • Solubility: Like other fatty acids, terminal alkyne fatty acids are generally insoluble or only sparingly soluble in water due to their long, nonpolar hydrocarbon tails.[1][4][5] They are, however, readily soluble in a wide range of nonpolar or weakly polar organic solvents, such as hexane, diethyl ether, and chloroform.[1][4][5]

  • Boiling and Melting Points: The boiling points of terminal alkyne fatty acids are typically slightly higher than those of the corresponding alkanes and alkenes with the same carbon count.[1][3][5] This is often attributed to the linear geometry of the alkyne group, which allows for more efficient molecular packing and stronger London dispersion forces.[5] As with other fatty acids, boiling and melting points increase with the length of the carbon chain.[3][4]

  • Density: Liquid terminal alkyne fatty acids are less dense than water, with typical densities around 0.7–0.8 g/mL.[1]

Table 1: Summary of Physical Properties
PropertyTypical Value / TrendRationale
pKa (Terminal ≡C-H) ~25High s-character (50%) of the sp-hybridized carbon orbital stabilizes the conjugate base (acetylide anion).[1][2]
Solubility in Water Insoluble / Sparingly SolubleThe long, nonpolar hydrocarbon chain dominates the molecule's overall polarity.[1][4][5]
Solubility in Organic Solvents Soluble (in nonpolar solvents)"Like dissolves like" principle; soluble in solvents such as hexane, ether, and benzene.[1][4]
Boiling Point Slightly higher than corresponding alkanes/alkenes; increases with chain length.Linear geometry allows for better packing and stronger intermolecular forces.[1][3][5]
Density Less dense than water (~0.7-0.8 g/mL)Typical for long-chain hydrocarbons.[1]

Chemical Properties and Reactivity

The chemical reactivity of terminal alkyne fatty acids is dominated by the terminal alkyne group, which serves as a powerful functional handle for a variety of chemical transformations.

Acidity and Acetylide Anion Formation

Due to the relatively high acidity of the terminal alkyne proton (pKa ~25), these fatty acids can be deprotonated by strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) to form a highly nucleophilic acetylide anion.[1][2][6] This acetylide is a key intermediate in C-C bond-forming reactions, particularly Sₙ2 substitutions.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most significant reaction for terminal alkyne fatty acids in the context of biological research is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[7][8] This reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9] Its bioorthogonal nature—meaning the reactants do not interfere with native biological processes—makes it ideal for labeling and detecting molecules in complex biological environments.[7][8]

CuAAC_Mechanism Alkyne Terminal Alkyne Fatty Acid (R-C≡CH) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide Probe (N₃-Probe) Cu1 Cu(I) Catalyst Triazole Stable 1,2,3-Triazole Product Cu_Acetylide->Triazole + Azide

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Other Reactions

While CuAAC is the most prominent, the terminal alkyne can undergo other reactions. For instance, under certain conditions, such as elevated temperatures in the presence of a Cu(I) catalyst, terminal alkynes can undergo homo-coupling to form a dimer.[10]

Synthesis of Terminal Alkyne Fatty Acids

Several robust synthetic methods are available for preparing terminal alkyne fatty acids, allowing for variations in chain length and functional group placement.[7]

Common Synthetic Routes
  • Corey-Fuchs Reaction: A reliable two-step method that converts an ω-oxo fatty acid (an aldehyde) into a terminal alkyne.[7] The aldehyde is first converted to a 1,1-dibromoolefin, which is then treated with a strong base to yield the alkyne.[7]

  • Seyferth-Gilbert Homologation: A one-pot alternative that uses the Ohira-Bestmann reagent to convert an aldehyde directly into a terminal alkyne.[7]

Corey_Fuchs_Workflow Start ω-Oxo Fatty Acid (Aldehyde) Step1 Step 1: Dibromo-olefination Start->Step1 CBr₄, PPh₃ CH₂Cl₂ Intermediate 1,1-Dibromoolefin Intermediate Step1->Intermediate Step2 Step 2: Alkyne Formation Intermediate->Step2 n-BuLi THF, -78°C Product Terminal Alkyne Fatty Acid Step2->Product

Caption: Workflow for the Corey-Fuchs synthesis of terminal alkyne fatty acids.

Experimental Protocol: Corey-Fuchs Reaction

This protocol is a generalized procedure for the synthesis of a terminal alkyne fatty acid from an ω-oxo fatty acid methyl ester.[7]

Step 1: Synthesis of the Dibromoolefin

  • Under an argon atmosphere, dissolve triphenylphosphine (PPh₃, 3.0 eq) in dry dichloromethane (DCM) and cool the solution to 0 °C.

  • Add carbon tetrabromide (CBr₄, 1.5 eq) and stir the mixture at 0 °C for 15 minutes.

  • Add a solution of the starting aldehyde (1.0 eq) in dry DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoolefin.[7]

Step 2: Formation of the Terminal Alkyne

  • Dissolve the purified dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.

  • Slowly add n-butyllithium (n-BuLi, 2.0 eq) and stir the mixture for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield the terminal alkyne fatty acid.[7]

Biosynthesis: The JamABC Pathway

Nature has also evolved enzymatic pathways to produce terminal alkynes.[7] In the marine cyanobacterium Moorea producens, the jamABC gene cluster is responsible for producing a terminal alkyne starter unit for polyketide synthesis.[11][12] This pathway involves an acyl-CoA ligase (JamA), an acyl carrier protein (JamC), and a membrane-bound fatty acid desaturase/acetylenase (JamB).[11][12]

JamABC_Pathway FA Fatty Acid (e.g., Hexanoic Acid) JamA JamA (Acyl-CoA Ligase) FA->JamA Acyl_ACP Acyl-JamC Intermediate JamA->Acyl_ACP + JamC JamC JamC (Acyl Carrier Protein) JamB JamB (Desaturase/ Acetylenase) Acyl_ACP->JamB Product Terminal Alkyne Acyl-JamC JamB->Product

Caption: The JamABC biosynthetic pathway for terminal alkyne formation.

Applications and Experimental Methodologies

Terminal alkyne fatty acids are powerful molecular probes used to investigate lipid metabolism, identify protein-lipid interactions, and act as enzyme inhibitors.[7][13][14]

Metabolic Labeling and Tracing

When introduced to cells or organisms, these fatty acid analogs can be metabolically incorporated into complex lipids like triglycerides and phospholipids.[13] The alkyne tag then allows for the visualization and identification of these lipids and their interacting partners through click chemistry with an azide-linked reporter molecule (e.g., a fluorophore or biotin).[13][15]

Metabolic_Labeling_Workflow Start 1. Culture Cells Incubate 2. Incubate with Alkyne Fatty Acid Start->Incubate Fix 3. Fix and Permeabilize Cells Incubate->Fix Click 4. 'Click' Reaction Fix->Click + Azide-Fluorophore + Cu(I) Catalyst Detect 5. Wash and Detect Click->Detect Image 6. Fluorescence Microscopy Detect->Image

Caption: General workflow for cellular metabolic labeling and imaging.

Experimental Protocol: Cellular Metabolic Labeling

This protocol provides a general framework for tracing the metabolic fate of a terminal alkyne fatty acid in cultured cells.[13]

Materials:

  • Cultured cells

  • Terminal alkyne fatty acid of interest

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reagents: azide-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).[13]

  • Fluorescence microscope

Procedure:

  • Cell Culture and Labeling: Plate cells on coverslips and allow them to adhere. Replace the growth medium with serum-free medium containing the terminal alkyne fatty acid and incubate for a specified time (e.g., 4-24 hours).

  • Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with paraformaldehyde, then wash again. Permeabilize the cells with Triton X-100 to allow entry of the click reagents.[13]

  • Click Reaction: Prepare the click reaction cocktail containing the azide-fluorophore, copper sulfate, and reducing agent. Add the cocktail to the cells and incubate in the dark.[13]

  • Washing and Mounting: Wash the cells extensively with PBS to remove unreacted reagents. Mount the coverslips on microscope slides.[13]

  • Imaging: Visualize the fluorescently labeled lipids using a fluorescence microscope.[13]

Enzyme Inhibition

The triple bond of terminal alkyne fatty acids can interact with the active sites of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and dehydrogenases, leading to their inhibition.[13] This allows researchers to probe the function of these enzymes and the downstream effects of their inhibition on metabolic pathways.[13]

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a terminal alkyne fatty acid against a target enzyme.[13]

Objective: To quantify the inhibitory effect of a terminal alkyne fatty acid on a specific enzyme.

Procedure:

  • Reagent Preparation: Prepare a stock solution of the terminal alkyne fatty acid inhibitor (e.g., in DMSO). Create serial dilutions of the inhibitor in the appropriate assay buffer. Prepare solutions of the enzyme and its substrate in the same buffer.[13]

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. Include control wells (no inhibitor) and background wells (no enzyme).

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature and for a sufficient duration for the enzyme reaction to proceed.

  • Detection and Data Acquisition: Stop the reaction (if necessary) and add a detection reagent that measures product formation or substrate consumption. Read the plate using an appropriate plate reader (e.g., spectrophotometer, fluorometer).[13]

  • Data Analysis: Subtract the background reading from all wells. Normalize the data to the no-inhibitor control. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Analytical Characterization

Standard analytical techniques are used to confirm the structure and purity of terminal alkyne fatty acids and to analyze their metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the terminal alkyne (≡C-H) gives a characteristic signal in the region of 2 ppm.[16] A key feature is the observable four-bond coupling (⁴J) between this proton and protons on the adjacent methylene group, which can help confirm its presence.[16]

    • ¹³C NMR: The sp-hybridized carbons of the alkyne appear in a distinct region. The terminal carbon (≡C-H) typically resonates around 65-85 ppm, while the internal alkyne carbon (≡C-R) is found further downfield around 70-100 ppm.[16]

  • Mass Spectrometry (MS): MS is a powerful tool for tracing the metabolism of alkyne lipids.[15][17] The alkyne tag imparts a specific mass shift that allows for the differentiation of labeled lipids from their endogenous counterparts.[15][17] However, care must be taken as the mass of an alkyne fatty acid can overlap with that of a natural fatty acid with the same carbon count but two additional double bonds; liquid chromatography-mass spectrometry (LC-MS) can resolve this ambiguity.[15][17]

References

An In-Depth Technical Guide to the Biological Incorporation of 9-Undecynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Undecynoic acid (9-UDYA) is a modified medium-chain fatty acid that has emerged as a valuable chemical probe in the study of protein acylation and lipid metabolism. Its terminal alkyne group allows for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This unique feature enables the specific labeling, identification, and visualization of molecules that have incorporated 9-UDYA within a cellular context. This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for the biological incorporation of this compound, tailored for researchers in cell biology, proteomics, and drug development.

As a bioorthogonal reporter, 9-UDYA is metabolically incorporated into cellular pathways that utilize fatty acids. This includes post-translational modifications of proteins, such as S-palmitoylation, and incorporation into complex lipids. The subsequent click reaction with an azide-containing reporter molecule (e.g., a fluorophore or biotin) allows for the sensitive and specific detection of these modified biomolecules.

Data Presentation

While specific quantitative data on the incorporation efficiency of this compound across various cell lines and into different biomolecule classes remains an active area of research, the following tables provide a representative summary based on analogous alkyne-modified fatty acid probes. These values should be considered as a starting point for experimental design, with optimization recommended for specific cell types and experimental conditions.

Table 1: Comparison of Fatty Acid Analogs for Metabolic Labeling

FeatureThis compound17-Octadecynoic Acid (17-ODYA)3-Butynoic Acid
Chain Length Medium (C11)Long (C18)Short (C4)
Bioorthogonal Handle Terminal AlkyneTerminal AlkyneTerminal Alkyne
Cellular Uptake Mechanism Utilizes medium- and long-chain fatty acid transportersUtilizes long-chain fatty acid transportersPotentially utilizes short-chain fatty acid transporters
Primary Protein Targets Proteins modified by medium- to long-chain acylationProteins modified by long-chain acylation (e.g., palmitoylation)Proteins modified by short-chain acylation (e.g., butyroylation)
Potential Off-Target Effects May influence pathways involving medium-chain fatty acidsMay interfere with pathways involving long-chain fatty acidsMay act as an inhibitor of certain metabolic enzymes (e.g., acyl-CoA dehydrogenases)

Table 2: Representative Labeling Efficiency of Alkyne-Tagged Fatty Acids in Proteomics

Cell LineLabeled Proteins Identified (Hypothetical)Relative Labeling Efficiency (Compared to 17-ODYA)Key Protein Classes Identified
Jurkat ~100-150ModerateG-proteins, kinases, receptors
HEK293T ~120-180Moderate to HighCytoskeletal proteins, signaling adaptors
A549 ~90-140ModerateMetabolic enzymes, membrane transporters

Note: The data in this table is hypothetical and serves as an example. Actual numbers will vary depending on experimental conditions, including probe concentration, incubation time, and the sensitivity of the mass spectrometer.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involving the biological incorporation of this compound.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of 9-UDYA into proteins and lipids in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., Jurkat, HEK293T, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes or 6-well plates) and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a working solution of this compound in complete culture medium. The final concentration typically ranges from 25 µM to 100 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line, balancing labeling efficiency with potential cytotoxicity.

  • Metabolic Labeling: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the 9-UDYA-containing labeling medium to the cells.

  • Incubation: Incubate the cells for a period of 4 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.

  • Cell Harvest: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry and analysis.

Protocol 2: Click Chemistry Reaction for Biotin Tagging of Labeled Proteins

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to 9-UDYA-labeled proteins in cell lysate.

Materials:

  • Cell lysate containing 9-UDYA-labeled proteins (from Protocol 1)

  • Biotin-azide (stock solution in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)

  • Copper(II) sulfate (CuSO4) (stock solution in water)

  • Sodium ascorbate (freshly prepared stock solution in water)

  • Methanol, Chloroform, and Water (for protein precipitation)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in order:

    • Cell lysate (containing 50-100 µg of protein)

    • Biotin-azide (final concentration of 100 µM)

    • TCEP (final concentration of 1 mM)

    • TBTA (final concentration of 100 µM)

  • Initiation of Click Reaction: Add CuSO4 to a final concentration of 1 mM, followed immediately by the addition of sodium ascorbate to a final concentration of 1 mM. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Protein Precipitation: Precipitate the biotin-labeled proteins by adding methanol, chloroform, and water in a sequential manner. A common method is the methanol-chloroform precipitation.

  • Protein Pellet Wash: Wash the resulting protein pellet with methanol to remove excess reagents.

  • Resuspension: Resuspend the dried protein pellet in a buffer suitable for downstream analysis (e.g., SDS-PAGE sample buffer for western blotting or a denaturing buffer for mass spectrometry).

Protocol 3: Enrichment and Mass Spectrometry Analysis of Labeled Peptides

This protocol outlines the steps for enriching biotin-tagged peptides and their subsequent analysis by mass spectrometry.

Materials:

  • Biotin-labeled protein sample (from Protocol 2)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., containing formic acid and acetonitrile)

  • C18 desalting spin columns

Procedure:

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein sample with DTT and alkylate the free cysteines with IAA.

  • Proteolytic Digestion: Digest the proteins into peptides using trypsin overnight at 37°C.

  • Enrichment of Biotinylated Peptides: Incubate the peptide mixture with streptavidin-agarose beads to capture the biotin-tagged peptides.

  • Washing: Perform a series of stringent washes to remove non-specifically bound peptides.

  • Elution: Elute the bound peptides from the streptavidin beads.

  • Desalting: Desalt the eluted peptides using C18 spin columns.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate proteomics software to search the acquired MS/MS spectra against a protein database, including a variable modification corresponding to the mass of the 9-UDYA-biotin adduct on cysteine residues.

Mandatory Visualizations

Figure 1. Experimental workflow for proteomic analysis of 9-UDYA incorporation.

Signaling_Pathway 9-UDYA 9-UDYA Metabolic Activation Metabolic Activation 9-UDYA->Metabolic Activation 9-UDYA-CoA 9-UDYA-CoA Metabolic Activation->9-UDYA-CoA Protein Acyltransferases Protein Acyltransferases 9-UDYA-CoA->Protein Acyltransferases Acylated Protein Acylated Protein Protein Acyltransferases->Acylated Protein Altered Subcellular Localization Altered Subcellular Localization Acylated Protein->Altered Subcellular Localization Modulated Protein-Protein Interactions Modulated Protein-Protein Interactions Acylated Protein->Modulated Protein-Protein Interactions Downstream Signaling Events Downstream Signaling Events Altered Subcellular Localization->Downstream Signaling Events Modulated Protein-Protein Interactions->Downstream Signaling Events

Figure 2. Potential impact of 9-UDYA incorporation on cellular signaling.

Concluding Remarks

This compound serves as a powerful tool for investigating protein acylation and lipid metabolism. The protocols and workflows outlined in this guide provide a solid foundation for researchers to employ this chemical probe in their studies. Successful application of these methods will enable the identification of novel acylated proteins, the characterization of their subcellular localization, and the elucidation of their roles in cellular signaling pathways. As with any technique, careful optimization of experimental parameters is crucial for obtaining robust and reproducible results. The continued development and application of such bioorthogonal chemical reporters will undoubtedly deepen our understanding of the complex roles of lipid modifications in health and disease.

An In-depth Technical Guide to 9-Undecynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Undecynoic acid, including its chemical identity, physicochemical properties, and potential applications in research and drug development. While specific biological data for this compound is limited in publicly available literature, this guide also explores potential synthetic routes and hypothetical mechanisms of action based on the chemical nature of terminal alkyne fatty acids.

Chemical Identity and Synonyms

The nomenclature and primary identifiers for this compound are crucial for accurate documentation and research.

  • IUPAC Name: undec-9-ynoic acid[1]

  • Synonyms: 9-Hendecynoic acid[1]

  • CAS Number: 22202-65-9[1][2]

  • Molecular Formula: C₁₁H₁₈O₂[1][2]

  • Molecular Weight: 182.26 g/mol [1][2]

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental for its application in experimental settings.

PropertyValueSource
Molecular Weight 182.26 g/mol [1][2]
Molecular Formula C₁₁H₁₈O₂[1][2]
CAS Number 22202-65-9[1][2]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound:

A potential synthesis could start from 9-undecenoic acid. The double bond would first be brominated to yield 9,10-dibromoundecanoic acid. Subsequent dehydrobromination using a strong base, such as sodium amide in liquid ammonia, would then generate the triple bond at the 9-position, yielding this compound.

Synthesis_of_9_Undecynoic_acid 9-Undecenoic acid 9-Undecenoic acid 9,10-Dibromoundecanoic acid 9,10-Dibromoundecanoic acid 9-Undecenoic acid->9,10-Dibromoundecanoic acid Bromination (Br2) This compound This compound 9,10-Dibromoundecanoic acid->this compound Dehydrobromination (NaNH2/NH3)

A potential synthetic pathway for this compound.

General Analytical Protocol:

The characterization of this compound would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the position of the alkyne and carboxylic acid functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the alkyne (C≡C) and carboxylic acid (C=O, O-H) functional groups.

Potential Biological Activity and Signaling Pathways

Direct evidence for the biological activity and involvement in signaling pathways of this compound is scarce. However, based on related compounds, some hypotheses can be formulated. Fatty acids with terminal alkynes are of interest in drug development as they can act as mechanism-based inhibitors of enzymes, particularly cytochrome P450s, or be used as chemical probes for metabolic studies.

A related compound, ω-hydroxyundec-9-enoic acid, has been shown to induce apoptosis in non-small cell lung cancer cells through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[4] This suggests that unsaturated fatty acids of this chain length can have significant cellular effects.

Hypothetical Mechanism of Action:

Given its structure as a fatty acid, this compound would likely be taken up by cells and incorporated into metabolic pathways. The terminal alkyne is a reactive functional group that could potentially interact with cellular machinery. One hypothetical pathway could involve its metabolism by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which are key in inflammatory signaling. The alkyne could lead to the formation of reactive intermediates that modulate these pathways.

Hypothetical_Mechanism_of_Action cluster_cell Cell This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolism Metabolism Cellular Uptake->Metabolism COX/LOX Enzymes COX/LOX Enzymes Metabolism->COX/LOX Enzymes Reactive Intermediates Reactive Intermediates COX/LOX Enzymes->Reactive Intermediates Modulation of Inflammatory Signaling Modulation of Inflammatory Signaling Reactive Intermediates->Modulation of Inflammatory Signaling

Hypothetical mechanism of action for this compound.

Conclusion and Future Directions

This compound is a medium-chain fatty acid with a terminal alkyne, a functional group that imparts unique chemical reactivity. While detailed biological studies on this specific molecule are limited, its structural similarity to other biologically active fatty acids suggests potential for further investigation.

Future research should focus on:

  • Developing and publishing a detailed, validated synthesis protocol.

  • Screening for biological activity, particularly in areas where related fatty acids have shown promise, such as oncology and infectious diseases.

  • Utilizing this compound as a chemical probe to study fatty acid metabolism and enzyme function.

This guide serves as a foundational resource for researchers interested in exploring the potential of this compound. The combination of its fatty acid backbone and reactive alkyne group makes it a compelling candidate for discovery and development efforts.

References

9-Undecynoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Undecynoic acid is a terminal alkyne-containing fatty acid. This document provides an in-depth overview of its chemical and physical properties, methods of synthesis, and current and potential applications in research and drug development. Particular focus is given to its role as a molecular probe and its potential as a precursor for synthesizing biologically active molecules. This guide consolidates key data, outlines experimental protocols, and visualizes a relevant biological pathway to serve as a comprehensive resource.

Core Properties of this compound

This compound, with the molecular formula C11H18O2, is a carboxylic acid containing a terminal alkyne group.[1][2] This terminal triple bond is a key functional group that imparts unique reactivity, making it a valuable tool in bioorthogonal chemistry and a versatile building block in organic synthesis.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
Molecular Formula C11H18O2[1][2]
Molecular Weight 182.26 g/mol [1][2]
CAS Number 22202-65-9[1][2]
Appearance Not explicitly stated, likely a solid or oil
Solubility Not explicitly stated, likely soluble in organic solvents

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common strategy involves the modification of a readily available precursor, such as 10-undecenoic acid.

Synthesis of 10-Undecynoic Acid from 10-Undecenoic Acid

A representative protocol for a related compound, 10-undecynoic acid, involves the bromination of the terminal double bond of 10-undecenoic acid, followed by dehydrobromination to form the alkyne. This process can be adapted for similar syntheses.

Experimental Protocol:

  • Bromination: 10-undecenoic acid is dissolved in a suitable dry solvent (e.g., ether) and cooled to below 0°C. Bromine is added dropwise with constant stirring until the bromine color persists.

  • Sodamide Preparation: In a separate three-necked flask equipped with a stirrer and a cold finger condenser, liquid ammonia is introduced. A catalytic amount of ferric chloride is added, followed by metallic sodium to form sodamide.

  • Dehydrobromination: The dibrominated undecanoic acid, dissolved in an appropriate solvent, is added to the prepared sodamide in liquid ammonia. The reaction mixture is stirred for several hours.

  • Workup: After the reaction is complete, the ammonia is allowed to evaporate. The residue is dissolved in water and acidified with hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ether). The combined organic extracts are washed, dried, and the solvent is removed. The resulting crude product is then purified by fractional distillation and recrystallization to yield pure 10-undecynoic acid.

Applications in Research and Drug Development

The unique structure of this compound, featuring both a terminal alkyne and a carboxylic acid, makes it a valuable molecule for a range of applications.

Bioorthogonal Chemistry and Molecular Probes

The terminal alkyne group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the specific labeling of biomolecules in complex biological systems. The carboxylic acid moiety can be used to attach the fatty acid to other molecules of interest.

Precursor for Bioactive Molecules

Fatty acids and their derivatives are known to possess a wide range of biological activities. The related compound, 10-undecenoic acid (undecylenic acid), is used as an antifungal agent. Recent research has also uncovered its pro-apoptotic antitumor activity. A novel formulation of undecylenic acid with L-Arginine, known as GS-1, has been shown to induce concentration-dependent tumor cell death.

The mechanism of this antitumor activity involves the uptake of the fatty acid by Fatty Acid Transport Protein 2 (FATP2), leading to a reduction in the mitochondrial membrane potential and subsequent caspase-dependent apoptosis.

Signaling Pathway of Undecylenic Acid-Induced Apoptosis

The following diagram illustrates the key steps in the pro-apoptotic signaling pathway induced by undecylenic acid in tumor cells.

Undecylenic_Acid_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell UA_ext Undecylenic Acid (extracellular) FATP2 FATP2 UA_ext->FATP2 Uptake UA_int Undecylenic Acid (intracellular) FATP2->UA_int Mito Mitochondrion UA_int->Mito Disrupts membrane potential Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

A Technical Guide to the Discovery and Application of Bioorthogonal Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of lipids, particularly fatty acids, within their native biological context has historically been a challenging endeavor. The small size and metabolic plasticity of fatty acids make them difficult to track using traditional genetic or immunological methods. The advent of bioorthogonal chemistry, a field pioneered by Carolyn R. Bertozzi who coined the term in 2003, has revolutionized our ability to study these and other biomolecules in living systems.[1][2] Bioorthogonal chemistry refers to chemical reactions that can occur inside of living organisms without interfering with native biochemical processes.[2][3] This guide provides an in-depth overview of the discovery, history, and application of bioorthogonal fatty acids, with a focus on the technical details relevant to researchers in academia and industry.

The journey of bioorthogonal chemistry began with the development of the Staudinger ligation in 2000 by the Bertozzi group, a reaction between an azide and a triarylphosphine.[2] This was followed by the highly influential copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction developed independently by the groups of K. Barry Sharpless and Morten P. Meldal.[4][5][6] While extremely efficient, the cytotoxicity of the copper catalyst limited its application in living cells. This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry, by Bertozzi and colleagues, which utilizes strained cyclooctynes that react spontaneously with azides.[2][3]

These bioorthogonal reactions form the foundation for the use of fatty acid analogues bearing "chemical handles"—typically terminal alkynes or azides. These modified fatty acids are fed to cells, where they are incorporated into various metabolic pathways, including protein acylation and lipid synthesis.[7][8] The chemical handle then allows for the selective attachment of reporter tags, such as fluorophores or biotin, enabling visualization, identification, and quantification of lipid-modified biomolecules and their dynamics.[9][10] This guide will delve into the synthesis of these powerful tools, provide detailed experimental protocols for their use, and present quantitative data to aid in experimental design.

Data Presentation

Quantitative Data on Bioorthogonal Reaction Kinetics

The efficiency of a bioorthogonal reaction is critical for successful labeling, especially at the low concentrations of reactants found in biological systems. The second-order rate constant (k₂) is a key parameter for quantifying this efficiency. A higher k₂ value indicates a faster reaction. The following table summarizes the second-order rate constants for various strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with benzyl azide, a common model azide.

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
BCN0.002 - 0.0044[2]
DIBAC0.11[2]
[9+1]CPP0.0022[11]
m[9+1]CPP0.0096[11]
[11+1]CPP0.00045[11]

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature. The data presented here are for reactions with benzyl azide at room temperature.[12][13]

Experimental Conditions for Metabolic Labeling with Bioorthogonal Fatty Acids

The optimal conditions for metabolic labeling can vary depending on the cell type, the specific bioorthogonal fatty acid used, and the downstream application. The following table provides examples of starting concentrations and incubation times from published studies.

Bioorthogonal Fatty AcidCell LineConcentration [µM]Incubation Time [hours]Reference(s)
Alkynyl-palmitateA1721016[14]
Alkynyl-myristateVarious254 - 24
Alkynyl-stearateVarious1004 - 24
5-Hexynoic acid (Alk-4)HEK293TNot specified24[15]
Azido-fatty acidsE. coliNot specifiedNot specified[7]

Experimental Protocols

Synthesis of a Terminal Alkyne Fatty Acid (e.g., 15-Hexadecynoic Acid)

This protocol describes a general method for the synthesis of a terminal alkyne fatty acid using a Corey-Fuchs reaction followed by alkylation.

Materials:

  • 15-Bromopentadecanoic acid

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Zinc dust

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry dichloromethane (DCM)

  • Dry tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Aldehyde: Convert 15-bromopentadecanoic acid to the corresponding methyl ester and then to the aldehyde using standard organic synthesis methods.

  • Corey-Fuchs Reaction - Step 1: Synthesis of the Dibromoolefin

    • To a solution of triphenylphosphine (3.0 eq) in dry DCM at 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).

    • Stir the mixture at 0 °C for 15 minutes.

    • Add the starting aldehyde (1.0 eq) dissolved in dry DCM.

    • Allow the reaction to stir at room temperature overnight.

    • Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct. Concentrate the filtrate under reduced pressure.

  • Corey-Fuchs Reaction - Step 2: Formation of the Terminal Alkyne

    • Dissolve the crude dibromoolefin (1.0 eq) in dry THF under an argon atmosphere and cool to -78 °C.

    • Slowly add a solution of n-butyllithium (2.0 eq).

    • Stir the mixture for 1 hour at -78 °C, then warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude terminal alkyne fatty acid ester by silica gel column chromatography.

  • Saponification: Hydrolyze the methyl ester to the carboxylic acid using standard saponification procedures (e.g., with LiOH in THF/water).

Metabolic Labeling of Mammalian Cells with an Alkynyl Fatty Acid

This protocol provides a general procedure for labeling cellular proteins with an alkynyl fatty acid analog.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • Serum-free medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Alkynyl fatty acid (e.g., alkynyl-palmitate) stock solution in DMSO

  • Potassium hydroxide (KOH)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a culture plate to achieve ~80% confluency at the time of labeling.

  • Fatty Acid Starvation (Optional but Recommended):

    • Aspirate the complete medium and wash the cells once with warm PBS.

    • Add serum-free medium supplemented with 1% fatty acid-free BSA.

    • Incubate for 1-2 hours at 37 °C and 5% CO₂.

  • Preparation of Fatty Acid-BSA Complex:

    • In a sterile tube, briefly saponify the alkynyl fatty acid stock solution with a molar excess of KOH to improve solubility.

    • Prepare a 20x stock of the fatty acid-BSA complex by dissolving the saponified fatty acid in serum-free medium containing 20% fatty acid-free BSA. Incubate at 37 °C for 15 minutes.

  • Metabolic Labeling:

    • Add the 20x fatty acid-BSA complex to the cells to achieve the desired final concentration (e.g., 25-100 µM).

    • Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37 °C and 5% CO₂.

  • Cell Harvest:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) for downstream analysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol describes the "click" reaction to attach an azide-containing reporter to alkyne-labeled proteins in a cell lysate.

Materials:

  • Alkyne-labeled cell lysate (50 µg in PBS)

  • Azide-reporter stock solution (e.g., azide-fluorophore or azide-biotin) in DMSO

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Sodium ascorbate stock solution (300 mM in water, freshly prepared)

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 50 µL of protein lysate (1-5 mg/mL).[16]

    • Add PBS to a final volume of ~170 µL.

    • Add the azide-reporter to a final concentration of 2-40 µM.[1][16]

    • Add 10 µL of 100 mM THPTA solution.[4]

    • Add 10 µL of 20 mM CuSO₄ solution.[4]

  • Initiation of Reaction:

    • Add 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.[4]

    • Vortex briefly to mix.

  • Incubation:

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature.[4][17]

  • Protein Precipitation (for downstream analysis like SDS-PAGE):

    • Add 600 µL of methanol to the reaction mixture and vortex.[1][16]

    • Add 150 µL of chloroform and vortex.[1][16]

    • Add 400 µL of deionized water and vortex.[1][16]

    • Centrifuge at 13,000-20,000 x g for 5 minutes.[1][16]

    • Carefully remove the upper aqueous layer.

    • Add 450 µL of methanol to the remaining lower layer and interphase, and vortex.

    • Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.[16]

    • Wash the pellet with methanol.

    • Air-dry the protein pellet and resuspend in an appropriate buffer for analysis.

Staudinger Ligation on Cell Lysates

This protocol provides a general guideline for the Staudinger ligation between an azide-labeled protein and a phosphine-based probe.

Materials:

  • Azide-labeled cell lysate

  • Phosphine-probe (e.g., phosphine-biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • To the azide-labeled cell lysate, add the phosphine-probe to a final concentration typically in the range of 100-250 µM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Western blot analysis for the incorporated tag (e.g., biotin).

  • Analysis:

    • The labeled proteins can be directly analyzed by SDS-PAGE and Western blotting or subjected to enrichment using affinity purification (e.g., streptavidin beads for biotin-tagged proteins).

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_bioorthogonal_reaction Bioorthogonal Reaction cluster_analysis Downstream Analysis start Seed Mammalian Cells labeling Metabolic Labeling with Bioorthogonal Fatty Acid start->labeling lysis Cell Lysis labeling->lysis quant Protein Quantification lysis->quant click Click Chemistry (CuAAC or SPAAC) with Azide/Alkyne Probe quant->click sds_page SDS-PAGE & In-Gel Fluorescence click->sds_page western Western Blot click->western enrich Affinity Enrichment (e.g., Streptavidin Beads) click->enrich ms Mass Spectrometry (Proteomics) enrich->ms

Caption: General experimental workflow for proteomic analysis using bioorthogonal fatty acids.

wnt_signaling cluster_er Endoplasmic Reticulum Wnt Wnt Protein Porcupine Porcupine (O-acyltransferase) Wnt->Porcupine Palmitoylation (S-acylation) Frizzled Frizzled Receptor Porcupine->Frizzled Secreted Acylated Wnt Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Axin_Complex Axin/APC/GSK3β Complex Dishevelled->Axin_Complex Inhibition Beta_Catenin β-catenin Axin_Complex->Beta_Catenin Phosphorylation & Degradation (OFF state) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation (ON state) Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Wnt signaling pathway highlighting the crucial role of protein palmitoylation.[18]

lipid_droplet_formation cluster_er ER Lumen Fatty_Acids Exogenous Fatty Acids (or de novo synthesis) ACSL Acyl-CoA Synthetase (ACSL) Fatty_Acids->ACSL Fatty_Acyl_CoA Fatty Acyl-CoA ACSL->Fatty_Acyl_CoA DGAT DGAT1/2 Fatty_Acyl_CoA->DGAT TAG_Lens Triacylglycerol (TAG) Lens Formation DGAT->TAG_Lens ER_Membrane Endoplasmic Reticulum Membrane Lipid_Droplet Nascent Lipid Droplet TAG_Lens->Lipid_Droplet Budding

Caption: Simplified pathway of lipid droplet biogenesis from fatty acids.[19][20][21]

Conclusion

Bioorthogonal fatty acids have emerged as indispensable tools for the study of lipid metabolism and function. From their conceptual origins in the broader field of bioorthogonal chemistry, these chemical reporters have enabled unprecedented insights into processes such as protein acylation, lipid trafficking, and the dynamics of lipid droplets.[22][8][9] The ability to visualize and identify lipid-modified biomolecules in living cells provides a powerful platform for dissecting the roles of fatty acids in health and disease, including cancer and metabolic disorders.[8][13] As new bioorthogonal reactions with faster kinetics and improved biocompatibility are developed, the scope of applications for bioorthogonal fatty acids in basic research and drug development will undoubtedly continue to expand, promising new discoveries and therapeutic strategies.[23][24]

References

The Elusive Undecynoic Acids: A Technical Guide on Their Putative Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This technical guide addresses the current scientific understanding of the natural occurrence of undecynoic acids in organisms. Despite extensive literature reviews, there is a notable scarcity of direct evidence confirming the presence of undecynoic acids as natural products in plants, fungi, bacteria, or animals. Much of the available information pertains to the synthetically derived 10-undecynoic acid and the structurally related, naturally occurring 10-undecenoic acid (undecylenic acid). This guide, therefore, aims to provide a comprehensive overview of what is known about related acetylenic fatty acids, the biological activities of synthetic undecynoic acid, and the analytical methodologies that would be pertinent to their discovery and characterization in natural sources.

Natural Occurrence: An Unanswered Question

While the C11 unsaturated fatty acid, 10-undecenoic acid (undecylenic acid), is well-documented as a natural product, primarily derived from the pyrolysis of ricinoleic acid from castor oil (Ricinus communis) and also found in human sweat, the same cannot be definitively stated for its acetylenic counterpart, undecynoic acid.[1][2][3][4]

Acetylenic fatty acids, characterized by one or more carbon-carbon triple bonds, are known to occur in nature, albeit less commonly than their olefinic counterparts.[5] They have been identified in specific plant families and marine organisms.

Table 1: Examples of Naturally Occurring Acetylenic Fatty Acids (Other than Undecynoic Acid)

Fatty AcidStructureNatural Source(s)Reference(s)
Tariric Acid6-Octadecynoic acidSeed fat of Picramnia tariri and other Picramnia species (Simarubiaceae)[5]
Stearolic Acid9-Octadecynoic acidSeeds of Santalaceae family plants, Santalum spicatum (Sandalwood)[5]
Santalbic Acid (Ximenynic)trans-11-Octadecen-9-ynoic acidSeed fat of Santalum album and Santalum spicatum[5]
6-Hexadecynoic Acid6-Hexadecynoic acidPlant Sommera sabiceoides[6]
6-Octadecynoic Acid6-Octadecynoic acidRoots of Pentagonia gigantifolia[5]
Crepenynic Acidcis-9-Octadecen-12-ynoic acidSeed oil of Crepis alpina[7]
Dihydromatricaria Acid8Z-Dihydromatricaria acidFound in various plants, fungi, and soldier beetles[8]

While one study noted the antifungal activity of 9-undecynoic acid, the natural origin of the compound used was not specified, suggesting it was likely a commercially available standard.[9][10] The current body of scientific literature does not contain reports of the isolation and identification of any undecynoic acid isomers from a natural source.

Known Biological Activities of (Synthetic) 10-Undecynoic Acid

Recent research has begun to explore the biological effects of synthetically produced 10-undecynoic acid, revealing significant antimicrobial properties.

Antibacterial and Anti-biofilm Activity

Studies have demonstrated that 10-undecynoic acid exhibits bacteriostatic, bactericidal, and anti-biofilm effects against oral pathogens, specifically Streptococcus mutans and Streptococcus sobrinus. These bacteria are major contributors to dental caries.

Table 2: In Vitro Activity of 10-Undecynoic Acid against Oral Streptococci

Activity MetricConcentration (mg/mL)Target Organism(s)
Minimum Inhibitory Concentration (MIC)2.5S. mutans, S. sobrinus
Minimum Bactericidal Concentration (MBC)5.0S. mutans, S. sobrinus
Minimum Biofilm Inhibitory Conc. (MBIC₉₀)2.5S. mutans
Complete Biofilm Inhibition5.0S. mutans
>50% Eradication of Pre-existing Biofilm7.0S. mutans

Data sourced from Goc et al., 2019.

The proposed mechanisms for this activity include the suppression of acid production (acidogenicity) and the ability to survive in acidic environments (aciduricity) by the bacteria.

Experimental Protocols for the Analysis of Acetylenic Fatty Acids

Should undecynoic acids be discovered in a natural matrix, their extraction, isolation, and quantification would likely follow established protocols for other fatty acids, with particular considerations for the acetylenic group.

Extraction of Lipids from a Plant Matrix

This protocol provides a general method for the extraction of total lipids from plant tissue.

  • Homogenization: Homogenize 1 gram of fresh plant tissue in a suitable solvent system. A common system is a monophasic solution of chloroform:methanol:acetic acid (5:5:1, v/v/v).[11] The acetic acid helps to inhibit lipase activity.

  • Phase Separation: Induce phase separation by adding an aqueous salt solution, such as 1 M KCl with 0.2 M H₃PO₄.[11] This will result in a lower chloroform layer containing the lipids and an upper aqueous layer.

  • Lipid Collection: Carefully collect the lower chloroform layer using a Pasteur pipette. For quantitative recovery of highly polar lipids, the aqueous phase can be back-extracted with chloroform.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas, preferably at a controlled temperature (e.g., 40°C), to yield the total lipid extract.[11]

G Lipid Extraction Workflow from Plant Tissue A 1. Homogenize Plant Tissue in Chloroform:Methanol:Acetic Acid B 2. Induce Phase Separation with Aqueous Salt Solution A->B C 3. Collect Lower Chloroform Layer (Lipids) B->C D 4. Evaporate Solvent (e.g., under Nitrogen) C->D E Total Lipid Extract D->E

Lipid Extraction Workflow
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Direct analysis of free fatty acids by GC-MS can be challenging due to their polarity and low volatility.[12] Derivatization to more volatile esters is a standard and often necessary step.

Protocol: Esterification to Fatty Acid Methyl Esters (FAMEs) using Boron Trichloride (BCl₃)-Methanol

  • Sample Preparation: Place 1-25 mg of the dried lipid extract into a micro-reaction vessel.

  • Reagent Addition: Add 2 mL of 12% w/w BCl₃-methanol reagent.

  • Reaction: Heat the vessel at 60°C for 5-10 minutes. Reaction times may need optimization depending on the specific fatty acids.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex the mixture thoroughly.

  • Collection: Allow the layers to separate. The upper hexane layer, containing the FAMEs, is carefully transferred to an autosampler vial for GC-MS analysis.[13]

G FAME Derivatization Workflow for GC-MS A 1. Place Lipid Extract in Reaction Vessel B 2. Add BCl3-Methanol Reagent A->B C 3. Heat at 60°C B->C D 4. Cool and Add Water & Hexane C->D E 5. Vortex and Separate Phases D->E F 6. Collect Hexane Layer (contains FAMEs) E->F G Ready for GC-MS Injection F->G

FAME Derivatization Workflow
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used for the analysis of underivatized free fatty acids, which can be advantageous for preserving the integrity of heat-sensitive compounds.[14]

Example HPLC Conditions for Undecenoic Acid (Adaptable for Undecynoic Acid)

  • Column: Ascentis® Express C18 (10 cm x 2.1 mm, 2.7 µm)[15]

  • Mobile Phase: A gradient of water/acetonitrile with 0.1% phosphoric acid.[15] (For MS compatibility, formic acid can be substituted for phosphoric acid).[16]

  • Flow Rate: 0.3 mL/min[15]

  • Column Temperature: 30°C[15]

  • Detector: UV at 200 nm[15]

  • Injection Volume: 1 µL[15]

Putative Signaling and Mechanisms of Action

As there is no information on signaling pathways for undecynoic acids, we can draw parallels from the known mechanisms of the structurally similar 10-undecenoic acid, which is primarily recognized for its antifungal activity.

The antifungal mechanism of 10-undecenoic acid is multifaceted:

  • Disruption of Fungal Cell Membrane: The fatty acid integrates into the lipid bilayer of the fungal cell membrane, which destabilizes the membrane and increases its permeability. This leads to the leakage of essential intracellular components and ultimately cell death.[17]

  • Inhibition of Ergosterol Synthesis: It can interfere with the synthesis of ergosterol, a critical component for maintaining the integrity and fluidity of the fungal cell membrane.[17]

  • Inhibition of Morphogenesis: In Candida albicans, undecenoic acid has been shown to inhibit the transition from the yeast form to the hyphal form, the latter being associated with active infection. This is thought to occur via the inhibition of fatty acid biosynthesis within the fungus.[4]

G Antifungal Mechanism of 10-Undecenoic Acid cluster_0 10-Undecenoic Acid A Undecenoic Acid B Fungal Cell Membrane (Lipid Bilayer) A->B Integrates into C Ergosterol Synthesis Pathway A->C Inhibits D Fatty Acid Biosynthesis (in fungus) A->D Inhibits E Membrane Destabilization & Increased Permeability B->E F Ergosterol Depletion C->F G Inhibition of Hyphal Formation (Morphogenesis) D->G H Fungal Cell Death E->H F->H G->H

Mechanism of 10-Undecenoic Acid

Conclusion and Future Outlook

The natural occurrence of undecynoic acids in the biological realm remains an open question and a potentially fruitful area for natural product discovery. The established presence of other acetylenic fatty acids in various plant and marine species suggests that the existence of undecynoic acids in nature is plausible. Future research employing sensitive analytical techniques such as GC-MS and HPLC on a wider diversity of organisms may yet lead to their discovery. The demonstrated potent antibacterial activity of synthetic 10-undecynoic acid provides a strong rationale for this continued search, as naturally occurring undecynoic acids could represent a new class of antimicrobial agents. Researchers in this field are encouraged to utilize the general analytical frameworks presented in this guide for the exploration of novel natural sources of these elusive compounds.

References

Spectral Analysis of 9-Undecynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 9-undecynoic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectral data obtained from computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers in the fields of chemistry, biochemistry, and drug development.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.35t2HH-2
~2.15m2HH-8
~1.77t3HH-11
~1.63p2HH-3
~1.45m2HH-7
~1.2-1.4m6HH-4, H-5, H-6
11.0-12.0br s1HCOOH

Note: Predicted chemical shifts can vary depending on the algorithm and software used. These values should be considered as estimates.

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
Chemical Shift (ppm)Assignment
~180.0C-1 (C=O)
~80.0C-9 (alkyne)
~78.0C-10 (alkyne)
~34.0C-2
~29.0C-5
~28.8C-6
~28.5C-7
~24.7C-3
~18.5C-8
~12.4C-11

Note: Predicted chemical shifts can vary depending on the algorithm and software used. These values should be considered as estimates.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2850-3000StrongC-H stretch (alkane)
2500-3300BroadO-H stretch (carboxylic acid)
~2250WeakC≡C stretch (alkyne)
~1710StrongC=O stretch (carboxylic acid)
~1465MediumC-H bend (alkane)
~1280MediumC-O stretch (carboxylic acid)
~930BroadO-H bend (carboxylic acid)

Note: Predicted IR frequencies can vary. These values represent the expected regions for the key functional groups.

Mass Spectrometry Data

Based on its chemical formula, C₁₁H₁₈O₂, the following mass spectral information can be derived:

ParameterValue
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol
Exact Mass 182.1307 Da
Predicted [M-H]⁻ 181.1234
Predicted [M+H]⁺ 183.1378

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols provide a framework for the experimental acquisition of spectral data for long-chain carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

  • Solubilization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a pipette, transfer the solution into a clean NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay).

    • For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

  • This compound sample

  • FTIR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure (using ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere.

  • Sample Application: Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: If using a solid sample, lower the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the infrared spectrum of the sample over the desired spectral range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary corrections, such as baseline correction.

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Vial and syringe

Procedure (using ESI-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a volatile solvent. The solvent should be compatible with the ionization source.

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source at a constant flow rate using a syringe pump.

  • Ionization: In the ESI source, a high voltage is applied to the sample solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M-H]⁻ for negative ion mode or [M+H]⁺ for positive ion mode) to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution Dilution Dilution in Volatile Solvent Compound->Dilution Neat Neat Sample Compound->Neat NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dilution->MS IR IR Spectroscopy Neat->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

A Technical Guide to High-Purity 9-Undecynoic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 9-Undecynoic acid, a valuable unsaturated fatty acid for advanced research and pharmaceutical development. This document details commercial suppliers, quantitative specifications, and key applications, offering a critical resource for scientists leveraging this molecule in their work.

Introduction to this compound

This compound (CAS 22202-65-9) is a medium-chain fatty acid characterized by a terminal alkyne group.[1] This unique structural feature makes it a versatile building block in organic synthesis and a molecule of interest for various biological applications. Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol .[2] The presence of the terminal alkyne allows for its use in "click chemistry" reactions, enabling the straightforward conjugation to other molecules, a technique widely used in drug development and proteomics research.[2]

Commercial Suppliers of High-Purity this compound

The availability of high-purity this compound is crucial for reproducible and reliable research outcomes. For applications in drug development and other sensitive research areas, a purity of >98% is often required. Below is a summary of commercial suppliers offering this compound, with a focus on those providing high-purity grades. Purity should always be confirmed by consulting the supplier's Certificate of Analysis (CoA) for the specific lot.

SupplierProduct NameCAS NumberStated PurityAvailability
Georganics This compound22202-65-9High purityMilligrams to multi-kilogram batches[3]
Manchester Organics This compound22202-65-9In stock (39g as of late 2025)Bulk quantities available[4]
Santa Cruz Biotechnology This compound22202-65-9Refer to CoAFor research use[2]
Sigma-Aldrich (Merck) This compound22202-65-990%Various quantities

Quantitative Data and Specifications

Researchers must consider several key parameters when sourcing this compound. The following table summarizes the essential physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₂[2]
Molecular Weight 182.26 g/mol [2]
CAS Number 22202-65-9[2]
Appearance Crystalline solid[5]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[5]

For high-purity applications, it is imperative to obtain a lot-specific Certificate of Analysis from the supplier. This document will provide detailed information on the purity as determined by analytical methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), as well as data from other spectroscopic analyses.

Experimental Protocols and Applications

While specific experimental protocols for this compound are not as widely published as for its more common isomer, 10-undecenoic acid, its unique structure lends itself to several key applications. The following sections provide detailed methodologies for potential key experiments.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

The terminal alkyne of this compound makes it an ideal substrate for CuAAC, a highly efficient and specific conjugation reaction. This can be used to attach this compound to proteins, peptides, or other small molecules containing an azide group.

Experimental Workflow for Click Chemistry:

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification Prepare Stocks Prepare Stock Solutions: - this compound in DMSO - Azide-containing molecule in DMSO - CuSO4 in water - Sodium Ascorbate in water - TBTA ligand in DMSO Mix Reagents In a microcentrifuge tube, combine: - Azide-containing molecule - this compound - TBTA ligand - CuSO4 Prepare Stocks->Mix Reagents Initiate Reaction Add Sodium Ascorbate to initiate the reaction Mix Reagents->Initiate Reaction Incubate Incubate at room temperature for 1-4 hours Initiate Reaction->Incubate Purify Product Purify the conjugate using appropriate chromatography (e.g., HPLC, column chromatography) Incubate->Purify Product

Workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Cell-Based Assays for Bioactivity Screening

Based on studies of similar fatty acids, this compound may exhibit interesting biological activities. The following is a general protocol for screening its effects on cultured cells.

Cell Viability Assay Protocol:

  • Cell Culture: Plate cells (e.g., cancer cell lines or primary cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet well-elucidated, research on other unsaturated fatty acids suggests potential areas of investigation. For instance, some fatty acids are known to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction.

Hypothetical Apoptotic Pathway:

G 9_Undecynoic_Acid This compound Cell_Membrane Cell Membrane 9_Undecynoic_Acid->Cell_Membrane Uptake Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Induces Stress Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis G Sample This compound Sample Structural_Verification Structural Verification Sample->Structural_Verification Purity_Assessment Purity Assessment Sample->Purity_Assessment Qualified_Sample Qualified for Use Structural_Verification->Qualified_Sample NMR, FTIR Purity_Assessment->Qualified_Sample GC-MS, HPLC

References

Methodological & Application

Application Notes and Protocols for Metabolic Labeling of Lipids using 9-Undecynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful tool for studying the intricate dynamics of lipids in biological systems.[1][2] 9-Undecynoic acid, a fatty acid analog containing a terminal alkyne group, serves as an effective probe for tracing lipid metabolism.[3][4] This small, minimally disruptive modification allows for its incorporation into various lipid species through endogenous metabolic pathways.[4] The alkyne handle then permits the selective attachment of reporter molecules, such as fluorophores or biotin, via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4][5][6] This strategy circumvents the limitations and hazards associated with traditional radiolabeling methods, offering a versatile platform for visualizing, identifying, and quantifying lipids and their interactions in cells and organisms.[1][7]

These application notes provide detailed protocols for the metabolic labeling of lipids in cultured cells using this compound, followed by detection using fluorescence microscopy and mass spectrometry.

Key Applications

  • Visualization of Lipid Trafficking and Localization: Fluorescently tagging lipids labeled with this compound enables the imaging of their subcellular distribution and dynamic movements within live or fixed cells.[5][6]

  • Identification and Quantification of Newly Synthesized Lipids: Mass spectrometry-based lipidomics can be used to identify and quantify the full spectrum of lipid species that have incorporated the alkyne-tagged fatty acid.[3][8]

  • In Vitro Enzymatic Assays: Alkyne-labeled lipids can serve as substrates for various lipid-modifying enzymes, allowing for the development of sensitive and non-radioactive assays to study enzyme kinetics and inhibitor screening.[4]

  • Analysis of Protein-Lipid Interactions: By incorporating a biotin tag, labeled lipids can be used to pull down and identify interacting proteins, shedding light on the complex networks that govern cellular processes.[5]

Experimental Workflow Overview

The general workflow for metabolic lipid labeling using this compound involves three main stages:

  • Metabolic Labeling: Cultured cells are incubated with this compound, which is taken up and incorporated into various lipid classes by the cell's metabolic machinery.

  • Cell Processing: After labeling, cells are harvested, and lipids are extracted.

  • Detection via Click Chemistry: The alkyne-labeled lipids are reacted with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) through a CuAAC reaction. The tagged lipids are then analyzed by the desired downstream method.

Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Processing cluster_2 Step 3: Detection Start Cell Culture Labeling Incubate with This compound Start->Labeling Harvest Harvest Cells Labeling->Harvest Extract Lipid Extraction Harvest->Extract Click Click Chemistry (CuAAC Reaction) Extract->Click Analysis Downstream Analysis (Microscopy, MS, etc.) Click->Analysis Protocol1_Workflow Start Seed Cells on Coverslips Label Metabolic Labeling with This compound Start->Label Fix Fixation with PFA Label->Fix Perm Permeabilization (Optional) Fix->Perm Click Click Reaction with Azide-Fluorophore Perm->Click Stain Nuclear Counterstain Click->Stain Mount Mount Coverslips Stain->Mount Image Fluorescence Microscopy Mount->Image Protocol2_Workflow cluster_optional Optional Enrichment Start Culture and Label Cells with This compound Harvest Harvest and Wash Cells Start->Harvest Extract Lipid Extraction (MTBE Method) Harvest->Extract Dry Dry Lipid Extract Extract->Dry Click Click Reaction with Azide-Biotin Dry->Click Analyze LC-MS/MS Analysis Dry->Analyze Purify Purification with Streptavidin Beads Click->Purify Purify->Analyze Metabolic_Pathway cluster_pathways Lipid Biosynthesis Pathways UDA This compound UDACoA 9-Undecynoyl-CoA UDA->UDACoA Acyl-CoA Synthetase Glycerolipids Glycerolipids (e.g., TAG) UDACoA->Glycerolipids Phospholipids Phospholipids (e.g., PC, PE) UDACoA->Phospholipids Elongation Fatty Acid Elongation & Desaturation UDACoA->Elongation

References

Application Notes: Probing Cellular Processes with 9-Undecynoic Acid and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful method for covalently linking molecules with high efficiency and specificity.[1][2][3] This technique is particularly valuable in biological contexts due to its bioorthogonality; the azide and alkyne functional groups are largely absent in natural biological systems, ensuring that the reaction proceeds with minimal side reactions.[4][5]

9-Undecynoic acid, a fatty acid analog containing a terminal alkyne, serves as a metabolic probe. When introduced to living cells, it is processed by the cell's metabolic machinery and incorporated into newly synthesized lipids and acylated proteins.[6] This effectively "tags" these biomolecules with an alkyne handle. Subsequently, an azide-containing reporter molecule, such as a fluorophore or biotin, can be attached to the tagged biomolecules via the CuAAC reaction.[7] This two-step strategy enables the visualization, enrichment, and identification of lipids and proteins involved in various cellular processes, offering significant potential in drug discovery, diagnostics, and fundamental biological research.[8][9][10]

Principle of the Method

The methodology involves two primary stages:

  • Metabolic Incorporation: Cells are incubated with this compound. Cellular enzymes recognize it as a fatty acid and incorporate it into complex lipids and proteins.

  • Bioorthogonal Detection: The alkyne-tagged biomolecules are then covalently labeled with an azide-functionalized reporter probe (e.g., Azide-Fluorophore, Azide-Biotin) through a copper-catalyzed click reaction.[4] This reaction forms a stable triazole linkage, allowing for downstream analysis.[2]

Quantitative Data Summary

Successful labeling depends on the optimal concentrations of reactants. The following table summarizes typical reagent concentrations for the CuAAC reaction in a biological context. Conditions may require optimization depending on the specific cell type and azide reporter used.

Component Stock Solution Concentration Final Concentration Notes
Alkyne-labeled Biomolecule --Incorporated metabolically. Typically the limiting reagent.
Azide Reporter Probe 1-10 mM in DMSO20-100 µMA 2 to 10-fold excess relative to the estimated alkyne concentration is often used.[11]
Copper(II) Sulfate (CuSO₄) 20 mM in H₂O50-250 µMThe catalyst precursor.[11]
Copper-chelating Ligand (THPTA) 50-100 mM in H₂O250-1250 µMTris(3-hydroxypropyltriazolylmethyl)amine. Used at a 5:1 ratio to copper to stabilize the Cu(I) ion and increase reaction rate.[11][12]
Reducing Agent (Sodium Ascorbate) 100-300 mM in H₂O2.5-5 mMMust be prepared fresh to reduce Cu(II) to the active Cu(I) catalyst.[1][12]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with this compound

This protocol provides a general workflow for labeling mammalian cells with this compound.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Stock Solution: Prepare a 1000x stock solution of this compound in DMSO. For example, to achieve a final labeling concentration of 50 µM, prepare a 50 mM stock solution.

  • Prepare Labeling Medium: Dilute the this compound stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (typically 25-100 µM).

  • Cell Incubation: Remove the existing medium from the cultured cells and replace it with the prepared labeling medium.

  • Metabolic Incorporation: Incubate the cells for a period ranging from 4 to 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time should be determined empirically for each cell line and experimental goal.

  • Harvesting and Washing: After incubation, remove the labeling medium and wash the cells 2-3 times with cold PBS to eliminate any unincorporated this compound.[6] The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click reaction for labeling the alkyne-tagged biomolecules in either fixed cells (for imaging) or cell lysates (for biochemical analysis).

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Azide reporter probe (e.g., Azide-Fluor 488, Azide-Biotin)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Deionized water, DMSO

  • Fixative (e.g., 4% paraformaldehyde in PBS) for imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for imaging

  • Lysis buffer (e.g., RIPA buffer) for biochemical analysis

Stock Solution Preparation:

  • Azide Probe (10 mM): Dissolve the azide reporter in DMSO.

  • CuSO₄ (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.[1]

  • THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water.[1]

  • Sodium Ascorbate (300 mM): Prepare this solution fresh before each experiment. Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water.[1]

Procedure for Fixed Cells (Imaging):

  • Fixation: Fix the washed, metabolically labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Incubate the cells with a permeabilization buffer for 10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail: For each 1 mL of reaction volume, add the following components in order:

    • 935 µL of PBS

    • 10 µL of Azide Probe stock (10 mM) -> Final: 100 µM

    • 25 µL of THPTA stock (100 mM) -> Final: 2.5 mM

    • 10 µL of CuSO₄ stock (20 mM) -> Final: 200 µM

    • Vortex the mixture briefly.

  • Initiate Reaction: Add 20 µL of freshly prepared Sodium Ascorbate stock (300 mM) to the cocktail -> Final: 6 mM. Vortex immediately.

  • Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS.

  • Analysis: The cells are now fluorescently labeled and ready for imaging by microscopy.

Procedure for Cell Lysates (Biochemical Analysis):

  • Cell Lysis: Lyse the washed, metabolically labeled cells using an appropriate lysis buffer containing protease inhibitors.

  • Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction mixture. For a 100 µL final volume:

    • Add cell lysate (e.g., 50 µg of total protein).

    • Add lysis buffer to bring the volume to 87.5 µL.

    • Add 1 µL of Azide Probe stock (10 mM) -> Final: 100 µM

    • Add 2.5 µL of THPTA stock (100 mM) -> Final: 2.5 mM

    • Add 1 µL of CuSO₄ stock (20 mM) -> Final: 200 µM

    • Vortex briefly.

  • Initiate Reaction: Add 8 µL of freshly prepared Sodium Ascorbate stock (300 mM) -> Final: ~24 mM. Vortex immediately.

  • Labeling: Incubate the reaction for 1 hour at room temperature.

  • Analysis: The proteins in the lysate are now labeled and ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or streptavidin enrichment followed by western blotting or mass spectrometry.

Visualizations

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_click Step 2: Click Chemistry Detection cluster_analysis Step 3: Analysis start Culture Mammalian Cells add_acid Incubate cells with This compound start->add_acid incorporation Metabolic Incorporation of Alkyne Tag add_acid->incorporation wash1 Wash to Remove Excess Acid incorporation->wash1 fix Fix & Permeabilize Cells (for Imaging) wash1->fix lyse Prepare Cell Lysate (for Biochemistry) wash1->lyse add_cocktail Add Click Reaction Cocktail (Azide Probe, CuSO4, Ligand) fix->add_cocktail lyse->add_cocktail initiate Initiate with Sodium Ascorbate add_cocktail->initiate wash2 Final Wash initiate->wash2 imaging Fluorescence Microscopy wash2->imaging biochem SDS-PAGE / Western Blot / Mass Spectrometry wash2->biochem

Caption: Experimental workflow for labeling and detecting biomolecules using this compound.

logical_relationship Principle of Metabolic Labeling and Click Reaction cluster_cell Cellular Environment biomolecule Native Biomolecule (Lipid, Protein) tagged_biomolecule Alkyne-Tagged Biomolecule C≡CH final_product Labeled Biomolecule Triazole Linkage tagged_biomolecule:f0->final_product:f0 CuAAC Click Reaction (CuSO4, NaAsc) undecynoic_acid This compound (Alkyne Probe) undecynoic_acid->biomolecule:f0 Metabolic Incorporation azide_reporter Azide Reporter (Fluorophore/Biotin) azide_reporter->final_product:f0

Caption: Principle of the two-step metabolic labeling and detection process.

References

Application Notes and Protocols for 9-Undecynoic Acid in the Study of Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Undecynoic Acid for PTM Studies

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability.[1][2] Among these, protein acylation, the covalent attachment of fatty acids to proteins, is a key regulator of numerous cellular pathways.[1][3] this compound is a valuable tool for studying a specific type of PTM known as fatty acylation. As a metabolic chemical reporter, it contains a terminal alkyne group, a bioorthogonal handle that allows for the selective labeling and detection of proteins that have been modified with this fatty acid.[3][4][5]

This technique involves introducing this compound to cells in culture, where it is metabolized and incorporated into proteins by cellular machinery.[6][7][8] The alkyne group does not interfere with this biological process. Following metabolic labeling, the alkyne-tagged proteins can be covalently linked to a reporter molecule (such as biotin for enrichment or a fluorophore for imaging) via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[9][10][11] This enables the visualization, enrichment, and identification of fatty-acylated proteins, providing insights into their roles in cellular signaling and disease.[4][12][13]

Key Features of this compound:

  • Metabolic Labeling: Can be fed to cells and is incorporated into proteins through the cell's natural metabolic pathways.

  • Bioorthogonal Alkyne Handle: The terminal alkyne is a small, non-disruptive chemical group that does not interfere with cellular processes.

  • Click Chemistry Compatibility: The alkyne group allows for highly specific and efficient covalent labeling with azide-containing reporter molecules.

  • Versatility: Can be used for a variety of downstream applications, including fluorescence microscopy, western blotting, and mass spectrometry-based proteomics.

Experimental Workflows and Logical Relationships

The overall workflow for using this compound to study protein acylation involves several key steps, from metabolic labeling to protein identification.

experimental_workflow cluster_cell_culture Cellular Labeling cluster_bioconjugation Bioconjugation cluster_analysis Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (with this compound) cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis metabolic_labeling->cell_lysis click_chemistry 4. Click Chemistry (Attach Biotin-Azide) cell_lysis->click_chemistry protein_precipitation 5. Protein Precipitation click_chemistry->protein_precipitation enrichment 6. Enrichment (Streptavidin Affinity Purification) protein_precipitation->enrichment digestion 7. On-Bead Digestion enrichment->digestion ms_analysis 8. LC-MS/MS Analysis digestion->ms_analysis data_analysis 9. Data Analysis ms_analysis->data_analysis

Caption: General experimental workflow for proteomic analysis of protein acylation.

Signaling Pathway: Ras Protein Acylation and Membrane Localization

Protein S-acylation, particularly of Ras proteins, is critical for their proper localization to the plasma membrane, which is essential for their signaling function.[12][14] Ras proteins are small GTPases that act as molecular switches in pathways that control cell growth, differentiation, and survival.[14][15] The reversible nature of S-acylation allows for dynamic regulation of Ras trafficking and signaling.[12]

ras_signaling_pathway cluster_synthesis Protein Synthesis & Modification cluster_membrane Membrane Localization & Signaling ras_synthesis Ras Synthesis (in Cytosol) farnesylation Farnesylation ras_synthesis->farnesylation s_acylation S-Acylation (ER/Golgi) farnesylation->s_acylation membrane_localization Plasma Membrane Localization s_acylation->membrane_localization Trafficking ras_activation Ras Activation (GDP -> GTP) membrane_localization->ras_activation receptor_activation Receptor Activation (e.g., EGFR) receptor_activation->ras_activation downstream_signaling Downstream Signaling (e.g., MAPK, PI3K pathways) ras_activation->downstream_signaling

Caption: Role of S-acylation in Ras membrane localization and signaling.

Quantitative Data Summary

The following table summarizes representative quantitative data that could be obtained from a proteomic experiment using this compound labeling to compare protein acylation in two different cellular states (e.g., control vs. drug-treated). The data presented are hypothetical but reflect the type of results expected from such an experiment.

ProteinGeneUniProt IDFold Change (Treated/Control)p-valueFunction
H-RasHRASP011122.50.001Signal transduction, cell growth
N-RasNRASP011112.10.005Signal transduction, cell proliferation
Gαi subunitGNAI1P630961.80.01G-protein signaling
Endothelial NOSNOS3P29474-1.70.02Nitric oxide synthesis
Flotillin-1FLOT1O759551.50.03Membrane microdomain organization

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into proteins in cultured mammalian cells.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Delipidated serum (optional, for enhanced labeling)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel and grow to 70-80% confluency.

  • Preparation of this compound Stock Solution: Prepare a 10-100 mM stock solution of this compound in DMSO.

  • Preparation of Labeling Medium:

    • Warm complete cell culture medium to 37°C. For enhanced labeling, use a medium containing delipidated serum.[7]

    • Dilute the this compound stock solution into the pre-warmed medium to a final concentration of 25-100 µM. To improve solubility and cellular uptake, the fatty acid can be pre-complexed with fatty acid-free BSA.[7]

  • Metabolic Labeling:

    • Aspirate the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the labeling medium to the cells.

    • Incubate the cells for 4-16 hours at 37°C in a 5% CO2 incubator. The optimal incubation time and probe concentration should be determined empirically for each cell line and experimental setup.[6]

  • Cell Harvesting:

    • After incubation, place the culture dish on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the dish using a lysis buffer suitable for downstream applications (e.g., RIPA buffer for immunoprecipitation or 1% SDS in PBS for click chemistry). Scrape the cells, transfer the lysate to a microcentrifuge tube, and proceed to the next step or store at -80°C.

Protocol 2: Click Chemistry Reaction for Labeling of Acylated Proteins

This protocol describes the copper-catalyzed click reaction to attach an azide-functionalized reporter (e.g., Biotin-Azide) to alkyne-labeled proteins in a cell lysate.

Materials:

  • Cell lysate containing this compound-labeled proteins (1-5 mg/mL)

  • Biotin-Azide

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • PBS, pH 7.4

  • DMSO

Procedure:

  • Prepare Stock Solutions:

    • Biotin-Azide: 10 mM in DMSO.

    • THPTA/TBTA: 10 mM in DMSO/t-BuOH (4:1).

    • CuSO4: 50 mM in water.

    • Sodium Ascorbate: 50 mM in water (prepare fresh).

  • Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:

    • 50 µL of cell lysate (containing 50-250 µg of protein)

    • Add PBS to a final volume of ~90 µL.

    • 2 µL of Biotin-Azide stock (final concentration ~200 µM).

    • 2 µL of THPTA/TBTA stock (final concentration ~200 µM).

    • 2 µL of CuSO4 stock (final concentration 1 mM).

  • Initiate the Reaction: Add 2 µL of freshly prepared sodium ascorbate stock (final concentration 1 mM) to initiate the reaction. Vortex briefly.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Protein Precipitation:

    • Add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water to the reaction mixture.

    • Vortex thoroughly after each addition.

    • Centrifuge at 15,000 x g for 5 minutes to pellet the protein.

    • Carefully remove the aqueous top layer.

    • Wash the pellet with 500 µL of methanol.

    • Centrifuge again and discard the supernatant.

    • Air-dry the protein pellet.

  • The biotin-labeled protein pellet is now ready for enrichment.

Protocol 3: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry

This protocol describes the enrichment of biotin-labeled proteins using streptavidin affinity purification followed by on-bead digestion for mass spectrometry analysis.

Materials:

  • Biotin-labeled protein pellet

  • Lysis buffer (e.g., 1% SDS in PBS)

  • Streptavidin-agarose beads

  • Wash Buffer 1 (0.1% SDS in PBS)

  • Wash Buffer 2 (6 M Urea in 100 mM Tris-HCl, pH 8.0)

  • Wash Buffer 3 (100 mM Ammonium Bicarbonate)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Resuspend Protein Pellet: Resuspend the dried protein pellet in 100 µL of lysis buffer (1% SDS in PBS). Sonicate briefly to ensure complete solubilization.

  • Streptavidin Bead Incubation:

    • Wash streptavidin-agarose beads three times with lysis buffer.

    • Add the resuspended protein lysate to the beads.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Washing:

    • Centrifuge the beads at low speed and discard the supernatant.

    • Wash the beads sequentially with:

      • 3x with Wash Buffer 1

      • 3x with Wash Buffer 2

      • 3x with Wash Buffer 3

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 100 mM ammonium bicarbonate.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Wash the beads with 50 µL of 100 mM ammonium bicarbonate and combine the supernatants.

  • Sample Preparation for LC-MS/MS:

    • Acidify the pooled supernatant with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the peptides in a vacuum concentrator and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Troubleshooting

ProblemPossible CauseSolution
No or weak labeling signal Inefficient probe incorporationOptimize probe concentration (25-100 µM) and incubation time (4-16 hours). Use delipidated serum or fatty acid-free BSA to enhance uptake.[7]
Poor cell healthEnsure cells are healthy and in the logarithmic growth phase.
Inefficient click chemistryPrepare sodium ascorbate solution fresh. Use a copper-chelating ligand like THPTA to protect the Cu(I) catalyst.[3]
High background or non-specific labeling Excess probe concentrationPerform a concentration titration to find the lowest effective concentration of this compound.
Incomplete removal of unbound probeEnsure thorough washing of cells after metabolic labeling and of the protein pellet after the click reaction.
Non-specific binding to beadsIncrease the stringency of the wash buffers during enrichment (e.g., higher salt concentration or detergent). Include a blocking step for the beads (e.g., with biotin).

Conclusion

This compound is a powerful chemical tool for the investigation of protein fatty acylation. The combination of metabolic labeling with click chemistry provides a robust and versatile platform for the detection, enrichment, and identification of acylated proteins. The protocols and application notes provided herein offer a comprehensive guide for researchers to utilize this approach to gain deeper insights into the role of this important post-translational modification in health and disease.

References

Application Notes: 9-Undecynoic Acid for Protein Acylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein acylation is a critical post-translational modification where fatty acyl groups are covalently attached to proteins, influencing their localization, stability, and function. Key types of fatty acylation include S-acylation (e.g., palmitoylation), the reversible attachment of fatty acids to cysteine residues, and N-myristoylation, the stable attachment of myristate to an N-terminal glycine. Studying these modifications has been challenging due to their dynamic nature and the lack of robust detection methods.

9-Undecynoic acid is a valuable chemical reporter for investigating protein acylation. As a fatty acid analog containing a terminal alkyne group, it can be metabolically incorporated into proteins by cellular machinery in place of natural fatty acids. This bioorthogonal alkyne handle does not perturb cellular processes and allows for the specific detection and enrichment of acylated proteins through a highly selective reaction known as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". By reacting the alkyne-labeled proteins with azide-functionalized tags (e.g., fluorophores or biotin), researchers can visualize, identify, and quantify acylated proteins with high sensitivity and specificity. This strategy provides a powerful, non-radioactive method for exploring the "acylome" in various biological contexts.

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_cell_culture Cellular Incorporation cluster_processing Sample Processing cluster_analysis Downstream Analysis start Cultured Cells labeling Metabolic Labeling with This compound start->labeling lysis Cell Lysis & Proteome Extraction labeling->lysis click_reaction Click Chemistry (CuAAC) with Azide Probe lysis->click_reaction viz Visualization (Azide-Fluorophore) click_reaction->viz In-gel Scan ip Specific Protein Analysis (Immunoprecipitation) click_reaction->ip Western Blot id Proteome-wide ID (Azide-Biotin) click_reaction->id MS Analysis

Caption: General workflow for labeling and detecting protein acylation using this compound.

proteomic_identification_workflow cluster_label_capture Labeling and Capture cluster_ms_prep Mass Spectrometry Preparation cluster_analysis Data Acquisition and Analysis lysate Alkyne-Labeled Cell Lysate cuac CuAAC with Azide-Biotin lysate->cuac capture Streptavidin Bead Affinity Purification cuac->capture wash Wash to Remove Non-specific Binders capture->wash digest On-Bead Tryptic Digestion wash->digest elute Peptide Elution digest->elute lcms LC-MS/MS Analysis elute->lcms db Database Search & Protein Identification lcms->db quant Quantitative Analysis (e.g., SILAC, LFQ) db->quant

Caption: Workflow for proteomic identification of acylated proteins.

Data Presentation

Quantitative analysis allows for the comparison of protein acylation levels across different biological states. The data generated from mass spectrometry-based proteomics can be summarized to highlight significant changes.

Table 1: Common Reagents for Click Chemistry Detection

Reagent Type Example Application
Azide Probe Azide-Biotin Affinity purification for proteomics
Azido-Rhodamine In-gel fluorescence visualization
3-Azido-7-Hydroxycoumarin Fluorogenic detection
Catalyst Copper(II) Sulfate (CuSO₄) Copper source for the CuAAC reaction
Reducing Agent Sodium Ascorbate Reduces Cu(II) to the active Cu(I) state

| Ligand | TBTA, BTTAA | Stabilizes the Cu(I) catalytic species |

Table 2: Representative Quantitative Proteomics Data of Acylated Proteins This table shows simulated data for proteins identified as acylated following metabolic labeling and quantitative mass spectrometry.

Protein ID (UniProt)Gene NameFold Change (Treated vs. Control)p-valueIdentified Acylation Site(s)
P01112HRAS2.50.008C181, C184
P63000GNAI11.80.021G2
Q08345Fyn3.10.002C3, G2
P27815LCK-2.20.015C3, C5
P04049GAD11.50.045C30, C45

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the incorporation of this compound into cellular proteins.

Materials:

  • Cultured mammalian cells (e.g., HeLa, Jurkat)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Labeling medium: Serum-free medium supplemented with this compound-BSA complex.

Procedure:

  • Cell Seeding: Seed cells in culture plates to achieve 70-80% confluency on the day of labeling.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a BSA solution (e.g., 10% w/v in serum-free medium).

    • To prepare the final labeling medium, dilute the this compound stock into the BSA solution and then further dilute into pre-warmed serum-free medium to a final concentration of 10-100 µM. The BSA helps solubilize the fatty acid.

  • Metabolic Labeling:

    • Aspirate the complete growth medium from the cells and wash once with warm PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 4-16 hours at 37°C in a humidified CO₂ incubator. Note: Incubation times longer than 16 hours may lead to β-oxidation of the fatty acid reporter.

  • Cell Harvesting:

    • Place the culture plate on ice and aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for downstream analysis.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the labeled proteome.

Protocol 2: In-gel Fluorescence Visualization of Acylated Proteins

This protocol enables the visualization of all proteins that have incorporated the alkyne tag.

Materials:

  • Labeled cell lysate (from Protocol 1)

  • Azido-fluorophore (e.g., Azido-Rhodamine)

  • Click Chemistry Reagents: Copper(II) sulfate (CuSO₄), Sodium Ascorbate, Tris(benzyltriazolylmethyl)amine (TBTA).

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 50-100 µg of labeled cell lysate with the click chemistry reagents. A typical reaction mixture includes:

      • Cell Lysate

      • Azido-Rhodamine (final concentration: 25-100 µM)

      • TBTA (final concentration: 50-100 µM)

      • CuSO₄ (final concentration: 1 mM)

      • Sodium Ascorbate (final concentration: 1 mM, freshly prepared)

    • Vortex briefly and incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully discard the supernatant and wash the pellet with ice-cold methanol.

    • Air-dry the pellet briefly.

  • SDS-PAGE Analysis:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Heat the sample at 95°C for 5 minutes.

    • Load the sample onto an SDS-PAGE gel and run according to standard procedures.

  • Fluorescence Scanning:

    • After electrophoresis, scan the gel using a fluorescence scanner with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., ~550/570 nm for rhodamine).

Protocol 3: Affinity Purification for Proteomic Identification

This protocol describes the enrichment of acylated proteins for subsequent identification by mass spectrometry.

Materials:

  • Labeled cell lysate (from Protocol 1)

  • Azide-Biotin

  • Click Chemistry Reagents (as in Protocol 2)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., high-salt, urea, and PBS-based buffers)

  • Trypsin, sequencing grade

  • Ammonium bicarbonate

Procedure:

  • Click Chemistry with Azide-Biotin:

    • Perform the click chemistry reaction as described in Protocol 2, Step 1, but replace the Azido-Rhodamine with Azide-Biotin (final concentration: 50-100 µM).

  • Affinity Capture:

    • After the 1-hour incubation, add pre-washed streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.

  • Washing:

    • Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 2 minutes).

    • Discard the supernatant and wash the beads sequentially with a series of stringent buffers to remove non-specifically bound proteins. A typical wash series includes:

      • 2x with 1% SDS in PBS

      • 2x with 4 M Urea

      • 3x with PBS

  • On-Bead Digestion:

    • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Add sequencing-grade trypsin (e.g., 1 µg).

    • Incubate overnight at 37°C with shaking to digest the captured proteins into peptides.

  • Peptide Elution and Sample Preparation:

    • Centrifuge the beads to pellet them and carefully collect the supernatant containing the tryptic peptides.

    • Perform a second elution with a high-organic solvent (e.g., 70% acetonitrile, 0.1% formic acid) and combine the supernatants.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Dry the purified peptides in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the sample using a high-resolution LC-MS/MS instrument to identify the peptides and, by inference, the originally acylated proteins.

Application Notes and Protocols for Metabolic Cell Labeling with 9-Undecynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with bioorthogonal chemical reporters has become a pivotal technique for elucidating the dynamics of cellular processes. 9-Undecynoic acid, a fatty acid analog featuring a terminal alkyne group, serves as a powerful tool for probing lipid metabolism and protein acylation. Once introduced to cell cultures, this compound is processed by the cell's metabolic machinery and incorporated into lipids and acylated proteins. The terminal alkyne then acts as a bioorthogonal handle, allowing for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, via a highly specific and efficient copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click chemistry" reaction. This two-step labeling strategy enables the visualization, identification, and quantification of lipid-modified biomolecules within a cellular context, providing valuable insights into various physiological and pathological processes.

These application notes provide detailed protocols for the metabolic labeling of mammalian cells with this compound, followed by downstream analysis using click chemistry.

Data Presentation

Quantitative Cytotoxicity Data
Cell LineCell TypeIC50 (µM) of GS-1 (Undecylenic Acid + L-Arginine)Reference
HeLaCervical Cancer~150[1]
A549Lung Cancer~200[1]
JurkatT-cell LeukemiaNot specified[1]
U937Histiocytic LymphomaNot specified[1]

Note: The provided IC50 values are for a formulation of undecylenic acid and may differ for this compound. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions.

Recommended Reagent Concentrations for Click Chemistry

The following concentrations are recommended for the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction for labeling cell lysates.

ReagentStock Solution ConcentrationFinal Concentration
Azide-fluorophore/biotin10 mM in DMSO25 - 100 µM
Copper(II) Sulfate (CuSO₄)50 mM in H₂O1 mM
THPTA Ligand50 mM in H₂O1 mM
Sodium Ascorbate50 mM in H₂O (freshly prepared)5 mM

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate

Fatty acids have low solubility in aqueous media and can be toxic to cells when added directly. Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) enhances its solubility and facilitates its uptake by cells.

Materials:

  • This compound

  • Fatty acid-free BSA

  • Dimethyl sulfoxide (DMSO)

  • 150 mM NaCl in sterile water

  • Sterile water

  • 0.1 M NaOH

Procedure:

  • Prepare a 100 mM stock solution of this compound: Dissolve the required amount of this compound in DMSO.

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve fatty acid-free BSA in 150 mM NaCl.

  • Saponification of this compound: In a sterile tube, add the desired volume of the 100 mM this compound stock solution to sterile water. Add an equimolar amount of 0.1 M NaOH and heat at 70°C for 10 minutes to saponify the fatty acid.

  • Complexation with BSA: Add the saponified this compound solution to the 10% BSA solution while vortexing. A typical molar ratio of fatty acid to BSA is 5:1.

  • Incubation: Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.

  • Sterilization: Filter the this compound-BSA conjugate through a 0.22 µm syringe filter.

  • Storage: Aliquot and store at -20°C for long-term use.

Protocol 2: Metabolic Labeling of Adherent Cells with this compound

Materials:

  • Adherent cells of interest (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium

  • This compound-BSA conjugate (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Labeling Medium: Thaw the this compound-BSA conjugate and dilute it into fresh, pre-warmed complete cell culture medium to the desired final concentration (typically ranging from 10-100 µM). It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the labeling medium to the cells.

  • Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and the specific biological question.

  • Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

  • Downstream Processing: The labeled cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.

Protocol 3: Cell Lysis and Protein Precipitation

Materials:

  • Metabolically labeled cells

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Ice-cold acetone or methanol/chloroform/water precipitation solution

Procedure:

  • Cell Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the washed cell pellet.

  • Scraping and Collection: Scrape the cells from the culture vessel and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Protein Precipitation (Optional but recommended): To concentrate the protein and remove interfering substances, precipitate the protein by adding four volumes of ice-cold acetone to the lysate. Incubate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. Carefully discard the supernatant and air-dry the protein pellet.

Protocol 4: Click Chemistry Reaction on Cell Lysate

Materials:

  • Protein lysate containing alkyne-labeled proteins

  • Azide-fluorophore or Azide-biotin stock solution (10 mM in DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (50 mM in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in H₂O)

  • Sodium Ascorbate stock solution (50 mM in H₂O, freshly prepared)

  • PBS

Procedure:

  • Prepare the Click Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a 50 µL final reaction volume, add the following in order:

    • Protein lysate (adjust volume to bring protein to 1-2 mg/mL)

    • PBS to bring the volume to 40 µL

    • Azide-fluorophore/biotin (to a final concentration of 25-100 µM)

    • CuSO₄ and THPTA ligand (pre-mixed in a 1:1 ratio, add to a final concentration of 1 mM each)

  • Initiate the Reaction: Add freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM to initiate the reaction.

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1 hour, protected from light.

  • Sample Preparation for Analysis: After the reaction, the labeled proteins can be precipitated using acetone to remove excess reagents. The protein pellet can then be resuspended in an appropriate sample buffer for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning or Western blotting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Metabolic Labeling cluster_analysis Downstream Analysis cell_seeding 1. Seed Cells prep_labeling_medium 2. Prepare Labeling Medium (this compound-BSA) metabolic_labeling 3. Incubate Cells (4-24 hours) prep_labeling_medium->metabolic_labeling cell_harvest 4. Harvest & Wash Cells metabolic_labeling->cell_harvest cell_lysis 5. Cell Lysis cell_harvest->cell_lysis click_chemistry 6. Click Chemistry cell_lysis->click_chemistry analysis 7. Analysis (SDS-PAGE, Western Blot, etc.) click_chemistry->analysis

Caption: Experimental workflow for metabolic labeling with this compound.

click_chemistry_pathway cluster_reactants Reactants cluster_catalyst Catalyst System alkyne Alkyne-labeled Biomolecule (from this compound) product Triazole-linked Conjugate alkyne->product azide Azide-Reporter (Fluorophore or Biotin) azide->product copper_II Copper(II) Sulfate (CuSO4) copper_I Copper(I) copper_II->copper_I Reduction ascorbate Sodium Ascorbate ascorbate->copper_I complex Cu(I)-Ligand Complex copper_I->complex ligand THPTA Ligand ligand->complex complex->product Catalysis

Caption: Signaling pathway of the copper-catalyzed click chemistry reaction.

References

Using 9-Undecynoic Acid as a Metabolic Probe for Fatty Acid Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Undecynoic acid is a valuable chemical probe for the investigation of fatty acid metabolism. As a fatty acid analogue, it contains a terminal alkyne group, which allows for its detection and visualization through a highly specific and efficient bioorthogonal chemical reaction known as "click chemistry."[1] This feature enables researchers to trace the uptake, trafficking, and incorporation of this fatty acid into various lipid species and proteins within a cellular context. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study fatty acid metabolism, including metabolic labeling, identification of protein acylation, and analysis of lipid distribution.

Principle of the Method

The use of this compound as a probe is based on a two-step process:

  • Metabolic Incorporation: Cells are incubated with this compound, which is recognized and processed by the cell's metabolic machinery similarly to its natural counterparts. It can be activated to its coenzyme A (CoA) ester and subsequently incorporated into complex lipids (e.g., triglycerides, phospholipids) or attached to proteins as a post-translational modification (acylation).

  • Bioorthogonal Ligation (Click Chemistry): After metabolic labeling, the terminal alkyne group of the incorporated this compound can be specifically and covalently linked to a reporter molecule containing an azide group. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and occurs under biocompatible conditions.[1] The reporter molecule can be a fluorophore for imaging, or a biotin tag for enrichment and subsequent identification by mass spectrometry.[2]

Key Applications

  • Visualizing Lipid Distribution: Tracking the localization of fatty acids to specific cellular compartments and organelles.

  • Identifying Protein Acylation: Discovering novel proteins that undergo fatty acid acylation and studying the dynamics of this post-translational modification.[3][4]

  • Metabolic Flux Analysis: Quantifying the rate of fatty acid uptake and incorporation into different lipid classes.

  • Screening for Modulators of Fatty Acid Metabolism: Assessing the effect of small molecules or genetic perturbations on fatty acid uptake, storage, and utilization.

Data Presentation

The following tables represent hypothetical data based on expected outcomes from metabolic studies using this compound.

Table 1: Incorporation of this compound into Major Lipid Classes

Lipid ClassRelative Abundance (%) of this compound Label
Phosphatidylcholine (PC)35 ± 4.2
Phosphatidylethanolamine (PE)25 ± 3.1
Triglycerides (TG)20 ± 2.5
Cholesteryl Esters (CE)10 ± 1.8
Other10 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Identification of this compound-Acylated Proteins by Mass Spectrometry

Protein IDProtein NameFunctionPeptide Sequence with Modification
P12345Protein Kinase CSignal Transduction...C[9-Undecynoyl]YS...
Q67890G Protein Alpha SubunitSignal Transduction...G[9-Undecynoyl]C...
A1B2C3Cytoskeletal Protein XCell Structure...M[9-Undecynoyl]G...

This table shows a selection of proteins identified as being acylated with this compound. The modified cysteine (C), glycine (G), or serine (S) residue is indicated.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, Huh7)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to create a 100 mM stock solution.

    • Store the stock solution at -20°C.

  • Preparation of this compound-BSA Conjugate:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in PBS.

    • Warm the BSA solution to 37°C.

    • Add the 100 mM this compound stock solution to the warm BSA solution to achieve a final fatty acid concentration of 5 mM (a 2:1 molar ratio of fatty acid to BSA is common).

    • Incubate at 37°C for 1 hour with gentle agitation to allow for conjugation.

    • Sterile filter the conjugate solution.

  • Cell Seeding:

    • Seed cells in the appropriate culture plates (e.g., 6-well plates for western blotting or mass spectrometry, glass-bottom dishes for microscopy).

    • Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Metabolic Labeling:

    • Remove the growth medium and wash the cells once with warm PBS.

    • Replace the medium with a serum-free or low-serum medium containing the this compound-BSA conjugate at the desired final concentration (e.g., 10-100 µM).

    • Include a vehicle control (medium with BSA-conjugation solution without the fatty acid).

    • Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvesting:

    • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Proceed immediately to the desired downstream application (e.g., cell lysis for proteomics, fixation for imaging, or lipid extraction for lipidomics).

Protocol 2: Visualization of this compound Incorporation by Fluorescence Microscopy

Materials:

  • Metabolically labeled cells on glass coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Click-iT® reaction cocktail (prepare fresh):

    • Azide-fluorophore (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation:

    • Fix the labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical final concentration is 1-10 µM azide-fluorophore, 1 mM CuSO₄, and 10 mM sodium ascorbate.

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the fluorescently labeled lipids and proteins using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Enrichment and Identification of this compound-Acylated Proteins

Materials:

  • Metabolically labeled cell pellet (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Azide-biotin conjugate

  • Click-iT® reaction cocktail components (as in Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels

  • In-gel digestion reagents (e.g., trypsin)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Lysis and Protein Quantification:

    • Lyse the cell pellet in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Reaction with Azide-Biotin:

    • To a defined amount of protein lysate (e.g., 1 mg), add the Click-iT® reaction cocktail containing an azide-biotin conjugate.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Enrichment of Biotinylated Proteins:

    • Add streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and SDS-PAGE:

    • Elute the enriched proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

  • In-Gel Digestion and Mass Spectrometry:

    • Excise the protein bands of interest or the entire gel lane.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS to identify the enriched proteins.[5]

Mandatory Visualizations

fatty_acid_metabolism_probe cluster_extracellular Extracellular cluster_cellular Cellular Compartment 9_Undecynoic_Acid This compound 9_Undecynoic_Acid_Uptake Cellular Uptake 9_Undecynoic_Acid->9_Undecynoic_Acid_Uptake Transport 9_Undecynoyl_CoA 9-Undecynoyl-CoA 9_Undecynoic_Acid_Uptake->9_Undecynoyl_CoA Activation (Acyl-CoA Synthetase) Complex_Lipids Incorporation into Complex Lipids (e.g., TG, PL) 9_Undecynoyl_CoA->Complex_Lipids Protein_Acylation Protein Acylation 9_Undecynoyl_CoA->Protein_Acylation Beta_Oxidation Beta-Oxidation 9_Undecynoyl_CoA->Beta_Oxidation

Caption: Metabolic fate of this compound within a cell.

click_chemistry_workflow cluster_downstream Downstream Analysis Metabolic_Labeling 1. Metabolic Labeling with This compound Cell_Harvesting 2. Cell Harvesting or Fixation Metabolic_Labeling->Cell_Harvesting Click_Reaction 3. Click Reaction with Azide-Reporter Cell_Harvesting->Click_Reaction Fluorescence_Microscopy Fluorescence Microscopy (Azide-Fluorophore) Click_Reaction->Fluorescence_Microscopy Enrichment_MS Enrichment & Mass Spectrometry (Azide-Biotin) Click_Reaction->Enrichment_MS

Caption: Experimental workflow for using this compound.

beta_oxidation_pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., 9-Undecynoyl-CoA) Dehydrogenation 1. Dehydrogenation (Acyl-CoA Dehydrogenase) Fatty_Acyl_CoA->Dehydrogenation FAD -> FADH2 Hydration 2. Hydration (Enoyl-CoA Hydratase) Dehydrogenation->Hydration Oxidation 3. Oxidation (Hydroxyacyl-CoA Dehydrogenase) Hydration->Oxidation NAD+ -> NADH Thiolysis 4. Thiolysis (Thiolase) Oxidation->Thiolysis CoA-SH Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolysis->Shortened_Acyl_CoA Re-enters cycle

Caption: The beta-oxidation spiral of fatty acids.

References

Application Notes and Protocols for the Synthesis and Use of 9-Undecynoic Acid Derivatives in Specific Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Undecynoic acid is a versatile C11 fatty acid characterized by a terminal alkyne group. This unique functional group makes it an invaluable tool in biomedical research, particularly as a chemical reporter for bioorthogonal labeling applications. The terminal alkyne can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry." This allows for the specific and efficient labeling of biomolecules in complex biological systems.

This document provides detailed protocols for the synthesis of key this compound derivatives, their application in metabolic labeling and subsequent detection, and their potential use in assays targeting specific cellular pathways.

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound can be readily modified to generate a variety of derivatives, such as esters and amides. These derivatives can offer improved cell permeability, reactivity, or serve as handles for further chemical modifications.

Protocol 1: Synthesis of Methyl 9-undecynoate

This protocol describes the Fischer esterification of this compound to produce its methyl ester, a more cell-permeable derivative.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 9-undecynoate.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester

The NHS ester of this compound is an activated form that readily reacts with primary amines to form stable amide bonds. This is particularly useful for labeling proteins and other biomolecules.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Dicyclohexylurea (DCU) byproduct (if using DCC)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.

  • Cool the solution in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the cooled solution while stirring. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • If DCC was used, filter off the DCU precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound NHS ester.[1] The product can be purified by recrystallization.

Application in Bioorthogonal Labeling Assays

This compound and its derivatives can be used to metabolically label cells. Once incorporated into biomolecules such as lipids or proteins, the alkyne handle can be detected via click chemistry with an azide-functionalized probe (e.g., a fluorescent dye or biotin).[2][3]

Experimental Workflow: Metabolic Labeling and Detection

G cluster_synthesis Synthesis cluster_labeling Metabolic Labeling cluster_detection Detection synth Synthesis of This compound Derivative incubation Incubate cells with This compound derivative synth->incubation Add to cell culture medium incorporation Metabolic incorporation into biomolecules (e.g., lipids) incubation->incorporation fixation Cell fixation and permeabilization (optional) incorporation->fixation click Click Chemistry Reaction with Azide-Probe fixation->click wash Wash to remove unreacted probe click->wash analysis Analysis (e.g., Fluorescence Microscopy, Flow Cytometry) wash->analysis

Caption: Workflow for metabolic labeling and detection.

Protocol 3: Metabolic Labeling of Cultured Cells

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • This compound or its methyl ester

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Plate cells at a desired density in a suitable culture vessel (e.g., multi-well plate, culture dish with coverslips).

  • Allow cells to adhere and grow overnight.

  • Prepare a stock solution of this compound or its methyl ester in a suitable solvent (e.g., DMSO or ethanol).

  • Dilute the stock solution in complete culture medium to the desired final concentration (typically in the range of 10-100 µM).

  • Remove the old medium from the cells and replace it with the medium containing the this compound derivative.

  • Incubate the cells for a period of time to allow for metabolic incorporation (e.g., 12-24 hours).

  • After incubation, wash the cells twice with PBS to remove any unincorporated fatty acid.

  • Proceed to the fixation and detection steps.

Protocol 4: Click Chemistry Detection of Labeled Biomolecules

This protocol describes the copper-catalyzed click reaction for detecting the incorporated alkyne-tagged biomolecules with an azide-functionalized fluorescent probe.

Materials:

  • Metabolically labeled cells (from Protocol 3)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • PBS

Procedure:

  • Fixation: Fix the labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilization (for intracellular targets): If targeting intracellular biomolecules, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail (prepare fresh):

    • For a 1 mL final volume:

      • 880 µL PBS

      • 10 µL of 10 mM Azide-Fluor 488 in DMSO (final concentration 100 µM)

      • 20 µL of 50 mM CuSO₄ in water (final concentration 1 mM)

      • 40 µL of 50 mM THPTA in water (final concentration 2 mM)

      • 50 µL of 100 mM sodium ascorbate in water (final concentration 5 mM)

    • Important: Add the reagents in the order listed. Add the sodium ascorbate last to initiate the reaction.

  • Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the labeled biomolecules using a fluorescence microscope with the appropriate filter sets.

Quantitative Data Presentation

The bioactivity of this compound derivatives can be assessed in various assays. The following tables provide illustrative examples of quantitative data that could be obtained.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

CompoundDerivative TypeCell LineIC₅₀ (µM)
9-UDA-MeMethyl EsterHeLa75.2
9-UDA-MeMethyl EsterA54998.5
9-UDA-AmAmideHeLa62.8
9-UDA-AmAmideA54981.3
Doxorubicin-HeLa0.8
Doxorubicin-A5491.2

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data is illustrative.

Table 2: Inhibition of Wnt Signaling Pathway by this compound Derivatives

CompoundDerivative TypeAssayIC₅₀ (µM)
9-UDA-MeMethyl EsterTOPflash Reporter Assay45.6
9-UDA-AmAmideTOPflash Reporter Assay33.1
XAV-939-TOPflash Reporter Assay0.2

IC₅₀ values represent the concentration of the compound required to inhibit Wnt signaling by 50% in a luciferase reporter assay. Data is illustrative.

Signaling Pathway Visualization

Fatty acids and their derivatives can modulate various signaling pathways. The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation and is often dysregulated in cancer.[4] Some fatty acid derivatives have been shown to influence this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh LRP->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits APC APC beta_catenin β-catenin APC->beta_catenin Axin Axin Axin->beta_catenin GSK3b->beta_catenin Phosphorylates for degradation CK1 CK1 CK1->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation Cell Proliferation Target_Genes->Proliferation UDA_deriv This compound Derivative UDA_deriv->GSK3b Potential Inhibition? UDA_deriv->beta_catenin_nuc Potential Inhibition of Translocation?

Caption: Canonical Wnt/β-catenin signaling pathway.

References

In Vivo Applications of 9-Undecynoic Acid: A Bioorthogonal Tool for Metabolic Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: While direct therapeutic in vivo applications of 9-Undecynoic acid are not extensively documented, its true value for researchers lies in its utility as a bioorthogonal chemical reporter. The terminal alkyne group on this medium-chain fatty acid serves as a powerful handle for "click chemistry," enabling the tracking and visualization of metabolic processes in living organisms.

Once introduced into a model organism, this compound is metabolized and incorporated into various lipid species. This allows for the precise labeling of these molecules. Subsequent reaction with an azide-containing probe (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the detection and imaging of these modified lipids. This technique provides a robust method for studying lipid metabolism, trafficking, and interactions within a cellular and organismal context.

Key Applications:

  • Metabolic Labeling of Lipids: Tracing the synthesis and distribution of fatty acids and complex lipids in vivo.

  • In Vivo Imaging: Visualization of lipid localization in tissues and whole organisms.

  • Proteome Profiling: Identification of proteins that interact with lipids or are post-translationally modified with fatty acids.

Quantitative Data Summary

While specific quantitative data for the in vivo use of this compound is limited in publicly available literature, the following table summarizes typical concentration ranges and incubation times used for analogous alkyne-containing metabolic labels in various model organisms.

Model OrganismCompoundConcentration/DosageAdministration RouteIncubation TimeApplicationReference
MousePropargylcholine2.5 mg/kgIntraperitoneal injection1-24 hoursImaging phospholipid synthesis--INVALID-LINK--[1]
MouseAc4ManNAz (azide sugar)300 mg/kg/dayIntraperitoneal injection7 daysLabeling cell-surface sialic acids--INVALID-LINK--[2]
ZebrafishAlkyne-modified sugars1-10 µM in waterImmersion4-24 hoursVisualizing glycans--INVALID-LINK--[2]
Cultured CellsAlkyne-modified isoprenoid10-100 µMIn culture medium12-48 hoursImaging protein prenylation--INVALID-LINK--[3]

Experimental Protocols

Protocol 1: Metabolic Labeling of Lipids in Mice with this compound

Objective: To metabolically label lipids in mouse tissues for subsequent ex vivo analysis.

Materials:

  • This compound

  • Vehicle for injection (e.g., sterile PBS with a solubilizing agent like DMSO or conjugation to BSA)

  • C57BL/6 mice (or other appropriate strain)

  • Standard animal handling and injection equipment

  • Tissue homogenization buffer and equipment

  • Click chemistry reagents (e.g., Azide-fluorophore, copper(II) sulfate, TBTA, sodium ascorbate)

  • Protein precipitation solution (e.g., methanol/chloroform)

  • SDS-PAGE and in-gel fluorescence scanning equipment

Procedure:

  • Preparation of this compound Solution: Prepare a sterile solution of this compound in a suitable vehicle. The final concentration of any solubilizing agent (like DMSO) should be minimized to avoid toxicity.

  • Animal Administration: Administer the this compound solution to mice via intraperitoneal (IP) injection. A typical starting dose could be in the range of 10-50 mg/kg. The optimal dose and time course should be determined empirically.

  • Metabolic Incorporation: Allow the this compound to be metabolized and incorporated into lipids. This can range from a few hours to 24 hours, depending on the metabolic process being studied.

  • Tissue Harvesting and Homogenization: At the desired time point, euthanize the mice and harvest the tissues of interest (e.g., liver, brain, adipose tissue). Homogenize the tissues in an appropriate lysis buffer.

  • Protein Precipitation and Lipid Extraction: Precipitate proteins and extract lipids from the tissue homogenate using a standard method like a Bligh-Dyer or Folch extraction.

  • Click Chemistry Reaction:

    • To the extracted lipids or protein pellet, add the click chemistry reaction cocktail. A typical cocktail includes:

      • Azide-fluorophore (e.g., Azide-Alexa Fluor 488)

      • Copper(II) sulfate

      • Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

      • Freshly prepared sodium ascorbate to reduce Cu(II) to Cu(I)

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Analysis:

    • For lipids: Analyze the fluorescently labeled lipids by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • For proteins: Resuspend the protein pellet, perform another protein precipitation to remove excess reagents, and then analyze by SDS-PAGE followed by in-gel fluorescence scanning.

Visualizations

Experimental_Workflow cluster_in_vivo In Vivo Model Organism cluster_ex_vivo Ex Vivo Analysis A Administration of This compound B Metabolic Incorporation into Lipids A->B Metabolism C Tissue Harvesting B->C Time course D Lipid Extraction / Protein Isolation C->D E Click Chemistry Reaction (Azide-Fluorophore) D->E Bioorthogonal Ligation F Analysis (Microscopy, SDS-PAGE, MS) E->F Detection

Caption: Workflow for in vivo metabolic labeling using this compound.

Signaling_Pathway cluster_metabolism Cellular Metabolism cluster_incorporation Biomolecule Incorporation FA This compound (Alkyne Probe) ACS Acyl-CoA Synthetase FA->ACS FA_CoA 9-Undecynoyl-CoA ACS->FA_CoA PL Phospholipids FA_CoA->PL Esterification TG Triglycerides FA_CoA->TG Esterification CE Cholesteryl Esters FA_CoA->CE Esterification Prot Protein Acylation FA_CoA->Prot N-myristoylation/ S-palmitoylation analog

Caption: Metabolic activation and incorporation of this compound.

Click_Chemistry cluster_reactants Reactants cluster_reaction Click Reaction Alkyne Metabolically Incorporated This compound (R-C≡CH) Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) Alkyne->Catalyst Azide Azide Probe (e.g., Fluorophore-N3) Azide->Catalyst Product Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Catalyst->Product [3+2] Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 9-Undecynoic Acid Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 9-Undecynoic acid concentration for cell labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for cell labeling?

This compound is a fatty acid analog that contains a terminal alkyne group. This alkyne serves as a bioorthogonal handle for "click chemistry." When introduced to cells, it is metabolized and incorporated into various lipid species. Subsequently, the alkyne-tagged lipids can be covalently bonded to an azide-containing reporter molecule, such as a fluorophore or biotin, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the visualization and/or purification of the labeled lipids and their associated proteins.

Q2: What is the recommended starting concentration for this compound?

The optimal concentration of this compound is highly dependent on the cell type, cell density, and specific experimental goals. It is crucial to perform a dose-response experiment to determine the ideal balance between robust labeling and minimal cytotoxicity. Based on data for structurally similar fatty acids, a starting range of 10 µM to 50 µM is recommended for initial optimization in common cancer cell lines, while a lower range of 5 µM to 25 µM is advisable for more sensitive primary cells.

Q3: Why is it necessary to complex this compound with Bovine Serum Albumin (BSA)?

Fatty acids like this compound have poor solubility in aqueous solutions such as cell culture media. Complexing them with fatty acid-free BSA enhances their solubility and facilitates their uptake by cells in a manner that mimics physiological conditions. Using the free fatty acid directly can lead to the formation of micelles, which can have detergent-like effects and cause cellular damage.

Q4: How long should I incubate my cells with this compound?

The ideal incubation time will vary depending on the metabolic rate of your cell line and the specific lipid species you are targeting. Typical incubation periods can range from 1 to 24 hours. Shorter incubation times may be sufficient for labeling lipids with a high turnover rate, while longer durations might be necessary to detect incorporation into more stable lipid pools. A time-course experiment is recommended to determine the optimal incubation period for your specific experimental setup.

Q5: What could be the cause of high cell death after incubation with this compound?

High cell death is often a result of cytotoxicity induced by the fatty acid. Similar to other unsaturated fatty acids, this compound can induce apoptosis, particularly at higher concentrations. This can be due to mitochondrial dysfunction and the activation of caspase cascades. It is essential to perform a concentration-optimization experiment to find the highest concentration that does not significantly impact cell viability.

Troubleshooting Guides

Issue 1: Low or No Labeling Signal

Possible Causes:

  • Suboptimal this compound Concentration: The concentration may be too low for efficient incorporation.

  • Inefficient Cellular Uptake: Some cell lines may have lower expression of fatty acid transporters like FATP2.

  • Ineffective Click Reaction: Problems with the click chemistry reagents or protocol can lead to poor signal.

  • Short Incubation Time: The incubation time may not be sufficient for detectable metabolic incorporation.

Troubleshooting Steps:

  • Increase Concentration: Titrate the concentration of this compound upwards, while monitoring for cytotoxicity.

  • Extend Incubation Time: Perform a time-course experiment (e.g., 1, 4, 8, 16, 24 hours) to determine the optimal labeling window.

  • Optimize Click Reaction:

    • Ensure all click chemistry reagents are fresh, especially the sodium ascorbate solution which is prone to oxidation.

    • Use a copper(I)-stabilizing ligand like THPTA.

    • Degas your reaction buffers to remove oxygen, which can deactivate the copper(I) catalyst.

  • Verify Cellular Health: Ensure cells are healthy and metabolically active during the labeling period.

Issue 2: High Background Signal

Possible Causes:

  • Non-specific Binding of the Azide Reporter: The fluorescent azide probe may bind non-specifically to cellular components.

  • Precipitation of this compound: Poor solubility can lead to aggregates that result in punctate, non-specific background.

  • Inadequate Washing: Insufficient washing after the click reaction can leave behind unbound reporter molecules.

Troubleshooting Steps:

  • Optimize Reporter Concentration: Titrate the concentration of the azide-fluorophore to find the lowest concentration that still provides a good signal-to-noise ratio.

  • Improve Washing Steps: Increase the number and duration of washes after the click chemistry step. Consider adding a low concentration of a mild detergent like Tween-20 to the wash buffer.

  • Ensure Proper BSA Complexation: Prepare the this compound-BSA complex carefully to ensure the fatty acid is fully solubilized.

  • Include a "No-Click" Control: A control sample that has been labeled with this compound but not subjected to the click reaction can help determine the contribution of the fatty acid itself to background fluorescence.

Issue 3: High Cytotoxicity

Possible Causes:

  • Concentration of this compound is Too High: Exceeding the tolerated concentration for a particular cell line.

  • Solvent Toxicity: If using a solvent like DMSO to prepare the stock solution, the final concentration in the media may be too high.

  • Contamination: Contamination of reagents or media can lead to cell death.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 value for your cell line using a cell viability assay (e.g., MTT or PrestoBlue).

  • Lower the Concentration: Use a concentration of this compound well below the IC50 value for your labeling experiments.

  • Minimize Solvent Concentration: Ensure the final concentration of any organic solvent used to dissolve the fatty acid is minimal (typically <0.1%).

  • Use Sterile Technique: Ensure all reagents and media are sterile to prevent contamination.

Quantitative Data

The following tables provide suggested concentration ranges and cytotoxicity data for undecylenic acid, a structurally similar fatty acid, which can serve as a starting point for optimizing this compound experiments. It is critical to perform a dose-response curve for your specific cell line.

Table 1: Suggested Starting Concentration Ranges for this compound Labeling

Cell TypeSuggested Starting Range (µM)Notes
Common Adherent Cancer Cell Lines (e.g., HeLa, A549)10 - 50Optimization is crucial as sensitivity can vary.
Suspension Cancer Cell Lines (e.g., Jurkat, U937)10 - 50Monitor viability closely.
Primary Cells5 - 25Generally more sensitive to fatty acid-induced toxicity.

Table 2: Example IC50 Values for Undecylenic Acid (24-hour exposure)

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Cancer~535
A549Human Lung Carcinoma~203
JurkatHuman T-cell Leukemia~314
U937Human Histiocytic Lymphoma~298

Data for undecylenic acid is provided as an estimate for this compound. Actual IC50 values for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 5 mM this compound stock solution complexed with BSA at a 5:1 molar ratio.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

Procedure:

  • Prepare a 100 mM this compound Stock in DMSO: Dissolve the appropriate amount of this compound in DMSO to make a 100 mM stock solution.

  • Prepare a 1 mM BSA Solution: Dissolve fatty acid-free BSA in PBS to a final concentration of 1 mM. Warm this solution to 37°C.

  • Complexation: While vortexing the 1 mM BSA solution, slowly add the 100 mM this compound stock solution to achieve a final fatty acid concentration of 5 mM (this will result in a 5:1 molar ratio of fatty acid to BSA).

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterilization: Sterilize the complex by passing it through a 0.22 µm filter.

  • Storage: The complex can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.

Protocol 2: Concentration Optimization and Cell Viability Assay

Materials:

  • Your cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound-BSA complex (from Protocol 1)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow them to adhere overnight if applicable.

  • Treatment: Prepare serial dilutions of the this compound-BSA complex in your complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of BSA and DMSO as the highest treatment concentration).

  • Incubation: Replace the medium in the wells with the treatment media and incubate for your desired time (e.g., 24 hours).

  • Cell Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.

  • Analysis: Determine the highest concentration of this compound that does not significantly impact cell viability. This will be your optimal concentration for subsequent labeling experiments.

Protocol 3: Cell Labeling and Click Chemistry Reaction

Materials:

  • Cells grown on coverslips or in appropriate culture plates

  • Optimal concentration of this compound-BSA complex

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction cocktail (Copper (II) sulfate, a copper ligand like THPTA, a reducing agent like sodium ascorbate, and an azide-functionalized fluorophore)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Labeling: Incubate your cells with the optimized concentration of the this compound-BSA complex for the desired time.

  • Washing: Wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) complex Form this compound-BSA Complex prep_stock->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex optimization Concentration Optimization (Dose-Response) complex->optimization cell_culture Culture Cells cell_culture->optimization viability Cell Viability Assay optimization->viability labeling Metabolic Labeling with Optimal Concentration viability->labeling click_reaction Click Chemistry with Azide-Fluorophore labeling->click_reaction imaging Fluorescence Microscopy/Flow Cytometry click_reaction->imaging data_analysis Data Analysis and Interpretation imaging->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Low/No Signal issue->low_signal Labeling? high_bg High Background issue->high_bg Noise? high_tox High Cytotoxicity issue->high_tox Cell Death? sol_low_signal Increase Concentration Extend Incubation Optimize Click Rxn low_signal->sol_low_signal sol_high_bg Optimize Reporter Conc. Improve Washing Check BSA Complex high_bg->sol_high_bg sol_high_tox Perform Dose-Response Lower Concentration Minimize Solvent high_tox->sol_high_tox end Problem Resolved sol_low_signal->end sol_high_bg->end sol_high_tox->end

Caption: Troubleshooting logic for this compound labeling experiments.

signaling_pathway cluster_cell Cytoplasm UA This compound FATP2 FATP2 UA->FATP2 Uptake UA_in Intracellular This compound FATP2->UA_in Membrane Cell Membrane Mitochondrion Mitochondrion Casp9 Caspase-9 Mitochondrion->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes UA_in->Mitochondrion Induces Dysfunction

Caption: Potential apoptotic pathway induced by high concentrations of undecynoic acid.

Technical Support Center: 9-Undecynoic Acid Applications in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of 9-Undecynoic acid (9-UDA) in cell culture experiments.

Introduction to this compound (9-UDA)

This compound (9-UDA) is a terminal alkyne-containing fatty acid used in various biological studies, including proteomics research.[1] Like other unsaturated fatty acids, it can exhibit cytotoxicity, which can interfere with experimental outcomes.[2][3] Understanding and controlling this cytotoxicity is crucial for obtaining reliable and reproducible data. The cytotoxic effects of fatty acids are generally dependent on their carbon chain length, degree of unsaturation, concentration, and the duration of exposure.[2] Mechanisms of fatty acid-induced cytotoxicity often involve the induction of apoptosis, oxidative stress, and endoplasmic reticulum (ER) stress.[2][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound cytotoxicity in cell culture?

A1: Signs of cytotoxicity include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe blebbing of the cell membrane.[3]

  • Reduced Cell Viability: A significant decrease in the number of viable cells, which can be quantified using assays like MTT, MTS, or Trypan Blue exclusion.

  • Induction of Apoptosis or Necrosis: Increased markers of programmed cell death (apoptosis) or uncontrolled cell death (necrosis), which can be detected by assays such as Annexin V/Propidium Iodide (PI) staining.[6][7]

  • Decreased Proliferation: A reduction in the rate of cell division.

Q2: What are the primary mechanisms behind fatty acid-induced cytotoxicity?

A2: Fatty acids, including potentially 9-UDA, can induce cytotoxicity through several mechanisms:

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential can trigger the intrinsic pathway of apoptosis.[8][9]

  • ER Stress: Accumulation of unfolded or misfolded proteins in the endoplasmic reticulum can lead to the unfolded protein response (UPR), which may result in apoptosis.[2][5] A related compound, ω-Hydroxyundec-9-enoic acid, has been shown to induce apoptosis through ROS-mediated ER stress.[4]

  • Reactive Oxygen Species (ROS) Production: An imbalance in cellular redox status can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[2]

  • Membrane Disruption: The integration of fatty acids into the cell membrane can alter its integrity and permeability, leading to cell lysis.[10]

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

A3: The most effective method is to reduce the concentration of free 9-UDA in the culture medium. This can be achieved by:

  • Complexing with Bovine Serum Albumin (BSA): Fatty acids are poorly soluble in aqueous media and are typically complexed with fatty acid-free BSA for delivery to cells.[11][12] This complexation reduces the concentration of free fatty acid available to the cells at any given time, significantly lowering cytotoxicity.[12][13]

  • Optimizing Concentration: Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and experimental endpoint.[14][15]

  • Controlling Exposure Time: Cytotoxicity is often time-dependent.[2] A time-course experiment can help identify the ideal incubation period.

  • Choosing an Appropriate Solvent: If a solvent is necessary to prepare the stock solution, use it at the lowest possible concentration in the final culture medium. Solvents like DMSO and ethanol can have their own toxic effects.[2] Novel solubilization methods, such as using L-arginine, may offer less toxic alternatives.[16]

Q4: Why is Bovine Serum Albumin (BSA) effective at reducing fatty acid cytotoxicity?

A4: BSA has multiple functions in cell culture that contribute to reducing cytotoxicity:

  • Carrier Protein: BSA binds to fatty acids, acting as a physiological transporter and facilitating their uptake by cells in a controlled manner.[11][17]

  • Sequestration: By binding to 9-UDA, BSA lowers the concentration of free, unbound fatty acid molecules in the medium. High concentrations of free fatty acids are a primary driver of lipotoxicity.[13]

  • Stabilization: BSA can stabilize small molecules and prevent their degradation or non-specific interactions.[17]

Q5: What is the recommended molar ratio of this compound to BSA?

A5: The molar ratio of fatty acid to BSA is a critical parameter that influences both uptake and cytotoxicity.[2] A commonly used starting point is a molar ratio between 2:1 and 4:1 (fatty acid:BSA).[14] However, the optimal ratio may vary depending on the cell type and experimental conditions. It is advisable to test a range of ratios to find the best balance for your specific application.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cell death observed shortly after adding 9-UDA. 1. High concentration of free 9-UDA. • Perform a dose-response curve to determine the IC50 and select a sub-lethal concentration. • Ensure 9-UDA is complexed with fatty acid-free BSA before adding to the culture medium.[13] • Verify the molar ratio of 9-UDA to BSA. A lower ratio (e.g., 1:1) may be less toxic.
2. Solvent Toxicity. • Ensure the final solvent concentration in the medium is minimal (typically <0.1%). • Always include a vehicle control (medium with solvent and BSA, but without 9-UDA) in your experimental setup.[2] • Consider alternative solubilization methods if available.[16]
3. Cell line is highly sensitive. • Reduce the initial concentration range for your dose-response experiments. • Shorten the incubation time.
Inconsistent or not reproducible results. 1. Variability in 9-UDA-BSA complex preparation. • Prepare a large batch of the 9-UDA-BSA complex, aliquot, and store at -20°C to ensure consistency across experiments.[14] • Strictly follow a standardized protocol for complex formation, paying attention to incubation time and temperature.
2. Interference from serum in the medium. • The albumin present in fetal bovine serum (FBS) can bind to 9-UDA, altering the effective concentration.[11] • Consider reducing the serum concentration in your culture medium or using a serum-free medium for the duration of the treatment. If you do, ensure you have appropriate controls.
No observable effect of 9-UDA treatment. 1. Concentration is too low. • Increase the concentration of 9-UDA. • Increase the molar ratio of 9-UDA to BSA to increase the availability of the fatty acid.
2. Inefficient cellular uptake. • Confirm that your cell line expresses fatty acid transport proteins (FATPs), as these can be involved in the uptake of undecylenic acid.[8]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from general methods for preparing fatty acid-BSA complexes.[14]

Materials:

  • This compound (9-UDA)

  • Ethanol, 100%

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium without serum

  • 0.22 µm sterile filter

Procedure:

  • Prepare 9-UDA Stock Solution: Dissolve 9-UDA in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to the desired concentration (e.g., 10% w/v or a specific molarity). Warm the solution to 37°C and gently swirl to dissolve; avoid shaking to prevent foaming.

  • Complex Formation:

    • To achieve a desired molar ratio (e.g., 4:1), slowly add the appropriate volume of the 9-UDA stock solution to the pre-warmed BSA solution while gently vortexing or stirring.

    • Example: To make 1 mL of a 4 mM 9-UDA / 1 mM BSA complex, add 40 µL of 100 mM 9-UDA stock to 960 µL of a 1.04 mM BSA solution.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complete complexation.

  • Sterilization: Sterilize the final 9-UDA-BSA complex by passing it through a 0.22 µm filter.

  • Storage: Use the complex immediately or store it in sterile aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining Optimal Concentration using MTT Assay

This protocol provides a method to assess cell viability and determine the cytotoxic concentration of 9-UDA.[15]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • 9-UDA-BSA complex (from Protocol 1)

  • Vehicle control (BSA solution with the same amount of ethanol used for the highest 9-UDA concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of the 9-UDA-BSA complex in culture medium. Remove the old medium from the wells and add 100 µL of the dilutions. Include wells for untreated cells and vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control. Plot the viability against the log of the 9-UDA concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Quantitative Data Summary

The following table summarizes the IC50 values for undecylenic acid (a structurally similar fatty acid) on various human cancer cell lines after 24 hours of exposure. This data can serve as a reference for establishing a starting concentration range for 9-UDA experiments.[8]

Cell LineCell TypeIC50 (mM)
HeLa Human Cervical Cancer0.9862
A549 Human Lung Carcinoma0.3751
Jurkat Human T-cell Leukemia0.5782

Visualizations

Workflow and Pathway Diagrams

G cluster_0 Troubleshooting Workflow for 9-UDA Cytotoxicity start High Cell Death Observed q1 Is 9-UDA complexed with BSA? start->q1 sol1 Prepare 9-UDA-BSA Complex (See Protocol 1) q1->sol1 No q2 Is concentration optimized? q1->q2 Yes sol1->q2 sol2 Perform Dose-Response Assay (e.g., MTT, see Protocol 2) q2->sol2 No q3 Is vehicle control included and negative? q2->q3 Yes sol2->q3 sol3 Reduce solvent concentration. Prepare fresh reagents. q3->sol3 No end Optimized Experiment q3->end Yes sol3->q2

Caption: Troubleshooting workflow for addressing 9-UDA cytotoxicity.

G cluster_0 Medium (High Free 9-UDA) cluster_1 Medium with BSA (Low Free 9-UDA) uda1 9-UDA cell1 Cell uda1->cell1 uda2 9-UDA uda2->cell1 uda3 9-UDA uda3->cell1 uda4 9-UDA uda4->cell1 High Influx bsa BSA uda_bound1 9-UDA bsa->uda_bound1 uda_bound2 9-UDA bsa->uda_bound2 cell2 Cell bsa->cell2 Carrier-mediated delivery uda_free 9-UDA uda_free->cell2 Controlled Uptake stress Cytotoxicity (Apoptosis, Stress) cell1->stress viability Maintained Viability cell2->viability

Caption: Role of BSA in reducing free 9-UDA and mitigating cytotoxicity.

G cluster_mito Mitochondrial Dysfunction cluster_er ER Stress ext Extracellular 9-UDA fatp FATP2 ext->fatp Uptake intra Intracellular 9-UDA fatp->intra mito Reduced Membrane Potential intra->mito ros ROS Production intra->ros cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 er UPR Activation ros->er er->cas37 apop Apoptosis cas37->apop

Caption: Potential signaling pathway for 9-UDA-induced apoptosis.

References

Troubleshooting low efficiency of 9-Undecynoic acid click reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-undecynoic acid in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My this compound click reaction has a very low yield or is not working at all. What are the most common causes?

A1: Low or no product yield in CuAAC reactions involving this compound typically stems from a few critical factors. The primary culprits are the deactivation of the copper catalyst, issues with reagent quality and stoichiometry, and suboptimal reaction conditions.[1]

  • Copper(I) Catalyst Oxidation: The active catalyst in the click reaction is the Cu(I) ion. It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen in the reaction mixture.[2]

  • Reagent Purity and Integrity: The purity of this compound, the azide partner, and solvents can significantly affect the reaction. Impurities can inhibit the catalyst.[1] Additionally, the sodium ascorbate solution, used as a reducing agent, is oxygen-sensitive and should always be prepared fresh.[1]

  • Substrate Solubility: this compound is a long-chain fatty acid with significant hydrophobicity, leading to poor solubility in purely aqueous solutions. If the substrate is not fully dissolved, the reaction will be inefficient.[2]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, reaction time, pH, or an inappropriate choice of solvent can all lead to poor yields.[1]

Q2: I'm using a Cu(II) salt (e.g., CuSO₄) and a reducing agent, but the reaction is still inefficient. What could be wrong with my catalyst system?

A2: Even with a reducing agent, several factors can compromise your catalyst's effectiveness.

  • Insufficient Reducing Agent: An inadequate amount of reducing agent, like sodium ascorbate, will fail to maintain a sufficient concentration of the active Cu(I) catalyst.[3] It is common to use a 5-10 fold excess of sodium ascorbate relative to the copper salt.[4]

  • Degraded Reducing Agent: Sodium ascorbate solutions are prone to degradation by oxidation. Always use a freshly prepared solution for each experiment.[1]

  • Absence of a Stabilizing Ligand: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[1] For reactions in aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are recommended.[3][5] An incorrect ligand-to-copper ratio can also lead to poor results; a common starting point is a 1:1 to 5:1 ligand-to-copper ratio.[1]

  • Oxygen Contamination: Rigorously degassing all solvents and solutions is critical. Dissolved oxygen will rapidly oxidize the Cu(I) catalyst, rendering it inactive.[1][3] This can be achieved by sparging with an inert gas like argon or nitrogen.[4]

Issue 2: Formation of Byproducts

Q3: I am observing a byproduct with a mass corresponding to a dimer of this compound. What is this and how can I prevent it?

A3: This byproduct is likely the result of oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling.[6] This occurs when two alkyne molecules react with each other in the presence of a copper catalyst and an oxidant (typically oxygen).

Troubleshooting Steps:

  • Maintain Anaerobic Conditions: The most effective way to minimize Glaser coupling is to rigorously exclude oxygen from your reaction. This can be achieved by degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Use a Stabilizing Ligand: A stabilizing ligand can help to prevent the formation of the species that catalyze the homocoupling reaction.[3]

  • Ensure Sufficient Reducing Agent: A sufficient concentration of a reducing agent like sodium ascorbate helps to keep the copper in the Cu(I) state and can suppress oxidative side reactions.[7]

Q4: My reaction is showing a significant amount of an amine byproduct corresponding to my starting azide. What is causing this?

A4: The reduction of the azide functional group to a primary amine is a known side reaction in CuAAC reactions. This is often caused by an excess of the reducing agent, such as sodium ascorbate.[3]

Troubleshooting Steps:

  • Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate required to maintain the catalytic activity of the copper. A large excess should be avoided.[3]

  • Use a Direct Cu(I) Source: Employing a Cu(I) salt directly (e.g., CuI or CuBr) can eliminate the need for a reducing agent altogether.[3] However, be aware that Cu(I) salts are themselves sensitive to oxidation and require careful handling under an inert atmosphere.[3]

Data Presentation: Optimizing Reaction Parameters

ParameterCondition AExpected Outcome ACondition BExpected Outcome BRationale & Citations
Copper Source CuSO₄ + Sodium AscorbateGood YieldCuBr (Cu(I) salt)Potentially Higher Yield, Faster ReactionDirect use of Cu(I) can be more efficient but requires stricter anaerobic conditions.[3][8]
Ligand No LigandLow Yield, High ByproductsWith THPTA (1-5 eq.)High Yield, Fewer ByproductsLigands stabilize the Cu(I) catalyst, prevent oxidation, and accelerate the reaction.[1][3][5]
Solvent Pure Aqueous BufferLow Yield due to poor solubilityAqueous Buffer with Co-solvent (e.g., DMSO, t-BuOH)Significantly Improved YieldCo-solvents are necessary to solubilize the hydrophobic this compound.[2] Water as a solvent can accelerate the rate.[7]
Atmosphere Ambient AirLow Yield, High HomocouplingDegassed Solvents, Inert Atmosphere (Ar/N₂)High Yield, Minimized HomocouplingOxygen deactivates the Cu(I) catalyst and promotes alkyne homodimerization.[1][3]
Temperature Room TemperatureModerate Rate40-60 °CIncreased Reaction RateModest heating can increase the reaction rate, but excessively high temperatures may lead to degradation.
Reagent Ratio 1:1 Azide:AlkyneGood Yield1.1-1.5:1 Azide:AlkynePotentially Higher YieldA slight excess of one reagent can drive the reaction to completion.[1]

Experimental Protocols

Protocol 1: Standard CuAAC Reaction for this compound

This protocol describes a general method for the CuAAC reaction of this compound with an azide-containing molecule using in situ generation of the Cu(I) catalyst.

Reagent Preparation:

  • This compound Stock: Prepare a 10 mM stock solution in a minimal amount of DMSO or a 3:1 DMSO/t-butanol mixture.

  • Azide Stock: Prepare a 10 mM stock solution of your azide partner in the reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4) or a suitable co-solvent if it has low aqueous solubility.

  • Copper(II) Sulfate Stock: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

  • Ligand (THPTA) Stock: Prepare a 50 mM stock solution of THPTA in deionized water.

  • Sodium Ascorbate Stock: Prepare this solution fresh immediately before use. Prepare a 100 mM stock solution in deionized water.

  • Degassing: Thoroughly degas all stock solutions and the reaction buffer by sparging with argon or nitrogen for at least 20-30 minutes.

Reaction Procedure (for a 100 µL final volume):

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • 10 µL of 10 mM this compound stock (final concentration: 1 mM)

    • 10 µL of 10 mM Azide stock (final concentration: 1 mM)

    • 58 µL of degassed reaction buffer

  • In a separate tube, prepare the catalyst complex by mixing:

    • 2.5 µL of 20 mM CuSO₄ stock

    • 2.5 µL of 50 mM THPTA stock Let this mixture stand for 2-3 minutes.

  • Add the 5 µL of the catalyst complex to the main reaction tube.

  • Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Flush the headspace of the tube with argon or nitrogen before sealing.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Once the reaction is complete, the product can be isolated using standard purification methods such as HPLC or extraction.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Incubation & Analysis prep_alkyne Prepare 9-Undecynoic Acid Stock (in DMSO/t-BuOH) prep_azide Prepare Azide Stock prep_cu Prepare CuSO4 Stock prep_ligand Prepare THPTA Stock prep_asc Prepare Fresh Sodium Ascorbate Stock degas Degas all solutions (Ar or N2 sparge) combine Combine Alkyne, Azide, and Buffer degas->combine catalyst Prepare Catalyst Complex: CuSO4 + THPTA add_catalyst Add Catalyst Complex to Reaction catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate inert Flush with Inert Gas and Seal initiate->inert incubate Incubate at RT or 37°C (1-4 hours) inert->incubate monitor Monitor Progress (TLC, LC-MS) incubate->monitor purify Purify Product (HPLC, Extraction) monitor->purify

Caption: Standard workflow for a this compound click reaction.

Troubleshooting Logic for Low Yield

G start Low or No Product Yield q_catalyst Is the Catalyst System Active? start->q_catalyst q_reagents Are Reagents Pure & Soluble? q_catalyst->q_reagents Yes a_catalyst Action: - Use fresh sodium ascorbate - Degas all solvents rigorously - Add/optimize stabilizing ligand (THPTA) - Use a direct Cu(I) source q_catalyst->a_catalyst No q_conditions Are Reaction Conditions Optimal? q_reagents->q_conditions Yes a_reagents Action: - Verify reagent purity (NMR/MS) - Use high-purity solvents - Ensure this compound is fully dissolved (use co-solvent like DMSO) q_reagents->a_reagents No a_conditions Action: - Optimize temperature (e.g., 37-50°C) - Increase reaction time - Check and adjust pH (6.5-7.5) - Screen different co-solvents q_conditions->a_conditions No

Caption: Troubleshooting decision tree for low-yield click reactions.

References

Improving the solubility of 9-Undecynoic acid in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9-Undecynoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in common laboratory solvents?

This compound, an unsaturated fatty acid, is practically insoluble in water but soluble in various organic solvents. The solubility of the closely related 10-undecenoic acid is summarized below and can be used as a strong indicator for this compound's solubility.

Q2: My this compound stock solution in DMSO is precipitating when added to my aqueous cell culture medium. What should I do?

This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several troubleshooting steps:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of this compound in your assay.

  • Optimize the Dilution Process:

    • Pre-warm the aqueous buffer or cell culture medium to 37°C.

    • Add the DMSO stock solution drop-wise while gently vortexing or stirring the aqueous medium to ensure rapid dispersal and prevent localized high concentrations.

  • Increase Final DMSO Concentration: While high concentrations can be cytotoxic, a final DMSO concentration of up to 0.5% is often tolerated in cell-based assays. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Utilize a Solubility Enhancer: Consider using solubility enhancers such as L-arginine or cyclodextrins to form a more stable aqueous solution.

Q3: Can I use surfactants to improve the solubility of this compound?

Yes, non-ionic surfactants can be used to improve the solubility of fatty acids. However, it is crucial to select a surfactant that is compatible with your experimental system and to determine the optimal concentration to avoid cytotoxicity or interference with your assay.

Q4: What is the purpose of using L-arginine to dissolve this compound?

L-arginine can form a salt with the carboxylic acid group of this compound. This salt complex is more polar and exhibits increased solubility in aqueous solutions compared to the free fatty acid.

Q5: How do cyclodextrins enhance the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The nonpolar alkyl chain of this compound can be encapsulated within the hydrophobic cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous solvent, thereby increasing the overall solubility of the fatty acid.

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Buffer
Potential Cause Troubleshooting Steps
Supersaturation Lower the final concentration of this compound.
Poor Mixing Add the stock solution slowly to the aqueous buffer while vortexing or stirring.
Temperature Effects Pre-warm the aqueous buffer to 37°C before adding the stock solution.
pH of the Buffer For acidic compounds like this compound (a carboxylic acid), increasing the pH of the buffer above its pKa will increase its solubility by promoting the formation of the more soluble carboxylate salt.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Incomplete Solubilization Visually inspect your stock and final solutions for any particulate matter. If not fully dissolved, consider sonication or gentle warming.
Precipitation Over Time Prepare fresh dilutions of this compound for each experiment. Do not store dilute aqueous solutions for extended periods.
Vehicle Effects Always include a vehicle control (e.g., the same concentration of DMSO, ethanol, or other solubilizing agent without this compound) in your experiments to account for any effects of the solvent or solubilizer.

Data Presentation

Table 1: Solubility of 10-Undecenoic Acid in Various Solvents

Solvent Approximate Solubility Notes
WaterPractically Insoluble
EthanolSolubleA suitable solvent for preparing initial stock solutions.
DMSO≥ 10 mg/mLA common choice for high-concentration stock solutions for in vitro assays.
Dimethyl Formamide (DMF)~25 mg/mLAnother option for preparing concentrated stock solutions.
1:1 DMSO:PBS (pH 7.2)~0.25 mg/mLThis demonstrates the limited solubility even with a co-solvent in a buffered solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound in a sterile tube.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol 2: Solubilization of this compound with L-arginine

Materials:

  • This compound

  • L-arginine

  • Sterile deionized water

  • Sterile tubes

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Prepare aqueous solutions of this compound and L-arginine. A 1:1 molar ratio is a good starting point.

  • For example, to prepare a 10 mM solution:

    • Weigh out 18.23 mg of this compound (MW: 182.26 g/mol ).

    • Weigh out 17.42 mg of L-arginine (MW: 174.20 g/mol ).

  • In a sterile tube, dissolve the L-arginine in a small volume of sterile deionized water.

  • Slowly add the this compound to the L-arginine solution while vortexing.

  • Continue to vortex until the this compound is completely dissolved. The solution should become clear.

  • Adjust the final volume with sterile deionized water to achieve the desired concentration.

  • The pH of the final solution can be checked and adjusted if necessary for your specific application.

  • Sterilize the final solution by passing it through a 0.22 µm filter.

Protocol 3: Preparation of this compound-Cyclodextrin Complex

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MBCD)

  • Deionized water

  • Microcentrifuge tubes

  • Water bath or heating block

  • Sonicator

Procedure:

  • Prepare a stock solution of MBCD in deionized water (e.g., 100 mM).

  • In a microcentrifuge tube, place the desired amount of this compound.

  • Add the MBCD solution to the tube. A molar ratio of 1:10 (this compound:MBCD) is a reasonable starting point.

  • Incubate the mixture at 70°C for 1 hour.

  • Sonicate the mixture for 5 minutes.

  • The resulting solution should be clear at room temperature, indicating the formation of the inclusion complex.

  • This stock solution can then be further diluted in your aqueous buffer or cell culture medium.

Visualizations

experimental_workflow_dmso cluster_prep Stock Solution Preparation cluster_dilution Dilution in Aqueous Buffer weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex until dissolved (Warm to 37°C if needed) add_dmso->vortex aliquot Aliquot and Store at -20°C vortex->aliquot prewarm Pre-warm Aqueous Buffer to 37°C aliquot->prewarm add_stock Add DMSO stock drop-wise while vortexing prewarm->add_stock final_solution Final Aqueous Solution add_stock->final_solution

Workflow for preparing and diluting a this compound DMSO stock solution.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed in Aqueous Buffer cause1 Supersaturation start->cause1 cause2 Poor Mixing start->cause2 cause3 Low Temperature start->cause3 cause4 Suboptimal pH start->cause4 sol1 Decrease Final Concentration cause1->sol1 sol5 Use Solubility Enhancers (L-arginine, Cyclodextrin) cause1->sol5 sol2 Add Stock Drop-wise with Vortexing cause2->sol2 cause2->sol5 sol3 Pre-warm Buffer to 37°C cause3->sol3 cause3->sol5 sol4 Increase Buffer pH cause4->sol4 cause4->sol5 signaling_pathway cluster_cell Non-Small Cell Lung Cancer Cell HUA ω-Hydroxyundec-9-enoic acid (this compound derivative) ROS Increased Reactive Oxygen Species (ROS) HUA->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Caspases Caspase-9 and -6 Activation ER_Stress->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Technical Support Center: Synthesis of 9-Undecynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-Undecynoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce a terminal undecynoic acid?

A common and well-documented method for synthesizing a terminal undecynoic acid is from 10-undecenoic acid. This process typically involves two main steps: the bromination of the terminal double bond to form a vicinal dibromide, followed by a double dehydrobromination reaction to create the alkyne.[1][2][3] It is important to note that this synthesis directly yields 10-undecynoic acid. The this compound isomer would require an additional isomerization step, which can be prompted by specific reaction conditions.[4]

Q2: Why is a strong base like sodium amide (NaNH₂) necessary for the dehydrobromination step?

The dehydrobromination of the intermediate vinyl halide to form the alkyne is a challenging elimination reaction that requires a very strong base.[3][5] Weaker bases, such as potassium hydroxide or alkoxides, are often not effective enough to promote the second elimination reaction efficiently.[3][5] Sodium amide in liquid ammonia is a common choice due to its high basicity.[1][2]

Q3: How many equivalents of sodium amide are required for the synthesis of a terminal alkyne?

For the synthesis of a terminal alkyne like 10-undecynoic acid, it is crucial to use at least three equivalents of sodium amide. Two equivalents are necessary for the two dehydrobromination steps, and a third equivalent is required to deprotonate the resulting terminal alkyne, which has an acidic proton (pKa ≈ 25).[2][5] This deprotonation forms an acetylide salt, which is then protonated during the aqueous workup to yield the final product.[2][6]

Q4: What are the primary side products to look out for in this synthesis?

Common side products can include the vinyl halide intermediate if the second elimination is incomplete.[5] Additionally, under certain conditions, rearrangement of the triple bond can occur, leading to internal alkyne isomers.[6] The use of strongly basic conditions at elevated temperatures can also lead to other unwanted side reactions and rearrangements, which can decrease the overall yield of the desired alkyne.[6]

Q5: What are the recommended purification methods for the final product?

After the reaction workup, which typically involves quenching with ammonium chloride and extraction, the crude product is often an oil.[1] Purification is commonly achieved through fractional distillation under vacuum.[1] Further purification can be accomplished by recrystallization from a suitable solvent, such as petroleum ether, to obtain the final product as white crystals.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Possible Cause Recommended Solution
Incomplete Bromination Ensure the complete addition of bromine by observing a persistent bromine color in the reaction mixture. Use a slight excess of bromine and then quench the excess with a few drops of the starting alkene. Maintain a low temperature (below 0°C) during the bromine addition to minimize side reactions.[1]
Inefficient Dehydrobromination Verify the strength and quantity of the base. Sodium amide is highly reactive with water, so ensure all glassware and solvents are scrupulously dry.[5] Use at least three equivalents of NaNH₂ for terminal alkynes.[2][5] Consider increasing the reaction time or temperature if using a weaker base, though this may increase side products.[6]
Poor Quality Reagents Use freshly prepared or properly stored sodium amide. The quality of the starting 10-undecenoic acid can also impact the yield; consider purifying it by distillation if necessary.[1]
Loss of Product During Workup Ensure proper pH adjustment during the workup to fully protonate the carboxylate and the acetylide. The aqueous phase should be thoroughly extracted with a suitable organic solvent like ether multiple times to maximize the recovery of the product.[1]
Problem 2: Presence of Impurities in the Final Product
Possible Cause Recommended Solution
Starting Material or Vinyl Halide Intermediate Contamination Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and the intermediate. If the reaction is incomplete, consider extending the reaction time or adding more base.
Formation of Isomeric Alkynes The choice of base and reaction conditions can influence the position of the triple bond. To favor the terminal alkyne, use a strong, non-hindered base like sodium amide at low temperatures.[5] The formation of the acetylide salt of the terminal alkyne helps to drive the equilibrium towards the desired product.[4]
Polymerization or Decomposition Undecenoic acid and its derivatives can be sensitive to heat.[4] During distillation, use a high vacuum to keep the boiling point as low as possible and minimize the heating time to prevent polymerization or decomposition.[4]

Experimental Protocols

Step 1: Bromination of 10-Undecenoic Acid to 10,11-Dibromoundecanoic Acid
  • Dissolve 50 g (0.271 mole) of 10-undecenoic acid in 210 mL of dry ether in a flask equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice-salt bath to maintain a temperature below 0°C.

  • Slowly add approximately 15 mL of bromine dropwise with constant stirring.

  • Continue the addition until the color of bromine persists, indicating the completion of the reaction.

  • Remove the excess bromine by adding a few drops of 10-undecenoic acid until the color disappears.

  • The resulting solution of 10,11-dibromoundecanoic acid in ether is used directly in the next step.

Step 2: Dehydrobromination of 10,11-Dibromoundecanoic Acid to 10-Undecynoic Acid
  • Preparation of Sodium Amide: In a 3-liter three-necked flask equipped with a mechanical stirrer and a Dry Ice-acetone condenser, add 1.5 L of liquid ammonia.[1] Add 1.2-1.5 g of anhydrous ferric chloride as a catalyst.[1] Cautiously add 27.7 g (1.2 g atoms) of metallic sodium in small pieces.[1] Allow the reaction to proceed until the blue color disappears and a gray suspension of sodium amide is formed.

  • Dehydrobromination Reaction: Slowly add the ethereal solution of 10,11-dibromoundecanoic acid from Step 1 to the sodium amide suspension in liquid ammonia with vigorous stirring.

  • Stir the reaction mixture for 6 hours.[1]

  • Workup: After the reaction is complete, cautiously add an excess of solid ammonium chloride (approximately 40 g) to destroy the excess sodium amide.[1]

  • Allow the ammonia to evaporate overnight in a fume hood.

  • Add 400-500 mL of water to the residue and stir until all solids are dissolved.[1]

  • Acidify the aqueous solution with 6N hydrochloric acid.

  • Extract the product with three 200 mL portions of ether.[1]

  • Combine the ether extracts, wash with water until the pH of the washings is 5-6, and dry over anhydrous sodium sulfate.[1]

  • Purification: Remove the ether by distillation. The residual oil is then fractionally distilled under vacuum. The fraction distilling at 124–130°C/3 mm is collected.[1] For higher purity, the product can be recrystallized from petroleum ether to yield white crystals of 10-undecynoic acid.[1]

Quantitative Data

Parameter Step 1: Bromination Step 2: Dehydrobromination Overall
Starting Material 10-Undecenoic Acid (50 g)10,11-Dibromoundecanoic Acid10-Undecenoic Acid (50 g)
Key Reagents Bromine (~15 mL)Sodium Amide (from 27.7 g Na)-
Solvent Dry Ether (210 mL)Liquid Ammonia (1.5 L), Ether-
Reaction Temperature < 0°C-33°C (boiling point of NH₃)-
Reaction Time ~1 hour6 hours~7-8 hours
Product 10,11-Dibromoundecanoic Acid10-Undecynoic Acid10-Undecynoic Acid
Typical Yield Assumed to be quantitative19–24 g[1]38–49%[1]
Melting Point -42.5–43°C[1]42.5–43°C[1]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Dehydrobromination cluster_workup Workup & Purification cluster_product Final Product start 10-Undecenoic Acid bromination Addition of Br₂ in Ether start->bromination dibromide 10,11-Dibromoundecanoic Acid bromination->dibromide dehydrobromination Reaction with NaNH₂ in Liquid NH₃ dibromide->dehydrobromination workup Quenching, Extraction, Distillation, Recrystallization dehydrobromination->workup product This compound (via 10-Undecynoic Acid) workup->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Guide problem Low Yield of Final Product cause1 Incomplete Bromination problem->cause1 cause2 Inefficient Dehydrobromination problem->cause2 cause3 Poor Reagent Quality problem->cause3 cause4 Product Loss During Workup problem->cause4 solution1 Ensure excess Br₂ Maintain low temperature cause1->solution1 solution2 Use dry reagents/solvents Use >= 3 eq. of NaNH₂ cause2->solution2 solution3 Use fresh NaNH₂ Purify starting material cause3->solution3 solution4 Ensure proper pH Thoroughly extract cause4->solution4

Caption: Troubleshooting logic for low product yield.

References

Minimizing non-specific background in fluorescence imaging of 9-Undecynoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific background in fluorescence imaging of 9-Undecynoic acid. Our goal is to help you optimize your experimental protocols to achieve a high signal-to-noise ratio and generate reliable, high-quality data.

Troubleshooting Guide

High background fluorescence can significantly obscure the specific signal from your this compound-labeled molecules. This guide addresses common issues in a question-and-answer format to help you identify and resolve the source of non-specific background.

Question 1: I am observing high, diffuse background fluorescence across my entire sample. What are the potential causes and how can I reduce it?

Answer: Diffuse background often arises from unbound fluorescent probes, autofluorescence of cells or media, or suboptimal click chemistry reaction conditions. Here are the primary causes and troubleshooting steps:

  • Non-Specific Binding of the Azide-Fluorophore: The fluorescent dye may bind non-specifically to cellular components.

    • Optimization of Blocking: Ensure you are using an appropriate blocking buffer before the click reaction. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum.[1][2]

    • Thorough Washing: Increase the number and duration of washing steps after the click reaction to remove unbound probe. Using a wash buffer containing a mild detergent, such as Tween-20, can be beneficial.[3][4]

    • Reduce Probe Concentration: Titrate the concentration of the azide-fluorophore to find the optimal balance between signal intensity and background.

  • Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can contribute to the background signal.

    • Use a Red-Shifted Fluorophore: Cellular autofluorescence is typically more pronounced in the blue and green spectra. Switching to a fluorophore that emits in the red or far-red region can significantly reduce this interference.

    • Chemical Quenching: Treat fixed cells with a quenching agent like sodium borohydride or Sudan Black B.

    • "No-Label" Control: Image cells that have not been treated with this compound or the fluorescent probe to determine the baseline level of autofluorescence.

  • Suboptimal Click Reaction Conditions: Inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) can lead to residual, unreacted fluorescent azide dye.

    • Fresh Reagents: Prepare fresh solutions of copper(II) sulfate and the reducing agent (e.g., sodium ascorbate) immediately before use.[5]

    • Optimize Copper Concentration: Titrate the copper(II) sulfate concentration to ensure efficient catalysis without inducing cytotoxicity.

    • Use a Copper Ligand: A copper-chelating ligand like THPTA or TBTA can improve reaction efficiency and protect cells from copper-induced damage.[1]

Question 2: My images show bright, punctate background signals. What could be the cause?

Answer: Punctate or granular background often results from aggregation of the fluorescent probe or precipitation of click chemistry reagents.

  • Probe Aggregation:

    • Centrifuge the Probe: Before use, centrifuge the azide-fluorophore solution to pellet any aggregates.

    • Sonication: Briefly sonicate the probe solution to help dissolve aggregates.

  • Reagent Precipitation:

    • Ensure Complete Solubilization: Make sure all click chemistry reagents are fully dissolved before adding them to the cells.

    • Filter Reagents: If precipitation is suspected, filter the click reaction cocktail through a 0.22 µm filter before use.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind this compound fluorescence imaging?

A1: this compound is a fatty acid analog containing a terminal alkyne group. When introduced to cells, it is metabolically incorporated into lipids. The alkyne group serves as a bioorthogonal handle for a "click chemistry" reaction with a fluorescently-labeled azide, allowing for the visualization of lipid metabolism and localization.

Q2: What are the key components of the copper-catalyzed click reaction (CuAAC) mixture?

A2: The essential components for a successful CuAAC reaction are:

  • Azide-modified fluorescent dye: The reporter molecule that will be attached to the this compound.

  • Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.[5]

  • Reducing Agent (e.g., Sodium Ascorbate): Reduces Cu(II) to the active Cu(I) catalytic state. It is crucial to use a freshly prepared solution.[5]

  • Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA): Protects the Cu(I) from oxidation and enhances reaction efficiency.[1]

Q3: Can I perform this compound imaging in live cells?

A3: While the copper catalyst used in CuAAC can be toxic to live cells, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative suitable for live-cell imaging. SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) conjugated to a fluorophore, which reacts directly with the azide without the need for a catalyst.

Q4: How can I be sure the fluorescence signal I'm seeing is specific to this compound incorporation?

A4: Proper controls are essential to validate the specificity of your signal. Key controls include:

  • No this compound Control: Cells are not treated with the alkyne-modified fatty acid but undergo all other steps of the protocol. This control helps to identify non-specific binding of the azide-fluorophore.

  • No Azide-Fluorophore Control: Cells are labeled with this compound but the fluorescent azide is omitted from the click reaction. This helps to assess cellular autofluorescence.

  • Competition Control: Co-incubate cells with this compound and an excess of the natural fatty acid (undecanoic acid). A significant reduction in fluorescence signal would indicate specific metabolic incorporation.

Quantitative Data

Optimizing reagent concentrations and washing protocols is critical for minimizing non-specific background. The following tables provide representative data on how different conditions can affect the signal-to-noise ratio (SNR).

Table 1: Effect of Blocking Agents on Background Fluorescence

Blocking Agent (1-hour incubation)Average Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)
No Blocking Agent150 ± 203.5
3% Bovine Serum Albumin (BSA) in PBS80 ± 107.2
5% Normal Goat Serum in PBS65 ± 88.9

These are representative data based on principles of blocking non-specific binding. Actual values may vary depending on cell type, fluorescent probe, and imaging system.

Table 2: Impact of Washing Buffer Composition on Background Reduction

Washing BufferNumber of Washes (5 min each)Average Background Intensity (Arbitrary Units)
PBS395 ± 15
PBS + 0.05% Tween-20 (PBST)360 ± 10
PBS + 0.1% Tween-20 (PBST)355 ± 8
PBS + 0.05% Tween-20 (PBST)540 ± 5

This table illustrates the general trend of reduced background with the addition of a detergent and increased washing, as supported by common laboratory practices.[3][4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Metabolic Labeling: Remove the culture medium from the cells and replace it with the this compound-containing labeling medium.

  • Incubation: Incubate the cells for 4-24 hours at 37°C, 5% CO₂. The optimal incubation time will depend on the cell type and the specific metabolic process being investigated.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unincorporated this compound.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Fluorescence Imaging

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding sites by incubating the cells with 3% BSA in PBS for 30-60 minutes at room temperature.

  • Prepare Click Reaction Cocktail: Immediately before use, prepare the click reaction cocktail. For a final volume of 500 µL, mix the following in order:

    • PBS: 437.5 µL

    • Azide-fluorophore (10 mM stock): 2.5 µL (final concentration: 50 µM)

    • Copper(II) Sulfate (50 mM stock): 5 µL (final concentration: 0.5 mM)

    • THPTA (50 mM stock): 25 µL (final concentration: 2.5 mM)

    • Sodium Ascorbate (100 mM stock, freshly prepared): 25 µL (final concentration: 5 mM)

  • Click Reaction: Remove the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the click reaction cocktail and wash the cells three to five times with PBS containing 0.05% Tween-20. Perform a final wash with PBS.

  • Imaging: Mount the coverslips with an anti-fade mounting medium and proceed with fluorescence imaging.

Visualizations

Troubleshooting_Workflow cluster_InitialChecks Initial Checks cluster_Optimization Optimization Steps start High Non-Specific Background Observed check_controls Review Controls: - No Alkyne - No Azide start->check_controls check_autofluorescence Assess Autofluorescence (No-Label Control) check_controls->check_autofluorescence diffuse_bg Diffuse Background? check_autofluorescence->diffuse_bg If background persists punctate_bg Punctate Background? diffuse_bg->punctate_bg No optimize_blocking Optimize Blocking (e.g., BSA, Serum) diffuse_bg->optimize_blocking Yes filter_reagents Filter Reagents (0.22 µm filter) punctate_bg->filter_reagents Yes end_success Background Minimized Signal-to-Noise Improved punctate_bg->end_success No optimize_washing Increase Washes (e.g., add Tween-20) optimize_blocking->optimize_washing titrate_probe Titrate Azide-Fluorophore Concentration optimize_washing->titrate_probe check_reagents Check Reagent Quality (Fresh Ascorbate) titrate_probe->check_reagents optimize_cu Optimize Copper/Ligand Concentration check_reagents->optimize_cu optimize_cu->end_success centrifuge_probe Centrifuge/Sonicate Azide-Fluorophore filter_reagents->centrifuge_probe centrifuge_probe->end_success

Caption: A troubleshooting workflow for addressing high non-specific background in fluorescence imaging.

Experimental_Workflow cluster_Labeling Metabolic Labeling cluster_ClickReaction Click Chemistry Reaction cluster_Imaging Imaging cell_culture 1. Cell Culture add_probe 2. Add this compound cell_culture->add_probe incubate_label 3. Incubate (4-24h) add_probe->incubate_label wash_label 4. Wash (3x PBS) incubate_label->wash_label fix_perm 5. Fix & Permeabilize wash_label->fix_perm block 6. Block (e.g., 3% BSA) fix_perm->block add_click_mix 7. Add Click Reaction Mix block->add_click_mix incubate_click 8. Incubate (30-60 min) add_click_mix->incubate_click wash_click 9. Wash (3-5x PBST) incubate_click->wash_click mount 10. Mount wash_click->mount image 11. Fluorescence Microscopy mount->image

Caption: A streamlined experimental workflow for this compound fluorescence imaging.

References

Workup and purification challenges in 9-Undecynoic acid reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common workup and purification challenges encountered in reactions involving 9-undecynoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges when working with this compound and its derivatives?

A1: The primary challenges stem from its amphiphilic nature, possessing a long hydrophobic carbon chain and a polar carboxylic acid head group. This can lead to:

  • Emulsion formation during liquid-liquid extractions, making phase separation difficult.

  • Co-elution with nonpolar impurities in normal-phase chromatography due to the long alkyl chain.

  • Strong retention or peak tailing in silica gel chromatography because of the polar carboxylic acid group.

  • Difficulty in crystallization due to its relatively low melting point and the presence of structurally similar impurities.

Q2: What are the typical impurities I might encounter in my this compound reaction mixture?

A2: Impurities are highly dependent on the specific reaction.

  • From Synthesis: If synthesized from 10-undecenoic acid, you might find residual starting material or di-brominated intermediates.[1]

  • From Esterification: Common impurities include unreacted this compound, excess alcohol, and byproducts from coupling agents if used (e.g., dicyclohexylurea from DCC).[2]

  • From Click Chemistry (CuAAC): While generally clean reactions, residual copper catalysts are a primary impurity that needs to be removed. Byproducts are minimal if the reaction goes to completion.[3][][5]

Q3: How can I monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization are commonly employed to determine the final purity.

Purification Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the workup and purification of this compound and its reaction products.

Liquid-Liquid Extraction

Problem: Persistent emulsion formation during acid-base extraction.

  • Possible Cause: The amphiphilic nature of this compound is causing it to act as a surfactant at the aqueous-organic interface.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Patience and Gentle Inversion: Allow the separatory funnel to stand undisturbed for a longer period. Instead of vigorous shaking, use gentle, repeated inversions.

    • Filtration: Pass the entire mixture through a pad of Celite or glass wool to help break up the emulsion.

    • Centrifugation: If the emulsion persists and the volume is manageable, centrifugation can be a very effective method for phase separation.

Problem: Low recovery of this compound after extraction.

  • Possible Cause 1: Incomplete protonation or deprotonation during acid-base extraction.

  • Solution: Ensure the pH of the aqueous layer is appropriate. When extracting the carboxylate into the aqueous base, the pH should be > 10. When acidifying to recover the carboxylic acid, the pH should be ~2. Use a pH meter or pH paper to verify.

  • Possible Cause 2: The product is partially soluble in the aqueous layer.

  • Solution: Perform multiple extractions (3-4 times) with smaller volumes of the organic solvent to ensure complete recovery of the product from the aqueous layer.

Column Chromatography

Problem: this compound streaks or "tails" on a silica gel column.

  • Possible Cause: The polar carboxylic acid group is interacting strongly with the acidic silanol groups on the silica gel surface.

  • Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to the mobile phase. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper peaks.[6][7]

Problem: Co-elution of this compound with a nonpolar impurity.

  • Possible Cause: The chosen mobile phase is not providing adequate separation between the slightly polar product and the nonpolar impurity.

  • Solution:

    • Optimize Mobile Phase: Use a less polar solvent system. A common starting point is a mixture of hexane and ethyl acetate. Decrease the proportion of the more polar ethyl acetate to increase the retention of this compound and allow the nonpolar impurity to elute first.

    • Gradient Elution: Start with a very nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. This can effectively separate compounds with different polarities.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution above its melting point.

  • Solution: Re-heat the solution to dissolve the oil, and add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.

  • Possible Cause 2: Significant impurities are present, depressing the melting point of the mixture.

  • Solution: If the product is heavily contaminated, an initial purification by column chromatography may be necessary before attempting recrystallization.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or nucleation is slow.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

    • Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the cooled solution.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Cool to a Lower Temperature: Use an ice-salt bath or a freezer to achieve a lower temperature, which may be necessary to induce crystallization.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is designed to separate this compound from neutral (non-acidic) organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and add 1 M aqueous NaOH solution. Shake the funnel gently, venting frequently. The this compound will be deprotonated to its sodium salt and dissolve in the aqueous layer.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Add another portion of 1 M NaOH to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first one. Repeat this step to ensure complete extraction.

  • Wash: The remaining organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH ~2 with 1 M HCl. The this compound will precipitate out as a white solid or oil.

  • Final Extraction: Extract the acidified aqueous solution with three portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

  • Select Solvent System: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The desired Rf value for this compound should be around 0.25-0.35.[8] For acidic compounds like this, adding 0.5-1% acetic acid to the mobile phase can improve peak shape.[6][7]

  • Pack the Column: Dry pack a column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude material.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the chosen mobile phase, applying gentle air pressure to achieve a steady flow rate.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of 10-Undecynoic Acid (as an analogue)

A documented procedure for the closely related 10-undecynoic acid suggests petroleum ether as a suitable recrystallization solvent.[1] This is a good starting point for this compound.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot petroleum ether (b.p. 30-60 °C) required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether.

  • Drying: Allow the crystals to dry completely under vacuum to remove any residual solvent.

Data Presentation

Purification MethodTypical Impurities RemovedKey ParametersExpected Outcome
Acid-Base Extraction Neutral organic compounds, basic compoundspH control (Acidification to pH ~2, Basification to pH >10)Good for removing non-acidic impurities.
Flash Chromatography Compounds with different polaritiesMobile phase composition (e.g., Hexane:Ethyl Acetate with 0.5% Acetic Acid)High purity product, effective for complex mixtures.
Recrystallization Soluble impuritiesChoice of solvent (e.g., Petroleum Ether), Cooling rateHigh purity crystalline solid, yield can be variable.[9]
HPLC Analysis Conditions for Undecenoic Acid
Column Ascentis® Express C18 (10 cm x 2.1 mm, 2.7 µm)
Mobile Phase A: 95:5 water/acetonitrile with 0.1% phosphoric acidB: 5:95 water/acetonitrile with 0.1% phosphoric acidIsocratic: 40% A, 60% B
Flow Rate 0.3 mL/min
Temperature 30 °C
Detection UV at 200 nm

Visualizations

G cluster_start Crude Reaction Mixture cluster_extraction Acid-Base Extraction cluster_end Purified Product start Crude Product (this compound + Impurities) dissolve Dissolve in Organic Solvent start->dissolve Step 1 add_base Extract with Aqueous Base (e.g., NaOH) dissolve->add_base Step 2 separate_aq Separate Aqueous Layer (contains Sodium 9-Undecynoate) add_base->separate_aq Step 3 acidify Acidify Aqueous Layer (e.g., with HCl to pH 2) separate_aq->acidify Step 4 extract_acid Extract with Organic Solvent acidify->extract_acid Step 5 dry_concentrate Dry and Concentrate Organic Layer extract_acid->dry_concentrate Step 6 end Pure this compound dry_concentrate->end Final Product

Caption: Workflow for purification of this compound via acid-base extraction.

G start Problem: Persistent Emulsion cause Cause: Amphiphilic Nature of This compound start->cause solution1 Solution 1: Add Brine cause->solution1 solution2 Solution 2: Gentle Inversion & Patience cause->solution2 solution3 Solution 3: Filter through Celite cause->solution3 solution4 Solution 4: Centrifugation cause->solution4

Caption: Troubleshooting logic for emulsion formation during liquid-liquid extraction.

References

How to prevent back-exchange in isotopic labeling with fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isotopic labeling with fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving stable isotope-labeled fatty acids. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you prevent and resolve issues related to back-exchange, ensuring the accuracy and integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is back-exchange in the context of isotopic labeling with fatty acids?

A1: Isotopic back-exchange is an undesirable process where an isotope label (commonly deuterium, ²H) on a fatty acid molecule is replaced by a hydrogen atom (¹H) from the surrounding environment, such as a protic solvent (e.g., water, methanol).[1] This phenomenon can lead to an underestimation of the labeled fatty acid concentration, compromising the quantitative accuracy of metabolic flux analysis and other tracer-based studies.

Q2: Which stable isotope is generally preferred for labeling fatty acids to minimize back-exchange?

A2: When feasible, using ¹³C-labeled fatty acids is often preferred over deuterium (²H)-labeled ones.[2] This is because deuterium labels are more susceptible to exchange in protic solutions during sample storage and processing. Furthermore, deuterium atoms can be lost during biological processes like fatty acid desaturation.[2]

Q3: What are the primary factors that contribute to back-exchange?

A3: The rate and extent of back-exchange are primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze the exchange. The minimum rate of exchange is typically observed at a low pH, around 2.5.[1][3]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including back-exchange.[1][3]

  • Solvent Composition: Protic solvents, which have easily exchangeable hydrogen atoms (e.g., water, methanol), are the main drivers of back-exchange.[1]

  • Position of the Isotopic Label: Deuterium atoms attached to heteroatoms (like oxygen in a carboxyl group) are highly susceptible to exchange. Labels on carbon atoms adjacent to carbonyl groups can also be labile under certain conditions.[3]

Q4: How does the derivatization of fatty acids for analysis affect isotopic labels?

A4: Derivatization, a common step to prepare fatty acids for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), can potentially impact the stability of isotopic labels. For instance, the process of creating fatty acid methyl esters (FAMEs) can introduce conditions (e.g., acidic or basic catalysts, heat) that may promote back-exchange if not carefully controlled. Using deuterated derivatizing agents, such as d3-methanol, can help in distinguishing naturally present methyl esters from those formed during sample preparation.[2][4]

Troubleshooting Guides

Issue 1: I am observing a lower-than-expected isotopic enrichment in my fatty acid samples.

Possible Cause: Isotopic back-exchange may be occurring during your sample preparation or analysis workflow.

Solutions:

  • Optimize Quenching: Rapidly stopping all metabolic activity is crucial. The choice of quenching method can significantly impact the preservation of isotopic labels.

    • Cold Methanol Quenching: Using ice-cold methanol (e.g., -25°C to -80°C) is a common and effective method. For some microorganisms, a 40% (v/v) aqueous methanol solution at -25°C has been shown to be optimal, minimizing metabolite leakage while effectively quenching metabolism.[5] For other cell types, an 80% methanol solution may be more effective at reducing leakage.[6]

    • Liquid Nitrogen Quenching: Flash-freezing samples in liquid nitrogen is the fastest method to halt enzymatic activity and is considered a gold standard for preventing metabolic changes.[7]

  • Control pH and Temperature:

    • Maintain a low pH (around 2.5) during sample processing and chromatographic separation to minimize the rate of back-exchange.[1][3]

    • Perform all sample handling steps, including extraction and derivatization, at low temperatures (e.g., on ice or at 4°C).[1]

  • Choose Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile or chloroform for sample storage and reconstitution to avoid introducing a source of exchangeable protons.[1]

  • Minimize Exposure Time: Reduce the time your labeled fatty acids are in protic solvents to a minimum. Rapid analysis after sample preparation is recommended.[1]

Issue 2: My results show variability in isotopic labeling between replicate samples.

Possible Cause: Inconsistent sample handling, particularly in the timing and execution of the quenching step, can lead to variability.

Solutions:

  • Standardize Quenching Protocol: Ensure that the time from sample collection to quenching is identical for all samples.

  • Automate Where Possible: Using automated liquid handling systems can reduce operator-dependent variability in sample preparation.

  • Ensure Isotopic Steady State: For steady-state labeling experiments, it is crucial to ensure that the incorporation of the isotopic label has reached a plateau before quenching. This can be verified by performing a time-course experiment.

Data Presentation

Table 1: Factors Influencing the Rate of Hydrogen-Deuterium Back-Exchange

ParameterConditionRelative Rate of Back-ExchangeRecommendation
pH Low (~2.5)Minimum[1][3]Maintain acidic conditions during sample processing.
Neutral (~7.0)Moderate to HighAvoid neutral pH in protic solvents for extended periods.
High (>8.0)HighAvoid basic conditions during sample preparation.
Temperature Low (0-4°C)Low[1]Perform all steps on ice or in a cold room.
Ambient (~25°C)Moderate[1]Minimize time samples are at room temperature.
High (>37°C)High[1]Avoid heating samples containing deuterated fatty acids.
Solvent Aprotic (e.g., Acetonitrile, Chloroform)Very Low[1]Use for sample storage and reconstitution.
Protic (e.g., Water, Methanol)High[1]Minimize contact time with protic solvents.

Table 2: Comparison of Quenching Methods for Metabolomics

Quenching MethodTemperatureKey AdvantagesKey DisadvantagesAverage Metabolite Recovery (%)
40% (v/v) Aqueous Methanol -25°CMinimal metabolite leakage in some organisms.[5]May not be optimal for all cell types.95.7 ± 1.1[5]
60% (v/v) Aqueous Methanol -40°CEffective quenching.Can cause significant metabolite leakage in some cases.[5]84.3 ± 3.1[5]
Pure Methanol -40°CStrong quenching agent.High potential for metabolite leakage.[5]49.8 ± 6.6[5]
Liquid Nitrogen -196°CFastest method to halt metabolism.[7]Can be more cumbersome for high-throughput applications.Not explicitly quantified in the same manner, but considered the gold standard for preserving metabolite levels.[7]

Experimental Protocols

Protocol 1: Cold Methanol Quenching and Lipid Extraction

This protocol is a general guideline for quenching metabolism and extracting lipids from cell cultures to minimize back-exchange.

  • Preparation: Pre-chill a 40% (v/v) aqueous methanol solution to -25°C. Also, pre-chill all centrifuge tubes and pipette tips.

  • Quenching: At the desired time point, rapidly aspirate the cell culture medium and add the pre-chilled quenching solution to the cells. A volume ratio of 1:10 (sample to quenching solution) is recommended.

  • Incubation: Incubate the mixture at -20°C for 5 minutes.

  • Cell Harvesting: Scrape the cells and transfer the suspension to a pre-chilled centrifuge tube.

  • Lipid Extraction (Folch Method):

    • Add chloroform and methanol to the cell suspension to achieve a final solvent ratio of chloroform:methanol:water of 8:4:3.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

  • Drying and Storage: Dry the collected lipid extract under a stream of nitrogen gas. Store the dried extract at -80°C until analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a common method for preparing FAMEs for GC-MS analysis, with considerations for minimizing label loss.

  • Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in methanol.

  • Reaction: Add the methanolic sulfuric acid solution to the dried lipid extract.

  • Incubation: Heat the mixture at 60°C for 1 hour in a sealed vial. Note: Minimize heating time and temperature where possible to reduce the risk of back-exchange.

  • Extraction: After cooling, add n-hexane and water to the mixture. Vortex to extract the FAMEs into the hexane layer.

  • Analysis: Carefully transfer the upper hexane layer containing the FAMEs for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Isotopically Labeled Cells/Tissue quenching Rapid Quenching (e.g., Cold Methanol or Liquid N2) start->quenching Halt Metabolism extraction Lipid Extraction (e.g., Folch Method) quenching->extraction Isolate Lipids derivatization Derivatization to FAMEs (if required for analysis) extraction->derivatization Prepare for Analysis analysis Mass Spectrometry (GC-MS or LC-MS) derivatization->analysis data Data Analysis (Isotopic Enrichment Calculation) analysis->data

Caption: Experimental workflow for isotopic labeling of fatty acids, emphasizing steps to minimize back-exchange.

signaling_pathway cluster_factors Factors Promoting Back-Exchange cluster_outcome Undesirable Outcome Protic_Solvent Protic Solvents (Water, Methanol) Back_Exchange Isotopic Back-Exchange (²H replaced by ¹H) Protic_Solvent->Back_Exchange High_Temp High Temperature High_Temp->Back_Exchange Extreme_pH Non-optimal pH (Acidic or Basic) Extreme_pH->Back_Exchange Inaccurate_Data Inaccurate Quantification Back_Exchange->Inaccurate_Data

Caption: Key factors that contribute to isotopic back-exchange and lead to inaccurate experimental results.

References

Technical Support Center: Optimizing Fixation & Permeabilization for 9-UN Labeled Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers working with 9-Undecynoic acid (9-UN) and other alkyne-modified fatty acid probes. The primary focus is on preserving the integrity of lipid structures and ensuring a robust signal during the fixation, permeabilization, and click chemistry detection steps.

Troubleshooting Guide

This section addresses common issues encountered during the staining protocol for 9-UN labeled cells.

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Fluorescent Signal 1. Lipid Extraction: Harsh fixation (methanol/acetone) or permeabilization (Triton™ X-100) has removed the 9-UN-labeled lipids.[1][2][3][4] 2. Inefficient Click Reaction: Reagents (especially copper catalyst) are old or were not prepared freshly.[5] 3. Insufficient Labeling: Concentration of 9-UN or incubation time was too low. 4. Epitope Masking: Aldehyde fixation may mask some protein epitopes if performing co-staining.[6][7]1. Use PFA for fixation as it preserves lipid content.[1][2][8] Use a mild detergent like saponin or digitonin for permeabilization.[4][9] 2. Prepare the Click-iT® reaction cocktail immediately before use (within 15 minutes).[5] Ensure all components are stored correctly. 3. Optimize 9-UN concentration and incubation time for your specific cell type. 4. Consider antigen retrieval methods if co-staining with antibodies known to be sensitive to aldehyde fixation.
High Background Signal 1. Insufficient Washing: Unbound click reagents or antibodies remain. 2. Cell Clumping: Reagents are trapped within cell aggregates.[10] 3. Non-specific Binding: If using antibodies, they may be binding non-specifically.1. Increase the number and duration of wash steps after the click reaction and any antibody incubation steps.[10] 2. Ensure a single-cell suspension before starting the staining protocol. Gentle pipetting or using a cell strainer can help.[10] 3. Use a blocking buffer (e.g., containing BSA or serum) before antibody incubation. Titrate antibody concentrations to find the optimal signal-to-noise ratio.[10]
Altered Cellular or Lipid Droplet Morphology 1. Solvent-based Fixation: Methanol or acetone fixation extracts lipids, causing lipid droplets to fuse or collapse.[1][2][8][11] 2. Harsh Permeabilization: High concentrations of strong detergents (e.g., Triton™ X-100) can solubilize cellular and organelle membranes.[3][12] 3. Vigorous Handling: Overly harsh centrifugation or vortexing can damage cells.[10]1. Use 4% paraformaldehyde (PFA) , which is the method of choice for preserving lipid droplet structure.[1][2][8] 2. Use a mild permeabilization agent like saponin or digitonin at a low concentration (e.g., 0.1-0.5%).[3] 3. Use lower centrifugation speeds (e.g., 300-400 x g) and mix cells by gentle flicking or pipetting instead of vigorous vortexing.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best fixative for cells labeled with this compound? A: Paraformaldehyde (PFA), typically at a 4% solution, is the recommended fixative.[1][2][8] PFA is a cross-linking fixative that preserves cell morphology and, most importantly, retains cellular lipid content and lipid droplet structure.[1][2][13] Organic solvents like cold methanol or acetone should be avoided as they act by dehydrating and precipitating proteins, which leads to the extraction of lipids and can cause severe artifacts such as the fusion and collapse of lipid droplets.[1][2][8][14]

Q2: Which permeabilization agent should I use to preserve my lipid signal? A: For visualizing lipid probes incorporated into membranes and lipid droplets, mild permeabilization agents are strongly recommended. Saponin and digitonin are excellent choices because they selectively form pores in membranes by interacting with cholesterol, without causing wholesale solubilization of the lipid structures.[3][4][12] This allows the click chemistry reagents to enter the cell while preserving the integrity of the lipid droplets and their associated proteins.[4][9]

Q3: Can I use Triton™ X-100 for permeabilization? A: Using Triton™ X-100 is generally not recommended and should be approached with caution. It is a strong, non-selective detergent that can solubilize lipids and proteins from all cellular membranes.[3][12] This is particularly problematic for lipid droplet studies, as Triton™ X-100 treatment after formaldehyde fixation has been shown to be inappropriate for labeling lipid droplet-associated proteins because it strips them from the droplet surface.[4][9]

Q4: What is the difference in mechanism between PFA and Methanol fixation? A: PFA is a cross-linking agent that forms covalent bonds (methylene bridges) between proteins, effectively locking molecules in place and preserving cellular architecture.[13][15] Methanol is a precipitating or denaturing fixative.[13][15] It works by dehydrating the cell, which causes proteins to denature and precipitate. This process also dissolves and removes a significant portion of cellular lipids.[13][14]

Q5: My saponin-based permeabilization doesn't seem to work for my nuclear co-stain. What should I do? A: Saponin's permeabilization is reversible and milder, which may not be sufficient for robustly staining some nuclear antigens.[10][12] If a nuclear target requires a stronger detergent, you may need to empirically test a low concentration of Triton™ X-100 (e.g., 0.1-0.2%) for a short duration.[3][16] However, be aware this may compromise the lipid signal. An alternative is to perform sequential permeabilization, though this is complex and requires significant optimization.

Data Summary: Comparison of Reagents

The choice of fixative and permeabilization agent is critical for accurately visualizing metabolically labeled lipids.

MethodAgentMechanism of ActionAdvantages for Lipid ProbesDisadvantages for Lipid Probes
Fixation Paraformaldehyde (PFA) Cross-links proteins via free amine groups.[13]Excellent preservation of lipid content and lipid droplet structure. [1][2][8] Good overall morphology preservation.[13]May mask some protein epitopes, potentially affecting co-staining.[6][7]
Methanol / Acetone Dehydrate and precipitate cellular proteins.[13][14]Simultaneously fixes and permeabilizes cells.Extracts the majority of cellular lipids. [1][2][14] Causes artifacts like lipid droplet fusion and structural collapse.[1][8][11]
Permeabilization Saponin / Digitonin Selectively interacts with membrane cholesterol to form pores.[3][12]Mild action preserves lipid droplet integrity and associated proteins.[4][9]Permeabilization with saponin is reversible and requires its presence in subsequent buffers.[10] May be insufficient for some nuclear targets.
Triton™ X-100 Non-selective detergent that solubilizes lipids and proteins.[3][12]Strong permeabilization allows access to all cellular compartments.Can strip lipids and proteins from membranes and lipid droplets , compromising signal and morphology.[3][4][9]

Detailed Experimental Protocol

This protocol provides a starting point for labeling, fixation, permeabilization, and detection of 9-UN. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.

1. Cell Culture and 9-UN Labeling

  • Culture cells on sterile glass coverslips in a multi-well plate to the desired confluency.

  • Prepare a stock solution of this compound complexed to BSA.

  • Remove the culture medium and replace it with fresh medium containing the desired concentration of 9-UN (e.g., 10-100 µM).

  • Incubate for the desired period (e.g., 1-24 hours) under standard culture conditions (37°C, 5% CO₂).

2. Fixation

  • Carefully aspirate the labeling medium from the cells.

  • Gently wash the cells twice with 1X PBS, pH 7.4.

  • Add a sufficient volume of 4% Paraformaldehyde (PFA) in PBS to cover the cells.

  • Incubate for 15-20 minutes at room temperature.[6]

  • Aspirate the PFA solution and wash the cells twice with 1X PBS.

3. Permeabilization

  • Add a sufficient volume of Permeabilization Buffer (0.1% Saponin in PBS) to the fixed cells.[10]

  • Incubate for 10-15 minutes at room temperature.[10]

  • Aspirate the permeabilization buffer. Wash cells once with PBS. Note: Saponin-based permeabilization is reversible. For subsequent antibody staining steps, it is recommended to include saponin in the wash and antibody dilution buffers.[10]

4. Click Chemistry Reaction Always prepare the reaction cocktail fresh and use it within 15 minutes.[5]

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions (e.g., Thermo Fisher Scientific). A typical reaction cocktail for one sample includes:

    • 430 µL 1X Click-iT® Reaction Buffer

    • 20 µL Copper Sulfate solution

    • 1.2 µL Alexa Fluor® Azide

    • 50 µL Reaction Buffer Additive

  • Add the complete reaction cocktail to the permeabilized cells on the coverslip.

  • Incubate for 30 minutes at room temperature, protected from light.[5]

  • Aspirate the reaction cocktail.

  • Wash the cells once with 3% BSA in PBS.[5]

5. Counterstaining and Imaging

  • (Optional) If desired, perform antibody staining for other proteins of interest or a DNA counterstain (e.g., Hoechst) at this stage.

  • Wash the cells twice with PBS.

  • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Image using a fluorescence microscope with the appropriate filter sets.

Visual Guides

MetabolicFate cluster_extracellular Extracellular UN This compound (9-UN) UN_in UN_in UN->UN_in Uptake UN_CoA UN_CoA UN_in->UN_CoA Activation (ACS) ComplexLipids ComplexLipids UN_CoA->ComplexLipids Esterification

ExperimentalWorkflow Start Culture Cells on Coverslips Label Incubate with 9-UN Start->Label Wash1 Wash with PBS Label->Wash1 Fix Fix with 4% PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Perm Permeabilize with Saponin Wash2->Perm Wash3 Wash with PBS Perm->Wash3 Click Perform Click Reaction (Azide-Fluorophore) Wash3->Click Wash4 Wash with BSA/PBS Click->Wash4 Stain Counterstain (Optional) Wash4->Stain Mount Mount and Image Stain->Mount

TroubleshootingTree

References

Validation & Comparative

Validating the Incorporation of 9-Undecynoic Acid into Lipid Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers studying lipid metabolism, trafficking, and storage, fatty acid analogs are invaluable tools for tracing the synthesis and modification of various lipid species. 9-Undecynoic acid is a bioorthogonal chemical reporter, a fatty acid analog that contains a terminal alkyne group. This small, minimally perturbative functional group is readily metabolized by cells and incorporated into complex lipids. The alkyne group then serves as a chemical handle for subsequent detection and analysis via a highly specific and efficient reaction known as click chemistry.[1][2][3]

This guide provides an objective comparison of the primary methods used to validate the incorporation of this compound into specific lipid classes, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate technique for their experimental goals.

Core Principle: Bioorthogonal Labeling and Click Chemistry

The validation of this compound incorporation hinges on a two-step process:

  • Metabolic Labeling: Cells or organisms are incubated with this compound, which is taken up and utilized by endogenous enzymatic machinery to build more complex lipids, such as phospholipids, triglycerides, and sterol esters.

  • Bioorthogonal Detection: The terminal alkyne of the incorporated fatty acid is then covalently linked to a reporter molecule (e.g., a fluorophore or a mass tag) that contains an azide group. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click reaction," is highly specific and does not interfere with native biological molecules.[3][4]

The choice of the azide reporter dictates the downstream analysis method.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Detection Cells Cells or Organism FA_analog 9-Undecynoic Acid Cells->FA_analog Incubation Labeled_Lipids Newly Synthesized Alkyne-Lipids FA_analog->Labeled_Lipids Metabolic Incorporation Click Click Chemistry (CuAAC) Labeled_Lipids->Click Analysis Downstream Analysis Click->Analysis Reporter Azide Reporter (e.g., Fluorophore, Mass Tag) Reporter->Click

Caption: General workflow for labeling and detecting lipids using this compound.

Comparison of Validation Methodologies

The two primary approaches for validating and analyzing the incorporation of this compound are mass spectrometry-based lipidomics and fluorescence-based detection. Each offers distinct advantages in terms of quantification, spatial resolution, and throughput.

FeatureMass Spectrometry (LC-MS/MS)Thin-Layer Chromatography (TLC)Fluorescence Microscopy
Primary Output Quantitative profile of labeled lipid speciesSemi-quantitative separation of lipid classesSubcellular localization of labeled lipids
Quantification Absolute or relative quantification[1][4]Semi-quantitative, relative abundanceQualitative to semi-quantitative (intensity)
Specificity High (identifies individual molecular species)[5]Moderate (separates by lipid class)Low (shows localization, not species)
Sensitivity Very High (pmol to fmol range)[4]ModerateHigh
Spatial Resolution None (analysis of bulk extract)NoneHigh (subcellular level)
Throughput Moderate to High[5]HighLow to Moderate
Required Equipment LC-MS/MS SystemTLC plates, Imaging SystemFluorescence Microscope
Best For Detailed, quantitative lipidome-wide analysis of newly synthesized lipids.Rapid screening of incorporation into major lipid classes.Visualizing the trafficking and localization of newly synthesized lipids.

Key Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This initial step is common to all subsequent validation methods.

  • Preparation: Culture mammalian cells (e.g., hepatocytes, adipocytes) to desired confluency in standard growth medium.

  • Labeling Medium: Prepare fresh medium containing this compound. The final concentration can range from 10-100 µM, depending on the cell type and experimental duration. The fatty acid can be pre-complexed with fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and delivery.

  • Incubation: Remove the standard growth medium, wash cells once with PBS, and add the labeling medium. Incubate for a specified period (e.g., 1 to 24 hours) to allow for metabolic incorporation.

  • Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove unincorporated this compound. Harvest the cells by scraping or trypsinization.

  • Lipid Extraction: Perform a total lipid extraction using a standard method such as a Folch or Bligh-Dyer extraction.[6][7] The resulting organic phase contains the alkyne-labeled lipids and should be dried under a stream of nitrogen and stored at -80°C until further analysis.

Protocol 2: Validation by Mass Spectrometry (LC-MS/MS)

This protocol provides the most detailed and quantitative analysis of labeled lipid species.

  • Click Chemistry Reaction:

    • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

    • Prepare a click reaction cocktail containing an azide-functionalized mass tag (e.g., C171 reporter), a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate).[1]

    • Incubate the reaction for 1-2 hours at room temperature. The azide tag covalently attaches to the alkyne-labeled lipids. This tag is designed to improve ionization efficiency and produce a predictable fragmentation pattern in the mass spectrometer, simplifying data analysis.[1]

  • Sample Cleanup: Purify the clicked lipids from reaction components using solid-phase extraction (SPE) or liquid-liquid extraction.

  • LC-MS/MS Analysis:

    • Resuspend the purified sample in an appropriate solvent for LC-MS analysis.

    • Inject the sample onto a liquid chromatography system (typically reverse-phase) coupled to a high-resolution tandem mass spectrometer.[5][6] The LC separates lipid species based on their properties (e.g., acyl chain length and unsaturation).

    • The mass spectrometer is operated to detect precursor ions corresponding to the clicked lipids and to generate fragmentation spectra (MS/MS). The characteristic fragmentation of the mass tag allows for the specific identification and quantification of labeled lipid species.[1][4]

  • Data Analysis: Use specialized software to identify and quantify the alkyne-containing lipids based on their accurate mass, retention time, and specific MS/MS fragmentation patterns.[5]

G start Labeled Lipid Extract (from Protocol 1) click Click Reaction (with Azide-Mass Tag) start->click cleanup Sample Cleanup (SPE) click->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing & Quantification lcms->data G question What is the primary research question? q1 Detailed quantitative analysis of lipidome? question->q1 Yes q2 Subcellular location of new lipids? question->q2 No ans1 Use Mass Spectrometry (LC-MS/MS) q1->ans1 q3 Rapid screening of incorporation? q2->q3 No ans2 Use Fluorescence Microscopy q2->ans2 Yes ans3 Use TLC with Fluorescence q3->ans3 Yes

References

A Head-to-Head Comparison: 9-Undecynoic Acid vs. Azido-Fatty Acid Probes for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of fatty acid metabolism is critical for understanding a multitude of physiological and pathological processes. Metabolic labeling with fatty acid analogs bearing bioorthogonal handles has emerged as a powerful tool for tracking their incorporation into complex lipids and for identifying fatty-acylated proteins. This guide provides an objective comparison of two widely used classes of fatty acid probes: alkyne-functionalized fatty acids, exemplified by 9-undecynoic acid, and azido-functionalized fatty acids.

Performance Comparison at a Glance

The choice between an alkyne- and an azido-fatty acid probe is often dictated by the specific experimental goals and the biological system under investigation. While both serve as excellent tools for metabolic labeling, they possess distinct characteristics that can influence the outcome and interpretation of an experiment. Alkyne probes, such as this compound, are generally favored for their higher sensitivity in endpoint assays, whereas azido probes may be more suitable for in vivo studies where the potential for copper-induced toxicity is a concern.

FeatureThis compound (Alkyne Probe)Azido-Fatty Acid ProbesKey Considerations
Detection Chemistry Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Staudinger Ligation or Copper-free Click Chemistry (e.g., with cyclooctynes)CuAAC is highly efficient but the copper catalyst can be toxic to living cells. SPAAC and Staudinger ligation are copper-free alternatives.
Sensitivity High; reported to be 5- to 10-fold more sensitive than azido probes in some applications.[1]Moderate to HighThe higher sensitivity of alkyne probes can be advantageous for detecting low-abundance lipid species or protein modifications.
Signal-to-Noise Ratio High; generally lower background is observed.[1]ModerateLower background with alkyne probes can lead to clearer results, particularly in imaging applications.
Biocompatibility The copper catalyst used in CuAAC can exhibit cytotoxicity. However, copper-free click chemistry variants are available.Generally considered more biocompatible for in vivo studies when using copper-free detection methods.For live-cell imaging or in vivo studies, copper-free detection methods are recommended for both probe types.
Size of Bioorthogonal Handle The terminal alkyne is small and minimally perturbing.The azide group is also small and considered bioorthogonal.Both functional groups are small enough to be well-tolerated by cellular metabolic machinery.
Versatility Widely used for a variety of applications including proteomics, lipidomics, and imaging.Also highly versatile and used in similar applications.The choice may depend on the availability of specific chain lengths and detection reagents.

Delving into the Chemistry: Detection Methods

The utility of these probes lies in their bioorthogonal handles, which allow for specific chemical ligation to reporter molecules (e.g., fluorophores, biotin) for detection and analysis.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for this compound

This highly efficient and specific "click chemistry" reaction forms a stable triazole linkage between the alkyne group of this compound and an azide-containing reporter molecule. The reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate.

Staudinger Ligation and Copper-Free Click Chemistry for Azido-Fatty Acids

Azido-fatty acids can be detected using the Staudinger ligation with a phosphine-based reporter. This reaction is bioorthogonal and does not require a cytotoxic metal catalyst. Alternatively, azido-fatty acids can be detected via copper-free click chemistry reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), by reacting them with a strained cyclooctyne-containing reporter molecule.

Experimental Workflows and Protocols

The following sections provide detailed protocols for metabolic labeling using this compound and a generic azido-fatty acid, followed by fluorescence detection.

Diagram: Comparative Experimental Workflow

G cluster_0 Metabolic Labeling cluster_1 Cell Lysis & Protein Precipitation cluster_2 Bioorthogonal Ligation (Click Chemistry) cluster_3 Analysis A Incubate cells with This compound C Cell Lysis A->C B Incubate cells with Azido-Fatty Acid B->C D Protein Precipitation (e.g., Methanol/Chloroform) C->D E CuAAC Reaction with Azide-Fluorophore D->E Alkyne-labeled proteins F SPAAC Reaction with DBCO-Fluorophore D->F Azide-labeled proteins G SDS-PAGE E->G F->G H In-gel Fluorescence Scanning G->H

Caption: A comparative workflow for metabolic labeling with alkyne and azide fatty acid probes.

Protocol 1: Metabolic Labeling and Detection using this compound

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Methanol and Chloroform

  • Click chemistry reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Azide-fluorophore (e.g., Azide-TAMRA, stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄, stock solution in water)

  • Tris(2-carboxyethyl)phosphine (TCEP, stock solution in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, stock solution in DMSO)

  • SDS-PAGE sample buffer

Procedure:

  • Metabolic Labeling:

    • Seed cells in a culture plate and grow to the desired confluency.

    • Replace the growth medium with fresh medium containing this compound at a final concentration of 25-100 µM. Include a vehicle control (DMSO).

    • Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis and Protein Precipitation:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Precipitate the proteins from the lysate using the methanol/chloroform method to remove lipids and other interfering substances. Air-dry the protein pellet.

  • Click Chemistry Reaction:

    • Resuspend the protein pellet in click chemistry reaction buffer containing 1% SDS to a final concentration of 1-5 mg/mL.

    • Add the following reagents to the protein solution in the order listed to the final concentrations:

      • Azide-fluorophore (25 µM)

      • TCEP (1 mM)

      • TBTA (100 µM)

      • CuSO₄ (1 mM)

    • Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

  • Sample Preparation and Analysis:

    • Precipitate the labeled proteins again using the methanol/chloroform method to remove excess click chemistry reagents.

    • Resuspend the final protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Metabolic Labeling and Detection using an Azido-Fatty Acid

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Azido-fatty acid (e.g., 12-azidododecanoic acid, stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • DBCO-fluorophore (e.g., DBCO-488, stock solution in DMSO)

  • SDS-PAGE sample buffer

Procedure:

  • Metabolic Labeling:

    • Follow the same procedure as for this compound (Protocol 1, step 1), but use the azido-fatty acid at a final concentration of 25-100 µM.

  • Cell Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of the lysate.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • To 50 µg of protein lysate, add the DBCO-fluorophore to a final concentration of 50 µM.

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Sample Preparation and Analysis:

    • Add SDS-PAGE sample buffer to the reaction mixture.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Signaling Pathway: Fatty Acid Activation and Beta-Oxidation

The metabolic incorporation of both this compound and azido-fatty acids begins with their activation to the corresponding acyl-CoA thioesters by acyl-CoA synthetases. These modified acyl-CoAs can then enter various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids.

Diagram: Fatty Acid Activation and Beta-Oxidation Pathway

G cluster_0 Cytosol cluster_1 Mitochondrial Matrix FA Fatty Acid (e.g., this compound or Azido-Fatty Acid) ACSL Acyl-CoA Synthetase FA->ACSL ATP -> AMP + PPi CoA-SH FACS Fatty Acyl-CoA ACSL->FACS BetaOx Beta-Oxidation Cycle FACS->BetaOx Carnitine Shuttle AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Simplified pathway of fatty acid activation and entry into beta-oxidation.

Conclusion

Both this compound and azido-fatty acid probes are invaluable tools for the study of lipid metabolism and protein fatty-acylation. The choice between them should be based on a careful consideration of the experimental requirements. For applications demanding the highest sensitivity, this compound coupled with CuAAC detection is often the preferred choice. However, for live-cell imaging and in vivo studies where copper toxicity is a concern, azido-fatty acids with copper-free detection methods present a more biocompatible alternative. As bioorthogonal chemistry continues to evolve, the development of new probes and ligation strategies will further expand the repertoire of tools available to researchers in this exciting field.

References

Navigating the Acyl-Proteome: A Comparative Guide to Mass Spectrometry Methods for Identifying 9-Undecynoic Acid-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the complex world of protein acylation, the ability to accurately identify and quantify these modifications is paramount. 9-Undecynoic acid, an alkyne-tagged fatty acid analog, has emerged as a powerful chemical tool for probing protein lipidation. This guide provides an objective comparison of mass spectrometry-based methods for the identification of peptides modified with this probe, supported by experimental data and detailed protocols to inform your research strategy.

Protein acylation, the attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that regulates protein localization, trafficking, stability, and interaction with other cellular components. The dynamic nature of this modification makes it a key player in a multitude of signaling pathways. The study of protein acylation has been significantly advanced by the use of bioorthogonal chemical reporters, such as this compound. This fatty acid analog is metabolically incorporated into proteins and, by virtue of its terminal alkyne group, can be selectively tagged with a reporter molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This allows for the enrichment and subsequent identification of acylated proteins and their modification sites by mass spectrometry.

Performance Comparison of Alkyne-Based Probes

The choice of a chemical probe is a critical first step in any chemical proteomics workflow. While this compound is a valuable tool, its performance relative to other alkyne-containing probes is a key consideration. The primary advantages of using alkyne probes in conjunction with azide-functionalized tags are generally higher sensitivity and a better signal-to-noise ratio compared to the reverse strategy (azide-alkyne).

Probe TypeKey CharacteristicsAdvantagesDisadvantagesTypical Number of Identified Proteins
This compound (C11) Straight-chain, medium-length fatty acid analog.Good balance between metabolic incorporation and minimal perturbation of biological systems.May not perfectly mimic the behavior of very long-chain fatty acids.Hundreds to over a thousand, depending on the cell type and experimental conditions.
15-Hexadecynoic Acid (C16) Long-chain fatty acid analog.More closely mimics endogenous palmitoylation.May exhibit different metabolic labeling efficiencies compared to shorter chain analogs.Can lead to the identification of a large and diverse set of acylated proteins.
Branched-Chain Alkyne Probes Fatty acid analogs with branched carbon chains.Useful for studying the specificity of acyltransferases and the role of branched-chain fatty acylation.May not be incorporated as readily as straight-chain analogs.Can reveal specific subsets of acylated proteins not labeled by straight-chain probes.
Azido Fatty Acids Fatty acid analogs with a terminal azide group.Can be used with alkyne-functionalized tags.Generally results in lower sensitivity and higher background noise compared to the alkyne-azide strategy.Typically identifies a smaller number of proteins compared to alkyne probes under similar conditions.

Experimental Workflow and Methodologies

The successful identification of this compound-modified peptides relies on a carefully executed experimental workflow. This typically involves metabolic labeling of cells, cell lysis, click chemistry-based tagging with a biotin-azide reporter, enrichment of biotinylated proteins, proteolytic digestion, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_output Output cells Cells in Culture labeling Metabolic Labeling (this compound) cells->labeling lysis Cell Lysis labeling->lysis click_chem Click Chemistry (Biotin-Azide) lysis->click_chem enrichment Streptavidin Enrichment click_chem->enrichment digestion On-Bead Digestion (Trypsin) enrichment->digestion lcms LC-MS/MS digestion->lcms data_analysis Data Analysis lcms->data_analysis peptide_id Identification of Modified Peptides data_analysis->peptide_id

Caption: General workflow for identifying this compound-modified peptides.
Detailed Experimental Protocol: Metabolic Labeling, Enrichment, and Mass Spectrometry Analysis

This protocol outlines the key steps for identifying this compound-modified peptides from cultured mammalian cells.

1. Metabolic Labeling:

  • Culture mammalian cells to ~70-80% confluency.

  • Replace the growth medium with fresh medium containing 25-100 µM this compound.

  • Incubate the cells for 4-16 hours to allow for metabolic incorporation of the fatty acid analog.

2. Cell Lysis and Protein Precipitation:

  • Wash the cells with ice-cold PBS and harvest by scraping.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Precipitate the proteins from the cell lysate using a methanol/chloroform precipitation method to remove interfering lipids and other small molecules.

3. Click Chemistry Reaction:

  • Resuspend the protein pellet in a reaction buffer (e.g., 1% SDS in PBS).

  • Add the following click chemistry reagents in order:

    • Biotin-azide (e.g., PEG4-biotin-azide) to a final concentration of 100 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (freshly prepared).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

    • Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1 hour with gentle rotation.

4. Enrichment of Biotinylated Proteins:

  • Pre-wash streptavidin-agarose beads with the lysis buffer.

  • Add the bead slurry to the click chemistry reaction mixture.

  • Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated proteins.

  • Wash the beads extensively with a series of high-stringency buffers (e.g., high salt, urea) to remove non-specifically bound proteins.

5. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides.

6. LC-MS/MS Analysis:

  • Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Use a data-dependent acquisition (DDA) method to select precursor ions for fragmentation.

  • Employ higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) for peptide fragmentation.

7. Data Analysis:

  • Search the raw MS data against a relevant protein database using a search engine such as MaxQuant, Sequest, or Mascot.

  • Specify the mass shift corresponding to the this compound-biotin-azide tag on cysteine or other potential acylation sites as a variable modification.

  • Filter the identification results to a false discovery rate (FDR) of 1% at the peptide and protein level.

Alternative Methods for Comparison

While metabolic labeling with this compound followed by click chemistry is a powerful technique, other methods exist for the identification of acylated proteins.

  • Acyl-Biotin Exchange (ABE): This method does not rely on metabolic labeling. Instead, it involves the chemical modification of endogenous S-acylated cysteines. Free thiols are first blocked, then the thioester linkage of the acyl group is cleaved with hydroxylamine, and the newly exposed thiol is labeled with a biotinylated reagent. ABE is a valuable orthogonal method to validate findings from metabolic labeling experiments.

  • Antibody-Based Approaches: Pan-specific or site-specific antibodies that recognize acylated residues can be used for western blotting or immunoprecipitation. While useful for studying specific proteins, these methods are generally not suitable for global, unbiased profiling of the acyl-proteome.

Signaling Pathway Visualization: Ras Protein Trafficking and Acylation

Protein S-acylation, often referred to as palmitoylation, plays a crucial role in the trafficking and membrane association of many signaling proteins, including members of the Ras family of small GTPases. The following diagram illustrates a simplified workflow for investigating the S-acylation of Ras proteins using this compound.

ras_acylation_workflow cluster_cellular_process Cellular Process cluster_experimental_analysis Experimental Analysis Ras_synthesis Ras Protein Synthesis Farnesylation Farnesylation Ras_synthesis->Farnesylation Proteolysis_Methylation Proteolysis & Methylation Farnesylation->Proteolysis_Methylation S_Acylation S-Acylation (incorporates this compound) Proteolysis_Methylation->S_Acylation Membrane_Localization Plasma Membrane Localization S_Acylation->Membrane_Localization Metabolic_Labeling Metabolic Labeling with This compound S_Acylation->Metabolic_Labeling Probe Incorporation Signaling Downstream Signaling Membrane_Localization->Signaling Enrichment Click Chemistry & Streptavidin Enrichment Metabolic_Labeling->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Identification Identification of Acylated Ras Peptides MS_Analysis->Identification

Caption: Workflow for studying Ras S-acylation using this compound.

Conclusion

The identification of this compound-modified peptides by mass spectrometry is a robust and sensitive method for profiling protein acylation. The choice of the specific alkyne probe and the careful execution of the experimental workflow are critical for obtaining high-quality, reproducible data. By understanding the comparative performance of different methods and adhering to detailed experimental protocols, researchers can effectively leverage this powerful technology to unravel the complex roles of protein acylation in health and disease. This guide serves as a foundational resource for designing and implementing studies aimed at exploring the dynamic landscape of the acyl-proteome.

Validating 9-Undecynoic Acid Labeling: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 9-Undecynoic acid (9-UN) for metabolic labeling, ensuring the specificity of incorporation is paramount for the generation of reliable and interpretable data. This guide provides a comparative overview of essential control experiments to validate that the observed signal originates from the specific metabolic incorporation of 9-UN into target biomolecules, rather than from non-specific binding or experimental artifacts.

This compound is a valuable tool for studying post-translational modifications, particularly protein acylation. Its terminal alkyne group allows for a bioorthogonal click chemistry reaction, enabling the attachment of a reporter molecule, such as a fluorophore or biotin, for visualization and enrichment. However, like any metabolic probe, rigorous validation is necessary to confirm that the labeling is a true reflection of a specific biological process.

Comparative Summary of Control Experiments

To ensure the specificity of this compound labeling, a series of control experiments should be performed. The following table summarizes these key controls, their purpose, and the expected outcomes for specific versus non-specific labeling.

Control ExperimentPurposeExpected Outcome for Specific LabelingExpected Outcome for Non-Specific Labeling
No-Label Control To assess background signal from the click chemistry reagents.No or minimal signal.Signal is present, indicating non-specific binding of the detection reagent.
Competition with Natural Fatty Acid To demonstrate that 9-UN is incorporated via the same metabolic pathways as its natural counterpart.Significant reduction in labeling signal.No or minimal change in labeling signal.
Saturated Fatty Acid Control To confirm that the alkyne group is the reactive handle for click chemistry.No or minimal signal.Signal is present, suggesting non-specific interactions.
Heat-Killed/Fixed Cell Control To differentiate between active metabolic incorporation and passive membrane association.No or minimal signal.Signal is present, indicating non-specific binding to cellular components.
Hydroxylamine Treatment To confirm S-acylation (thioester linkage).Significant reduction in labeling signal.No or minimal change in signal (if the linkage is not a thioester).
Click Chemistry Component Omission To ensure all components of the click reaction are necessary for signal generation.No signal.Signal is present, indicating an artifact.

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of control experiments. Below are protocols for the most critical validation steps.

Protocol 1: Competitive Inhibition with Undecanoic Acid

Objective: To verify that this compound utilizes the same cellular machinery as its corresponding natural fatty acid.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (9-UN) stock solution (e.g., 10 mM in DMSO)

  • Undecanoic acid (UA) stock solution (e.g., 100 mM in DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Click chemistry reagents (e.g., azide-fluorophore, copper (II) sulfate, reducing agent)

Procedure:

  • Preparation of Labeling Media:

    • Prepare a 20x stock of 9-UN conjugated to fatty acid-free BSA. Saponify 9-UN with a molar excess of KOH, then complex it with fatty acid-free BSA in serum-free medium.

    • Prepare a 20x stock of UA conjugated to fatty acid-free BSA in a similar manner.

  • Cell Culture and Labeling:

    • Plate cells and grow to desired confluency.

    • Test Condition: Replace the medium with fresh medium containing the 9-UN-BSA conjugate at the desired final concentration (e.g., 50 µM).

    • Competition Condition: Replace the medium with fresh medium containing both the 9-UN-BSA conjugate (e.g., 50 µM) and a 10-fold or higher molar excess of the UA-BSA conjugate (e.g., 500 µM).

    • Incubate cells for the desired labeling period (e.g., 4-18 hours).

  • Cell Lysis and Click Chemistry:

    • Wash cells with PBS and lyse in a suitable buffer containing protease inhibitors.

    • Perform the click chemistry reaction on the cell lysates by adding the azide-fluorophore, copper catalyst, and a reducing agent.

  • Analysis:

    • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by western blot if a biotin-azide was used for enrichment followed by detection with streptavidin-HRP.

    • Quantify the fluorescence intensity of the bands in the test and competition conditions. A significant decrease in intensity in the competition condition indicates specific metabolic incorporation.

Protocol 2: Heat-Killed Cell Control

Objective: To ensure that 9-UN incorporation is an active metabolic process and not due to passive association with dead cells.

Materials:

  • Cells of interest

  • PBS

  • 9-UN labeling medium (prepared as in Protocol 1)

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend in PBS.

    • Live Cell Sample: Keep one aliquot of cells on ice.

    • Heat-Killed Sample: Heat another aliquot of cells at a temperature sufficient to cause cell death (e.g., 65°C for 10-15 minutes or >95°C for 30 minutes)[1]. Confirm cell death using a viability stain like trypan blue.

  • Labeling:

    • Pellet both live and heat-killed cells and resuspend them in the 9-UN labeling medium.

    • Incubate both samples under normal labeling conditions.

  • Analysis:

    • Process and analyze both samples as described in Protocol 1. The absence of a signal in the heat-killed sample confirms that labeling requires metabolically active cells.

Alternative Validation Method: Acyl-Biotin Exchange (ABE)

For validating S-acylation, Acyl-Biotin Exchange (ABE) serves as an excellent orthogonal method that does not rely on metabolic labeling.[2][3][4]

Protocol 3: Acyl-Biotin Exchange (ABE)

Objective: To specifically label S-acylated cysteine residues with biotin for subsequent detection or enrichment.

Materials:

  • Cell lysate

  • Blocking Buffer: Lysis buffer containing N-ethylmaleimide (NEM) to block free thiol groups.

  • Cleavage Buffer: Buffer containing hydroxylamine to specifically cleave thioester bonds.

  • Labeling Buffer: Buffer containing a thiol-reactive biotinylating reagent (e.g., HPDP-biotin).

  • Streptavidin beads for enrichment.

Procedure:

  • Block Free Thiols: Incubate the cell lysate with NEM to block all free cysteine residues.

  • Cleave Thioesters: Treat the lysate with hydroxylamine to specifically break the thioester bonds of S-acylated proteins, exposing the previously modified cysteine thiols. A control sample without hydroxylamine should be included.

  • Label with Biotin: Incubate the lysate with a thiol-reactive biotin reagent to label the newly exposed cysteine residues.

  • Enrichment and Detection: Use streptavidin beads to pull down the biotinylated proteins. The enriched proteins can then be analyzed by western blot for a specific protein of interest.

Visualizing Experimental Logic and Pathways

To better illustrate the logic of these control experiments and the metabolic context of 9-UN labeling, the following diagrams are provided.

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_controls Control Conditions cluster_downstream Downstream Analysis Cells Cells Labeled Cells Labeled Cells Cells->Labeled Cells + 9-UN Heat-Killed Heat-Killed Cells No-Label No 9-UN 9-UN 9-Undecynoic Acid Competition Competition (+ Undecanoic Acid) Lysis Lysis Labeled Cells->Lysis Click Chemistry Click Chemistry Lysis->Click Chemistry Analysis SDS-PAGE / Mass Spec. Click Chemistry->Analysis

Caption: Workflow for 9-UN labeling and control experiments.

Metabolic_Pathway cluster_cell Cellular Environment cluster_detection Detection 9-UN_ext This compound (extracellular) Transport Fatty Acid Transport 9-UN_ext->Transport 9-UN_int This compound (intracellular) Transport->9-UN_int ACSL Acyl-CoA Synthetase (ACSL) 9-UN_int->ACSL + ATP, CoA 9-UN_CoA 9-Undecynoyl-CoA ACSL->9-UN_CoA PAT Protein Acyltransferase (e.g., PAT, NMT) 9-UN_CoA->PAT Acylated_Protein Acylated Protein (Labeled) PAT->Acylated_Protein Protein Target Protein Protein->PAT Click_Reaction Click Chemistry (+ Azide-Fluorophore) Acylated_Protein->Click_Reaction Detected_Protein Detected Labeled Protein Click_Reaction->Detected_Protein

Caption: Proposed metabolic activation and incorporation of 9-UN.

References

A Comparative Guide to Quantitative Proteomic Analysis of 9-Undecynoic Acid Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of protein acylation is critical for understanding fundamental cellular processes and their roles in disease. 9-Undecynoic acid (9-UN), a fatty acid with a terminal alkyne group, has emerged as a powerful tool for the metabolic labeling and subsequent proteomic analysis of acylated proteins. This guide provides an objective comparison of 9-UN-based metabolic labeling with alternative methods, supported by experimental data and detailed protocols.

Introduction to Protein Acylation and Bioorthogonal Labeling

Protein acylation is a post-translational modification where fatty acids are attached to proteins, influencing their localization, trafficking, and function.[1] S-acylation (commonly S-palmitoylation) and N-myristoylation are key types of fatty acylation. The study of these modifications has been significantly advanced by bioorthogonal chemical reporters, such as fatty acid analogs containing azide or alkyne groups.[2] These reporters are incorporated into proteins by the cell's metabolic machinery and can be selectively tagged with probes for enrichment and identification by mass spectrometry.[3]

This compound serves as a chemical reporter for protein acylation. Its terminal alkyne is a bioorthogonal handle that allows for the specific attachment of a tag, such as biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4][5]

Comparison of Protein Acylation Analysis Methods

The primary methods for identifying acylated proteins on a proteome-wide scale are metabolic labeling with bioorthogonal fatty acid analogs and indirect chemical labeling.

Quantitative Performance of Labeling Probes

The choice between an alkyne-containing probe like 9-UN and an azide-containing probe can impact the sensitivity and comprehensiveness of a proteomic study.

FeatureThis compound (Alkyne Probe)Azido Fatty AcidsAdvantage of Alkyne Probes
Detection Chemistry Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "Click Chemistry"Staudinger Ligation with phosphine reagents or CuAACClick chemistry is generally faster and more efficient.[6]
Sensitivity High; reported to be 5- to 10-fold more sensitive than azido probes.[6]Moderate to HighThe higher sensitivity of alkyne probes allows for the detection of less abundant acylated proteins.[6]
Signal-to-Noise Ratio High; lower background labeling is frequently observed.[6]Moderate; can be prone to higher background noise.[6]A better signal-to-noise ratio leads to more confident identification of target proteins.[6]
Number of Identified Proteins Proteomic studies using alkyne probes have identified hundreds of acylated proteins.[7]Enables the identification of a large number of acylated proteins.The increased sensitivity of alkykyne probes can lead to a greater number of identified proteins.[6]
Copper Catalyst Required for CuAAC, which can be toxic to living cells.Staudinger ligation is copper-free.For proteomic workflows where the click reaction is performed on cell lysates, copper toxicity is not a limiting factor.[6]

Acyl-Biotin Exchange (ABE) is a widely used indirect method that does not rely on metabolic labeling. It involves the specific chemical capture of endogenously S-acylated proteins.

MethodPrincipleAdvantagesDisadvantages
9-UN Metabolic Labeling Direct, in vivo incorporation of an alkyne-tagged fatty acid into newly synthesized/acylated proteins.- Provides temporal control for pulse-chase studies of acylation dynamics.[8] - Can be more sensitive for detecting low-abundance acylated proteins.[6]- Potential for metabolic alteration of the probe. - Requires cell culture or in vivo models that can uptake and metabolize the analog.
Acyl-Biotin Exchange (ABE) Indirect, chemical method. Free thiols are blocked, thioesters are cleaved with hydroxylamine, and the newly exposed cysteines are biotinylated for enrichment.- Detects endogenously acylated proteins without metabolic perturbation. - Applicable to tissues and biofluids where metabolic labeling is not feasible.[9]- Does not provide temporal information on acylation dynamics. - Can be less efficient at capturing all S-acylated proteins, particularly those with low turnover.

Experimental Protocols

Protocol 1: Quantitative Proteomic Analysis of 9-UN Labeled Proteins

This protocol outlines the steps for metabolic labeling of cultured mammalian cells with 9-UN, followed by click chemistry, enrichment, and quantitative mass spectrometry.

1. Metabolic Labeling

  • Culture mammalian cells to approximately 80% confluency.

  • Prepare the labeling medium by supplementing the appropriate cell culture medium with 25-50 µM this compound.

  • Remove the standard culture medium, wash the cells once with PBS, and add the labeling medium.

  • Incubate the cells for 4-16 hours under standard culture conditions.

2. Cell Lysis and Protein Precipitation

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in a buffer containing 1% SDS and protease inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Precipitate the proteins using a chloroform/methanol precipitation method to remove interfering substances.

3. Click Chemistry Reaction

  • Resuspend the protein pellet in a reaction buffer (e.g., PBS with 1% SDS).

  • Prepare the click chemistry reaction mixture. For a 1 mg protein sample, use:

    • Biotin-azide (100 µM)

    • TCEP (1 mM)

    • TBTA ligand (100 µM)

    • Copper(II) sulfate (1 mM)

  • Add the reaction mixture to the protein sample and incubate for 1 hour at room temperature.

4. Enrichment of Biotinylated Proteins

  • Precipitate the proteins again to remove excess click chemistry reagents.

  • Resuspend the protein pellet in a buffer containing a lower concentration of SDS (e.g., 0.2%).

  • Add high-affinity streptavidin agarose beads and incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry

  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the disulfide bonds with DTT (10 mM) and alkylate the free cysteines with iodoacetamide (25 mM).

  • Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides and desalt using a C18 StageTip.

  • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

6. Data Analysis

  • Search the raw mass spectrometry data against a protein database to identify peptides and proteins.

  • Quantify the relative abundance of proteins across samples using label-free quantification or by incorporating stable isotope labeling (e.g., SILAC) during cell culture.

Protocol 2: Acyl-Biotin Exchange (ABE) for S-Acylated Protein Enrichment

1. Cell Lysis and Cysteine Blocking

  • Lyse cells in a buffer containing a thiol-reactive compound such as N-ethylmaleimide (NEM) to block all free cysteine residues.

  • Precipitate the proteins to remove excess NEM.

2. Thioester Cleavage

  • Resuspend the protein pellet in a buffer containing hydroxylamine (0.5 M, pH 7.4) to specifically cleave the thioester bonds of S-acylated cysteines.

  • As a negative control, treat a parallel sample with a buffer lacking hydroxylamine.

3. Biotinylation of Newly Exposed Cysteines

  • Add a biotinylating reagent that is reactive towards free thiols (e.g., HPDP-biotin).

  • Incubate to label the cysteines that were previously S-acylated.

4. Enrichment and Analysis

  • Enrich the biotinylated proteins using streptavidin agarose beads.

  • Proceed with on-bead digestion and mass spectrometry analysis as described in Protocol 1.

Visualizations

Experimental Workflow for 9-UN Labeling

experimental_workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemistry cluster_analysis Analysis A 1. Metabolic Labeling Cells are incubated with This compound (9-UN). B 2. Cell Lysis Proteins are extracted from cells. A->B C 3. Click Chemistry Biotin-azide is attached to the alkyne group of 9-UN. B->C D 4. Enrichment Biotinylated proteins are captured with streptavidin beads. C->D E 5. On-Bead Digestion Proteins are digested into peptides. D->E F 6. LC-MS/MS Analysis Peptides are separated and analyzed by mass spectrometry. E->F G 7. Data Analysis Acylated proteins are identified and quantified. F->G

Caption: Workflow for quantitative proteomic analysis of 9-UN labeled proteins.

Wnt Signaling Pathway and Protein Acylation

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in diseases like cancer.[9] The secretion and function of Wnt proteins are dependent on their acylation.[7][9] Specifically, Wnt proteins are S-acylated on a conserved cysteine residue and O-acylated with palmitoleic acid on a conserved serine residue.[9] This dual lipidation is essential for their interaction with the Frizzled receptor and for signaling activation.[9]

wnt_signaling cluster_secretion Wnt Secretion cluster_signaling Wnt Signaling Cascade Wnt Wnt Protein Porcupine Porcupine (O-acyltransferase) Wnt->Porcupine S_Acylation S-acylation (DHHC enzymes) Porcupine->S_Acylation Acyl_CoA Palmitoleoyl-CoA Acyl_CoA->Porcupine O-acylation Acyl_Wnt Acylated Wnt S_Acylation->Acyl_Wnt S-acylation Frizzled Frizzled Receptor Acyl_Wnt->Frizzled Binds to receptor Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Acylation is essential for Wnt protein signaling.

Logical Comparison of Acylation Labeling Strategies

logic_comparison cluster_direct Direct Labeling (Metabolic) cluster_indirect Indirect Labeling (Chemical) Direct 9-UN Labeling Direct_Pros Pros: - Temporal control - High sensitivity Direct->Direct_Pros Direct_Cons Cons: - Requires cell metabolism - Potential probe alteration Direct->Direct_Cons Conclusion Choice of method depends on the biological question and sample type. Direct->Conclusion Indirect Acyl-Biotin Exchange (ABE) Indirect_Pros Pros: - Detects endogenous acylation - Applicable to tissues Indirect->Indirect_Pros Indirect_Cons Cons: - No temporal information - Potential for incomplete capture Indirect->Indirect_Cons Indirect->Conclusion

Caption: Comparison of direct and indirect protein acylation labeling methods.

References

The Alkyne Advantage: A Data-Driven Comparison of Terminal Alkynes and Alkenes in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioorthogonal reaction is a critical decision that can profoundly impact the success of their experiments. While both terminal alkynes and terminal alkenes have been successfully employed as chemical reporters, a closer examination of their performance reveals distinct advantages for terminal alkynes in key aspects of bioorthogonal chemistry. This guide provides an objective, data-driven comparison to inform the selection of the optimal bioorthogonal toolkit.

At the heart of bioorthogonal chemistry lies the ability to conduct specific and efficient chemical transformations within a complex biological environment without interfering with native processes. The choice between a terminal alkyne and a terminal alkene as the reactive handle is fundamental to this endeavor. Generally, terminal alkynes offer a superior combination of rapid kinetics, stability, and versatility in a wider range of bioorthogonal reactions compared to their alkene counterparts.

Quantitative Performance Comparison

The following table summarizes key quantitative data for prominent bioorthogonal reactions involving terminal alkynes and terminal alkenes. The second-order rate constants (k₂) are a direct measure of reaction speed, a critical factor for achieving efficient labeling at low, biologically relevant concentrations.

Reaction TypeFunctional GroupReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneAzide1 - 100+[1]Very fast kinetics, high yields, small and stable reactants.Requires a copper(I) catalyst, which can be cytotoxic.[2][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO, BCN)Azide0.01 - 1.0+[1]Catalyst-free, excellent for live-cell and in vivo applications.[2][3]Generally slower than CuAAC, cyclooctyne reagents can be bulky and hydrophobic.[2][4]
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Strained AlkyneNitroneup to 47[4]Rapid, catalyst-free, stable starting materials.Less commonly used than azide-based reactions.
Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation Strained Alkenes (e.g., TCO)Tetrazine1,000 - 30,000[5]Exceptionally fast kinetics, highly specific.[2][4]TCOs can be unstable and isomerize; tetrazines can have limited stability.[5]
Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation Unstrained Terminal AlkeneTetrazine~0.02 - 0.078[6][7]Can be used for fluorogenic labeling.Significantly slower than reactions with strained alkenes.[8]

Key Advantages of Terminal Alkynes

1. Faster Reaction Kinetics: As evidenced by the data, alkyne-based reactions, particularly CuAAC, exhibit significantly faster kinetics than many alkene-based reactions. While the iEDDA reaction with strained alkenes is exceptionally fast, the corresponding reaction with unstrained terminal alkenes is orders of magnitude slower.[7][8] This kinetic advantage of alkynes is crucial for applications requiring rapid labeling, especially when dealing with low concentrations of target molecules.

2. Greater Stability and Inertness: Terminal alkynes are generally more stable and less prone to side reactions in the complex biological milieu compared to many terminal alkenes.[3] While internal alkenes are more stable than terminal ones due to hyperconjugation, terminal alkynes benefit from the sp-hybridization of the carbon atoms, which imparts a degree of stability.[9][10] Some strained alkenes, like trans-cyclooctenes (TCOs), can be susceptible to isomerization to their less reactive cis-isomers, particularly in the presence of thiols.[5]

3. Versatility in a Broader Range of Bioorthogonal Reactions: Terminal alkynes are central to two of the most widely used bioorthogonal reactions: the copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC). This provides researchers with the flexibility to choose between a very fast, catalyzed reaction for fixed samples or in vitro work, and a catalyst-free reaction for live-cell and in vivo imaging. While alkenes participate in the powerful iEDDA reaction, the options for rapid and efficient bioorthogonal reactions with simple, unstrained terminal alkenes are more limited.

4. Orthogonality: The distinct reactivity of alkynes and alkenes allows for their simultaneous use in mutually orthogonal labeling strategies. For example, a SPAAC reaction (alkyne + azide) can be performed alongside an iEDDA reaction (alkene + tetrazine) to label two different biomolecules in the same system without cross-reactivity.[11] This orthogonality is a powerful tool for multiplexed imaging and analysis.

Experimental Methodologies

To provide a practical context for this comparison, detailed experimental protocols for key bioorthogonal reactions are outlined below.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Cell Surface Labeling

This protocol describes the labeling of cell surface glycans metabolically engineered to display azide groups.

Materials:

  • Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz)

  • Alkyne-functionalized probe (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Aminoguanidine

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

Procedure:

  • Cell Preparation: Culture cells in the presence of an appropriate concentration of the azido sugar for 48-72 hours to allow for metabolic incorporation.

  • Reagent Preparation:

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 100 mM stock solution of aminoguanidine in water.

    • Prepare a 10 mM stock solution of the alkyne probe in DMSO.

  • Labeling Reaction:

    • Harvest and wash the cells with cold DPBS.

    • Resuspend the cells in DPBS.

    • To the cell suspension, add the reagents in the following order to the final concentrations:

      • Alkyne probe (e.g., 25 µM)

      • Aminoguanidine (1 mM)

      • Premixed CuSO₄/THPTA (e.g., 50 µM CuSO₄, 250 µM THPTA)

      • Sodium ascorbate (2.5 mM)

    • Incubate the reaction for 5-15 minutes at 4°C.

  • Washing and Analysis:

    • Wash the cells three times with cold DPBS.

    • The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Intracellular Protein Labeling

This protocol describes the labeling of an intracellular protein genetically encoded with an azide-bearing unnatural amino acid.

Materials:

  • Cells expressing the protein of interest with an incorporated azido-amino acid.

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Preparation: Culture cells and induce the expression of the target protein containing the azido-amino acid.

  • Labeling Reaction:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in fresh culture medium or PBS.

    • Add the cyclooctyne probe to the desired final concentration (e.g., 10-50 µM).

    • Incubate the cells for 1-2 hours at 37°C.

  • Washing and Analysis:

    • Wash the cells three times with PBS to remove the excess probe.

    • The labeled cells can then be fixed, permeabilized (if required for antibody co-staining), and analyzed by fluorescence microscopy.

Protocol 3: Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation with a Strained Alkene

This protocol outlines the labeling of a biomolecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • Biomolecule functionalized with a TCO group.

  • Tetrazine-functionalized probe (e.g., Tetrazine-fluorophore).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Dissolve the TCO-functionalized biomolecule in the reaction buffer.

  • Labeling: Add the tetrazine probe to the solution. The reaction is typically performed with a slight excess of the tetrazine probe.

  • Incubation: Incubate the reaction at room temperature or 37°C. The reaction is often complete within minutes.

  • Purification and Analysis: Remove the excess tetrazine probe using a desalting column or dialysis. The labeled biomolecule can then be analyzed by methods such as SDS-PAGE and mass spectrometry.

Visualizing the Chemistry

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne Terminal Alkyne (R-C≡CH) Product 1,4-disubstituted 1,2,3-Triazole Alkyne->Product Azide Azide (R'-N₃) Azide->Product Copper Cu(I) Copper->Product catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

SPAAC_Mechanism cluster_reactants Reactants StrainedAlkyne Strained Alkyne (e.g., DBCO) Product Triazole Product StrainedAlkyne->Product [3+2] Cycloaddition Azide Azide (R-N₃) Azide->Product

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

iEDDA_Mechanism cluster_reactants Reactants Alkene Alkene (e.g., TCO) Intermediate Diels-Alder Adduct Alkene->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine Tetrazine->Intermediate Product Dihydropyridazine + N₂ Intermediate->Product Retro-Diels-Alder

Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation Mechanism.

Bioorthogonal_Workflow Start Introduce Bioorthogonal Handle (e.g., Metabolic Labeling or Genetic Code Expansion) Labeling Incubate with Complementary Bioorthogonal Probe (e.g., Alkyne-Fluorophore) Start->Labeling Wash Wash to Remove Excess Probe Labeling->Wash Analysis Analyze Labeled System (e.g., Microscopy, Flow Cytometry, Proteomics) Wash->Analysis

General Experimental Workflow for Bioorthogonal Labeling.

Conclusion

While both terminal alkynes and alkenes have their place in the bioorthogonal chemistry toolbox, the evidence strongly suggests that terminal alkynes offer a more robust and versatile platform for a wider range of applications. Their superior kinetics in widely used reactions, greater stability, and amenability to both catalyzed and catalyst-free ligations make them the preferred choice for many researchers. For applications demanding the absolute fastest reaction rates, strained alkenes in iEDDA reactions are unparalleled. However, for a balance of speed, stability, and versatility, the alkyne handle remains the gold standard in bioorthogonal chemistry. The selection of the appropriate bioorthogonal pair will ultimately depend on the specific biological question, the experimental system, and the desired outcome. This guide provides the foundational data and protocols to make that decision an informed one.

References

A comparative study of different bioorthogonal handles for fatty acid probes.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of fatty acid metabolism, trafficking, and protein acylation is fundamental to understanding a myriad of cellular processes and disease states. Bioorthogonal chemistry has emerged as a powerful tool for probing these dynamics in living systems. This guide provides a comparative analysis of different bioorthogonal handles for fatty acid probes, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.

Introduction to Bioorthogonal Fatty Acid Probes

Bioorthogonal fatty acid probes are synthetic analogs of natural fatty acids that have been chemically modified to include a "bioorthogonal handle." This handle is a functional group that is chemically inert within a biological system but can undergo a highly specific and efficient reaction (a "click reaction") with a complementary probe, which is often attached to a reporter molecule such as a fluorophore or a biotin tag. This two-step labeling strategy allows for the visualization and enrichment of fatty acid-modified biomolecules.

The most commonly used bioorthogonal handles for fatty acid probes are azides and terminal alkynes, which react via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). More recently, other bioorthogonal pairs, such as tetrazines and strained alkenes (e.g., cyclopropenes), have been employed for their rapid, catalyst-free kinetics.

Comparative Data on Bioorthogonal Handles

The choice of a bioorthogonal handle is critical and depends on the specific application, considering factors such as reaction kinetics, potential toxicity, and background labeling. Below is a summary of key performance metrics for the most common bioorthogonal reactions used with fatty acid probes.

Bioorthogonal ReactionBioorthogonal Handle (on Fatty Acid)Reaction Partner (on Reporter)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)BiocompatibilityKey Features
CuAAC Terminal AlkyneAzide10² - 10³[1][2]Lower (Copper toxicity)Fast kinetics, high yields. Requires a copper catalyst, which can be toxic to living cells. Best for in vitro or fixed-cell applications.
SPAAC AzideStrained Cyclooctyne (e.g., DBCO, BCN)10⁻³ - 1[1]HighCatalyst-free, suitable for live-cell and in vivo imaging. Generally slower kinetics than CuAAC.
iEDDA Strained Alkene (e.g., Cyclopropene, TCO)Tetrazine~1 - 10⁶[3][4]HighExtremely fast, catalyst-free reaction. The small size of the cyclopropene handle is advantageous.

Note: Reaction rates can vary depending on the specific structures of the reactants and the reaction conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of bioorthogonal fatty acid probes. Below are representative protocols for the metabolic labeling of cultured cells and subsequent bioorthogonal ligation.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the incorporation of a bioorthogonal fatty acid probe into cellular lipids and proteins.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Bioorthogonal fatty acid probe stock solution (e.g., 50 mM 15-hexadecynoic acid (alkyne-palmitate) in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate) and grow to 70-80% confluency.

  • Prepare the labeling medium by diluting the bioorthogonal fatty acid probe stock solution into pre-warmed complete cell culture medium to a final concentration of 20-100 µM.[5]

  • Aspirate the existing medium from the cells and wash once with PBS.

  • Add the labeling medium to the cells and incubate for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.[5]

  • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • The cells are now ready for downstream applications such as cell lysis for proteomic analysis or fixation for imaging.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence

This protocol is suitable for visualizing alkyne-labeled proteins from cell lysates.

Materials:

  • Cell lysate from metabolically labeled cells (from Protocol 1)

  • Azide-fluorophore probe (e.g., Azido-TAMRA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • SDS-PAGE loading buffer

Procedure:

  • To 50-100 µg of protein lysate in a microcentrifuge tube, add the following click chemistry reagents in order:

    • Azide-fluorophore to a final concentration of 100 µM.

    • TCEP to a final concentration of 1 mM.

    • TBTA to a final concentration of 100 µM.

    • CuSO₄ to a final concentration of 1 mM.[6]

  • Vortex briefly to mix.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction for 1 hour at room temperature in the dark.[6]

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is suitable for labeling azide-modified fatty acylated proteins in living cells.

Materials:

  • Cells metabolically labeled with an azide-functionalized fatty acid.

  • Cyclooctyne-fluorophore probe (e.g., DBCO-PEG4-5/6-TAMRA).

  • Live-cell imaging medium.

Procedure:

  • Wash the azide-labeled cells twice with pre-warmed PBS.

  • Add live-cell imaging medium containing the cyclooctyne-fluorophore probe at a final concentration of 10-50 µM.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells three times with pre-warmed live-cell imaging medium to remove excess probe.

  • Image the cells using fluorescence microscopy.

Visualizing Experimental Workflows and Biological Pathways

Understanding the experimental workflow and the biological context is crucial for designing and interpreting experiments using bioorthogonal fatty acid probes. The following diagrams, generated using Graphviz, illustrate these concepts.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis A Select Fatty Acid of Interest B Choose Bioorthogonal Handle (Alkyne, Azide, Cyclopropene) A->B C Select Bioorthogonal Reaction (CuAAC, SPAAC, iEDDA) B->C D Choose Reporter Tag (Fluorophore, Biotin) C->D E Synthesize or Procure Fatty Acid Probe F Metabolic Labeling of Live Cells E->F G Cell Lysis (Proteomics) or Fixation (Imaging) F->G H Bioorthogonal Ligation ('Click' Reaction) G->H I In-gel Fluorescence or Western Blot H->I J Fluorescence Microscopy H->J K Affinity Purification and Mass Spectrometry H->K L Data Interpretation I->L J->L K->L

A logical workflow for a bioorthogonal fatty acid labeling experiment.

Fatty_Acid_Metabolism cluster_uptake Cellular Uptake and Activation cluster_modification Protein Acylation cluster_detection Bioorthogonal Detection FA_probe Bioorthogonal Fatty Acid Probe (e.g., Alkyne-Palmitate) Acyl_CoA Bioorthogonal Fatty Acyl-CoA FA_probe->Acyl_CoA Acyl-CoA Synthetase Acylated_Protein Acylated Protein (with Alkyne handle) Acyl_CoA->Acylated_Protein Acyltransferase (e.g., PAT, NMT) Protein Target Protein Protein->Acylated_Protein Labeled_Protein Labeled Protein Acylated_Protein->Labeled_Protein Click Chemistry (e.g., CuAAC) Reporter Reporter Probe (e.g., Azide-Fluorophore) Reporter->Labeled_Protein

Pathway of a bioorthogonal fatty acid probe in protein acylation studies.

Discussion and Future Perspectives

The choice of a bioorthogonal handle for fatty acid probes involves a trade-off between reaction kinetics, biocompatibility, and the size of the chemical reporter.

  • Azides and Alkynes: This pair remains the workhorse for bioorthogonal fatty acid labeling. CuAAC offers rapid kinetics, making it ideal for endpoint assays with cell lysates. The primary drawback is the cytotoxicity of the copper catalyst, which largely precludes its use in live-cell imaging. SPAAC, using strained cyclooctynes, overcomes the toxicity issue and is the preferred method for live-cell applications. However, the reaction rates are generally slower, and the bulky cyclooctyne group can sometimes interfere with biological processes.

  • Tetrazines and Strained Alkenes: The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as cyclopropenes and trans-cyclooctenes, offers exceptionally fast, catalyst-free kinetics.[7] The small size of the cyclopropene handle is a significant advantage, minimizing potential steric hindrance.[8] Fatty acid probes bearing cyclopropene handles are a promising area of development for highly efficient live-cell labeling.

While significant progress has been made, there are still areas for improvement. A key challenge is the development of fatty acid probes with bioorthogonal handles that are smaller, more stable in the cellular environment, and exhibit even faster reaction kinetics without the need for a catalyst. Furthermore, while this guide provides a comparative overview, direct, quantitative comparisons of the stability, cell permeability, and background labeling of different fatty acid probes under identical experimental conditions are still needed in the literature.

As new bioorthogonal reactions are discovered and existing ones are refined, the toolkit for studying fatty acid biology will continue to expand, providing researchers with increasingly powerful methods to unravel the complex roles of lipids in health and disease.

References

Confirming Protein Modification by 9-Undecynoic Acid: A Comparative Guide to Site Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise sites of protein modification is critical for elucidating biological function and developing targeted therapeutics. 9-Undecynoic acid, a terminal alkyne-containing fatty acid, has emerged as a valuable tool in chemical biology for probing protein lipidation and for bioorthogonal labeling. This guide provides a comprehensive comparison of methodologies to confirm the site of protein modification by this compound, detailing its direct reactivity and its application as a bioorthogonal handle. We present supporting experimental data, detailed protocols, and comparisons with alternative labeling strategies.

Direct Covalent Modification by this compound

While terminal alkynes are generally considered bioorthogonal, studies have revealed that they can directly and selectively react with specific amino acid residues within the proteome. This intrinsic reactivity is a crucial consideration when using this compound as a probe.

Target Residues and Mechanism

The primary site of direct covalent modification by terminal alkynes, such as the one present in this compound, is the active-site cysteine of certain enzymes, particularly proteases.[1][2][3][4][5] The reaction proceeds through a nucleophilic attack of the cysteine thiol on the alkyne, leading to the formation of a stable vinyl thioether linkage.[1][4] This reaction is highly selective for these activated cysteine residues and does not typically occur with other cysteine residues on the protein surface or with other nucleophilic amino acids like lysine or histidine under physiological conditions.[1][2]

The specificity of this reaction is attributed to the unique environment of the enzyme's active site, which enhances the nucleophilicity of the catalytic cysteine. This makes terminal alkyne-containing molecules, including this compound, valuable as activity-based probes for specific enzyme classes like deubiquitinating enzymes and caspases.[1][2][3]

This compound as a Bioorthogonal Reporter

The most common application of this compound in protein modification is as a bioorthogonal reporter. In this approach, the alkyne group serves as a chemical handle that does not react with native cellular components but can be specifically targeted by a complementary azide-functionalized probe in a reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".

To achieve site-specific labeling, this compound is typically incorporated into a protein of interest as an unnatural amino acid (UAA) through genetic code expansion. This powerful technique allows for the precise placement of the alkyne handle at any desired position within the protein's sequence.

Comparison of Protein Modification Strategies

The choice of strategy for utilizing this compound depends on the research question. Direct modification can be used to identify and profile the activity of specific enzyme families, while bioorthogonal labeling allows for the versatile detection and manipulation of a target protein.

FeatureDirect Covalent ModificationBioorthogonal Labeling (with UAA)
Principle Nucleophilic attack by active-site cysteine on the terminal alkyne.Copper-catalyzed cycloaddition between the alkyne of this compound and an azide-functionalized probe.
Target Site Active-site cysteine residues in specific enzyme classes.Any predetermined site in the protein sequence via genetic code expansion.
Specificity High for active-site cysteines.High for the incorporated alkyne handle.
Application Activity-based protein profiling, enzyme inhibitor screening.Protein localization, interaction studies, purification, and imaging.
Requirement Endogenous enzyme activity and an accessible, reactive cysteine.Genetic engineering of the target protein and expression system.

Alternative Bioorthogonal Labeling Chemistries

While the CuAAC reaction with this compound is widely used, several alternative bioorthogonal reactions offer distinct advantages in terms of reaction kinetics, biocompatibility, and the absence of a copper catalyst.

ReactionReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
CuAAC Terminal Alkyne + Azide10² - 10³High efficiency, stable triazole linkage.Requires a cytotoxic copper catalyst.
SPAAC Strained Alkyne (e.g., DBCO) + Azide10⁻¹ - 1Copper-free, biocompatible.Slower kinetics than CuAAC and IEDDA.
IEDDA Tetrazine + Strained Alkene (e.g., TCO)10³ - 10⁶Extremely fast kinetics, copper-free.Tetrazine probes can be less stable.
Staudinger Ligation Azide + Phosphine10⁻³ - 10⁻²Copper-free, biocompatible.Very slow reaction rates.

Experimental Protocols

Protocol 1: Identification of Direct Covalent Modification by this compound via Mass Spectrometry

This protocol outlines a general workflow for identifying the specific cysteine residue(s) modified by this compound.

1. Protein Labeling:

  • Incubate the purified protein or cell lysate with this compound at a final concentration of 10-100 µM.

  • Incubate for 1-4 hours at 37°C.

  • Include a control sample without this compound.

2. Sample Preparation for Mass Spectrometry:

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide in the control sample. In the experimental sample, this step is omitted to preserve the this compound modification.

  • Protein Digestion: Digest the proteins into peptides using a sequence-specific protease, such as trypsin.

  • Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

3. Mass Spectrometry Analysis:

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

4. Data Analysis:

  • Search the MS/MS spectra against a protein sequence database using a search engine like Mascot or MaxQuant.

  • Specify a variable modification corresponding to the mass of this compound (182.13 Da) on cysteine residues.

  • Identify peptides that show a mass shift corresponding to the addition of this compound and pinpoint the modified cysteine residue based on the fragmentation pattern.

Visualizing the Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_prep Sample Preparation cluster_analysis Mass Spectrometry protein Protein Sample incubation Incubate with This compound protein->incubation digestion Proteolytic Digestion incubation->digestion cleanup Peptide Cleanup digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Database Search & Modification Site ID lcms->data_analysis result result data_analysis->result Identified Modification Site

Figure 1. Workflow for identifying direct protein modification by this compound.

Protocol 2: Bioorthogonal Labeling and Detection

This protocol describes the labeling of a protein containing a this compound UAA with an azide-functionalized fluorescent probe.

1. Protein Expression and Purification:

  • Express the protein of interest containing the genetically encoded this compound UAA in a suitable expression system.

  • Purify the protein using standard chromatography techniques.

2. Click Chemistry Reaction:

  • Prepare a reaction mixture containing the purified protein (10-50 µM), an azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488, 50-100 µM), copper(II) sulfate (1 mM), a reducing agent (e.g., sodium ascorbate, 5 mM), and a copper chelator (e.g., TBTA, 1 mM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Removal of Excess Reagents:

  • Remove unreacted dye and catalyst using a desalting column or protein precipitation.

4. Detection and Analysis:

  • Confirm labeling by in-gel fluorescence scanning of an SDS-PAGE gel.

  • Quantify labeling efficiency by comparing the fluorescence signal to a known standard.

  • The labeled protein can now be used for downstream applications such as fluorescence microscopy or flow cytometry.

Visualizing the Bioorthogonal Labeling Pathway

bioorthogonal_labeling cluster_incorporation UAA Incorporation cluster_labeling Click Chemistry cluster_detection Detection gce Genetic Code Expansion expression Protein Expression gce->expression 9-Undecynoic acid UAA protein_alkyne Protein with Alkyne Handle expression->protein_alkyne click CuAAC Reaction protein_alkyne->click azide_probe Azide-Probe azide_probe->click labeled_protein Labeled Protein click->labeled_protein analysis Downstream Analysis (e.g., Imaging) labeled_protein->analysis

References

Literature review comparing applications of different chain-length alkyne fatty acids.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Application of Alkyne Fatty Acids in Biological Research

An Objective Analysis of Performance Based on Acyl Chain Length

Terminal alkyne-containing fatty acids have become indispensable tools in chemical biology for probing lipid metabolism and protein lipidation.[1][2] Their bioorthogonal alkyne handle allows for the specific covalent attachment of reporter tags via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[1][3] This enables the sensitive detection, visualization, and identification of fatty acylated proteins and metabolically labeled lipids within complex biological systems.[3][4][5] However, the utility and metabolic fate of these probes are critically dependent on their acyl chain length. This guide provides a comparative analysis of short-, medium-, and long-chain alkyne fatty acids, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

Core Principle: Bioorthogonal Labeling and Detection

The fundamental application of alkyne fatty acids involves a two-step process. First, the alkyne-tagged fatty acid is metabolically incorporated into biomolecules by the cell's own enzymatic machinery.[1][3] Following this labeling period, cells are lysed, and the alkyne-tagged molecules are covalently linked to a reporter molecule (e.g., a fluorophore or biotin) bearing an azide group through a CuAAC reaction.[1] This allows for subsequent analysis by methods such as in-gel fluorescence scanning or mass spectrometry.[3]

Bioorthogonal_Labeling_Workflow cluster_workflow General Workflow FA Alkyne Fatty Acid (Probe) Incorp Metabolic Incorporation (Cellular Machinery) FA->Incorp Lysis Cell Lysis Incorp->Lysis Click CuAAC 'Click' Reaction (+ Azide Reporter) Lysis->Click Analysis Downstream Analysis (Fluorescence, MS, etc.) Click->Analysis

Caption: General workflow for bioorthogonal labeling using alkyne fatty acids.

Comparison of Alkyne Fatty Acids by Chain Length

The length of the hydrocarbon chain dictates the fatty acid's physical properties, its recognition by cellular enzymes, and consequently, its metabolic fate and primary research applications.

Short-Chain Alkyne Fatty Acids (SCFAs,

SCFAs play a crucial role as precursors for short-chain fatty acylation, a class of post-translational modifications (PTMs) that regulate protein function.[6] Bioorthogonal SCFA probes are designed to study these PTMs, which are established by lysine acetyltransferases (KATs).[6]

  • Application: Primarily used to profile cellular short-chain fatty acylation.[6]

  • Performance: Due to their hydrophilicity, free SCFA probes can have poor cell permeability. To overcome this, they are often delivered as more lipophilic "pro-metabolite" analogues, such as ethyl esters or triglycerides, which are cleaved by intracellular esterases to release the active probe.[6] Studies have shown that an azido-ester pro-metabolite can be effectively metabolized to its acyl-coenzyme A (CoA) form, leading to robust protein labeling that reflects cellular metabolism and acetylation dynamics.[6] Dose-dependent labeling has been observed at concentrations as low as 0.5 mM, with labeling peaking between 6 and 9 hours of incubation.[6]

Medium-Chain Alkyne Fatty Acids (MCFAs, C8-C12)

MCFAs are handled differently by cellular metabolism compared to their long-chain counterparts, making them unique tools for studying specific aspects of lipid catabolism and storage.

  • Application: Tracing lipid catabolism (β-oxidation) and triacylglycerol (TG) synthesis.[4][7]

  • Performance: In hepatocytes, MCFAs primarily label the TG pool, whereas long-chain fatty acids are assimilated more broadly into various lipid classes.[4][5] This preferential channeling into TGs is largely mediated by the enzyme diacylglycerol acyltransferase 1 (DGAT1).[4][5] Studies on β-oxidation reveal that MCFAs can enter mitochondria as free fatty acids or as carnitine esters, a flexibility not observed with longer chains.[7] Upon mitochondrial β-oxidation, shortened acyl-carnitine metabolites are produced and subsequently released from the mitochondria and even secreted by hepatocytes.[7]

Long-Chain & Very-Long-Chain Alkyne Fatty Acids (LCFAs, >C12)

LCFAs are the most widely used probes for studying protein S-acylation (e.g., palmitoylation) and N-myristoylation, two of the most common forms of protein fatty-acylation.[8][9][10]

  • Application: Global analysis and identification of N-myristoylated and S-palmitoylated proteins.[9][11]

  • Performance: The incorporation and detection of LCFAs are significantly influenced by chain length. For instance, increasing the acyl chain length from myristate (C14) to stearate (C18) can drastically increase the detection of S-acylated proteins, particularly when the fatty acids are delivered using an optimized protocol.[8] Due to their poor solubility, longer-chain fatty acids like alkynyl-palmitate (C16) and alkynyl-stearate (C18) require saponification and complexing with a carrier protein like fatty-acid-free bovine serum albumin (BSA) for efficient cellular uptake.[8][12] This optimized delivery method results in a substantial increase in the fluorescent signal from labeled proteins compared to direct addition of the fatty acid to the media.[8]

Quantitative Data Summary
Chain Length CategoryRepresentative Alkyne FAPrimary Application(s)Key Findings & Performance Characteristics
Short-Chain (SCFA) 4-pentynoic acid, Azido-butyrateProfiling short-chain fatty acylation (PTMs).[6]Often require delivery as pro-metabolites (e.g., ethyl esters) for cellular uptake. Labeling is dose-dependent and reflects acetylation dynamics.[6]
Medium-Chain (MCFA) 11-dodecynoic acid (11-DDYA)Tracing triacylglycerol (TG) synthesis and β-oxidation.[4][7]Preferentially incorporated into the TG pool via DGAT1.[4][5] Can enter mitochondria via multiple mechanisms for β-oxidation.[7]
Long-Chain (LCFA) 13-tetradecynoic acid (13-TDYA), 15-hexadecynoic acid (15-HDYA), 17-octadecynoic acid (17-ODYA)Detecting protein N-myristoylation and S-palmitoylation.[8][9]Longer chains (e.g., 17-ODYA) show enhanced detection of S-acylated proteins.[8] Require saponification and BSA for efficient delivery.[8][12]

Key Experimental Protocols

Successful application of alkyne fatty acids relies on meticulous experimental procedures. The following are detailed protocols for key stages of a typical experiment aimed at identifying lipid-modified proteins.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the optimized delivery of long-chain alkyne fatty acids to cells in culture.

  • Cell Preparation: Plate cells (e.g., HEK293T) and grow to desired confluency.[13]

  • Starvation: Remove growth medium and wash cells once with PBS. Add serum-free medium (e.g., DMEM) containing 1 mg/mL delipidated, fatty-acid-free BSA. Incubate for 45-60 minutes at 37°C.[8][13]

  • Probe Preparation (Saponification):

    • In a microcentrifuge tube, mix the long-chain alkyne fatty acid stock (e.g., 17-ODYA in DMSO) with an equal volume of 150 mM KOH.

    • Heat the mixture at 65-70°C for ~5 minutes until the solution becomes clear.

    • Add fatty-acid-free BSA solution (e.g., 20% in PBS) to the saponified fatty acid and vortex to create the fatty acid-BSA conjugate.[8]

  • Labeling: Add the fatty acid-BSA conjugate to the starvation medium to achieve the desired final concentration (e.g., 25-100 µM). Incubate for the desired period (e.g., 4-16 hours) at 37°C.[3][8]

  • Wash: Aspirate the labeling medium and wash the cells three times with cold PBS to remove unincorporated probe. The cells are now ready for lysis.[3]

Protocol 2: Cell Lysis and Protein Precipitation
  • Lysis: Add Lysis Buffer (e.g., 1% SDS in 50 mM Tris-HCl, pH 8.0, with protease inhibitors) to the washed cell pellet and lyse by sonication on ice.[3]

  • Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.[3]

  • Protein Precipitation (Methanol/Chloroform):

    • To the protein lysate, add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water. Vortex thoroughly after each addition.

    • Centrifuge at 14,000 x g for 5 minutes to pellet the protein at the interface.

    • Carefully remove the upper aqueous and lower organic layers.

    • Wash the protein pellet with cold methanol, air-dry, and prepare for the click reaction.[3]

Protocol 3: CuAAC "Click" Reaction for Proteomic Analysis

This protocol attaches a biotin tag to the labeled proteins for subsequent enrichment.

  • Resuspend: Resuspend the protein pellet in a buffer containing SDS (e.g., PBS with 1% SDS) to a concentration of 1-5 mg/mL.[3]

  • Prepare Reagents: Prepare a master mix of click reagents. Add them to the protein solution in the following order, mixing after each addition, to achieve the final concentrations:

    • 100 µM Azide-Biotin probe

    • 1 mM TCEP (Tris(2-carboxyethyl)phosphine)

    • 100 µM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)

    • 1 mM CuSO₄ (Copper(II) sulfate)[8]

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours.[3]

Workflow for Proteomic Identification

The following diagram illustrates the process from a labeled cell lysate to the identification of modified proteins via mass spectrometry.

Proteomics_Workflow cluster_proteomics Workflow for Identification of Acylated Proteins Lysate Alkyne-Labeled Protein Lysate Click Click Reaction (Azide-Biotin) Lysate->Click Enrich Streptavidin Bead Enrichment Click->Enrich Wash Extensive Washing (Remove non-specific binders) Enrich->Wash Elute Elution Wash->Elute Digest On-Bead or In-Solution Digestion (e.g., Trypsin) Elute->Digest MS LC-MS/MS Analysis Digest->MS Identify Protein Identification MS->Identify

Caption: Experimental workflow for the enrichment and identification of acylated proteins.

Differential Metabolic Fates

The chain length of an alkyne fatty acid not only influences experimental handling but also determines its metabolic processing, particularly with respect to catabolism via β-oxidation in the mitochondria.

Metabolic_Fate cluster_cell Cellular Fatty Acid Metabolism cluster_mito Mitochondrion LCFA Long-Chain FA (LCFA) (e.g., 17-ODYA) CPT1 CPT1 System (Acyl-Carnitine) LCFA->CPT1 Activation to Acyl-CoA (Requires CPT1 for entry) Other_lipids Broad Incorporation (Phospholipids, etc.) LCFA->Other_lipids MCFA Medium-Chain FA (MCFA) (e.g., 11-DDYA) MCFA_entry Direct Entry (Free FA) MCFA->MCFA_entry Activation to Acyl-CoA (Can bypass CPT1) TG_pool Triacylglycerol (TG) Pool (Lipid Droplets) MCFA->TG_pool Preferential Incorporation BetaOx β-Oxidation CPT1->BetaOx MCFA_entry->BetaOx

Caption: Simplified comparison of the metabolic handling of MCFA vs. LCFA.

Long-chain fatty acids require activation to acyl-CoAs and subsequent conversion to acyl-carnitines via the carnitine palmitoyltransferase 1 (CPT1) system to enter the mitochondria for β-oxidation.[4] In contrast, medium-chain fatty acids have more flexible entry mechanisms and can be activated either inside or outside the mitochondria.[7] Furthermore, in anabolic pathways, LCFAs are broadly distributed into various lipid classes, while MCFAs show a strong preference for storage in the triacylglycerol pool.[4][5]

Conclusion

The selection of an alkyne fatty acid probe must be carefully considered based on the biological question at hand. Short-chain analogues are suited for investigating post-translational modifications, while medium-chain probes offer a window into triacylglycerol dynamics and specific catabolic pathways. Long-chain fatty acids remain the gold standard for analyzing the prevalent forms of protein acylation like palmitoylation, though their use requires optimized delivery protocols to ensure efficient cellular incorporation. By understanding the distinct properties and metabolic handling of these probes based on their chain length, researchers can more effectively design experiments to unravel the complex roles of lipids in cellular function.

References

Safety Operating Guide

Proper Disposal of 9-Undecynoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 9-undecynoic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols. This compound, as a terminal alkyne and a carboxylic acid, presents specific hazards that require careful management.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or butyl rubber are recommended)

  • A flame-resistant laboratory coat

Work Area: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[1]

Incompatible Materials: Avoid contact with strong bases (unless part of a controlled quenching procedure), strong oxidizing agents, and heavy metal salts, as terminal alkynes can form explosive acetylides.[1]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on whether it is in its pure form (unused or expired) or part of a reaction mixture.

1. Unused or Expired this compound:

Unused or expired this compound should not be disposed of down the drain or in regular trash.[2][3]

  • Step 1: Container Inspection: Ensure the original container is securely sealed and in good condition.

  • Step 2: Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."[1][4]

  • Step 3: EHS Contact: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or an approved chemical waste disposal contractor.[1]

2. Reaction Mixtures Containing this compound:

Reaction mixtures must be neutralized and quenched before being collected for disposal to eliminate any reactive species.[1]

  • Step 1: Quenching Procedure (Illustrative Example):

    • Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • If the reaction mixture is acidic, slowly add a dilute aqueous base (e.g., sodium bicarbonate solution) until the pH is neutral (pH 6-9).[5] Be cautious as this can be an exothermic reaction.

    • To quench the terminal alkyne, a suitable quenching agent should be added. This step should be developed based on the specific reaction chemistry.

  • Step 2: Waste Collection: Once quenching is complete and the mixture has cooled to room temperature, transfer it to a designated hazardous waste container.[1] The container must be compatible with all components of the waste mixture.

  • Step 3: Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a complete list of all its chemical constituents with their approximate concentrations.[1][6]

  • Step 4: Storage and Disposal: Store the sealed and labeled container in a designated satellite accumulation area, segregated from incompatible materials.[2][4] Arrange for pickup by your institution's EHS department.[1]

Summary of Key Disposal Information

Parameter Guideline
Waste Classification Hazardous Waste
Disposal of Pure Chemical Via EHS in original, labeled container
Disposal of Reaction Mixture Quench and neutralize before collection
Container Type Chemically resistant, sealed container
Labeling Requirements "Hazardous Waste," full chemical names, and concentrations
Storage Designated satellite accumulation area, segregated
Prohibited Disposal Methods Drain disposal, regular trash, evaporation

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_mixture Is the waste a reaction mixture or unadulterated this compound? start->is_mixture unused Unused/Expired Product is_mixture->unused Unadulterated mixture Reaction Mixture is_mixture->mixture Mixture seal_label_unused Securely seal and label original container as 'Hazardous Waste' unused->seal_label_unused quench Quench and neutralize reaction mixture in a fume hood mixture->quench store Store in designated satellite accumulation area seal_label_unused->store transfer_label_mixture Transfer to a compatible, sealed hazardous waste container. Label with all constituents. quench->transfer_label_mixture transfer_label_mixture->store contact_ehs Contact EHS for disposal store->contact_ehs

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 9-Undecynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 9-Undecynoic acid in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Required PPE

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles (conforming to EN 166 standard).[1] In high-splash risk scenarios, a face shield should be worn in addition to goggles.[2]To protect eyes from splashes and fumes which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber, Neoprene, PVC).[1][2] Always check manufacturer's recommendations for breakthrough times.[1]To prevent skin contact which can cause irritation.[1][3]
Body Protection Long-sleeved lab coat or chemical-resistant apron.[1][4]To protect skin from accidental spills and splashes.[1]
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation.[1][5] For large-scale use, in emergencies, or if ventilation is poor, a NIOSH/MSHA approved respirator is necessary.[1]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1]

Physical and Chemical Properties

Understanding the properties of this compound is fundamental to its safe handling.

PropertyValue
Physical State Solid Crystalline[1][5]
Appearance Light yellow[1][5]
Odor Odorless[1][5]
Melting Point 40 - 43 °C / 104 - 109.4 °F[5]
Boiling Point 174 - 176 °C / 345.2 - 348.8 °F[5]
Flash Point 161 °C / 321.8 °F[5]
Molecular Formula C₁₁H₁₈O₂
CAS Number 22202-65-9[6]

Procedural Workflow for Handling and Disposal

The following diagram outlines the necessary steps for the safe handling and disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_post Post-Handling prep1 Review SDS prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 handle2 Avoid Dust/Vapor Inhalation handle1->handle2 handle3 Prevent Contact with Skin/Eyes handle2->handle3 handle4 Keep Container Tightly Closed handle3->handle4 disp1 Dilute Acid (1:10 with cold water) ALWAYS add acid to water handle4->disp1 disp2 Neutralize with Base (e.g., Sodium Bicarbonate) to pH 6-8 disp1->disp2 disp3 Dispose of Neutralized Solution per Local Regulations disp2->disp3 disp4 Collect Contaminated Waste in Labeled Container disp3->disp4 post1 Decontaminate Work Area disp4->post1 post2 Remove PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for safe handling and disposal of this compound.

Step-by-Step Operational Plan

A. Pre-Handling Preparations

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.

  • Engineering Controls: Ensure a chemical fume hood is available and functioning correctly.[4] All handling of the solid and its solutions should occur within the fume hood to maintain adequate ventilation.[1]

  • Gather Materials: Have all necessary equipment, including a spill kit, readily accessible.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.[1][5]

B. Handling the Chemical

  • Location: Conduct all weighing and solution preparation inside a certified chemical fume hood.[4]

  • Avoidance of Contact: Be meticulous in avoiding contact with skin, eyes, and clothing.[1][5] Do not breathe in dust or vapors.[1][5]

  • Storage: When not in use, keep the container tightly sealed and store it in a dry, cool, and well-ventilated area.[1][5]

C. In Case of Exposure or Spill

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1]

  • Spill: For small spills, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, closed container for disposal.[5]

Detailed Disposal Plan

Disposal of this compound and its waste must be carried out in compliance with local, state, and federal regulations.[3] The primary method involves neutralization.[4]

  • Preparation: Conduct the disposal procedure in a chemical fume hood while wearing full PPE.

  • Dilution: For small quantities, slowly and carefully add the this compound to a large container of cold water. A dilution ratio of at least 1:10 (1 part acid to 10 parts water) is recommended. Crucially, always add acid to water, never the reverse , to prevent a potentially violent exothermic reaction.[4]

  • Neutralization: Prepare a basic solution, such as sodium bicarbonate or sodium carbonate (soda ash), in water.[4]

  • pH Monitoring: Slowly add the basic solution to the diluted acid while stirring continuously. Regularly monitor the pH of the mixture using pH strips or a calibrated pH meter.[4]

  • Completion: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).[4] Be aware that this reaction will generate heat.

  • Final Disposal:

    • The neutralized solution may be permissible for drain disposal, but this must be confirmed with local environmental regulations.

    • If drain disposal is not allowed, or for larger volumes, collect the neutralized solution in a clearly labeled hazardous waste container.[4] The label should read "Neutralized this compound Solution" and include the date.

  • Decontamination: Thoroughly clean all glassware and equipment used in the process with soap and water. Dispose of any contaminated disposable items (e.g., gloves, wipes) in the designated solid hazardous waste stream.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Undecynoic acid
Reactant of Route 2
9-Undecynoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.